1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEMSQJRTZSWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427674 | |
| Record name | 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57560-99-3 | |
| Record name | 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (CAS 54001-07-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, a thiazole derivative with significant potential in medicinal chemistry and drug discovery. The document delves into its synthesis, physicochemical characteristics, and explores its potential biological activities based on the well-established importance of the thiazole scaffold.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1] This inherent bioactivity makes compounds like this compound compelling subjects for further investigation in drug development programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54001-07-9 | [3] |
| Molecular Formula | C12H10ClNOS | [3][4] |
| Molecular Weight | 251.73 g/mol | [3][4] |
| IUPAC Name | 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | [3] |
| Appearance | Light tan solid | [5] |
| Melting Point | 112 - 114 °C | [5] |
| Solubility | Insoluble in water (<0.5 µg/mL at pH 7.4) | [3] |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | [3] |
| InChIKey | XMWJEFHMMZUNES-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism
The primary route for synthesizing this compound is the Hantzsch thiazole synthesis.[4] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[6][7]
Hantzsch Thiazole Synthesis
The synthesis of the target compound proceeds by reacting 4-chlorobenzothioamide with 3-chloro-2,4-pentanedione.[4] The reaction mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]
Caption: Hantzsch synthesis workflow for the target compound.
Detailed Experimental Protocol
The following is a generalized procedure based on the Hantzsch method for the synthesis of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone:[4]
-
A solution of 4-chlorobenzothioamide in absolute ethanol is heated.
-
To this hot solution, 3-chloro-2,4-pentanedione is added.
-
The reaction mixture is refluxed for approximately 8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The cooled solution is then poured into cold water and neutralized with a sodium acetate solution to precipitate the product.
-
The precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the pure product.
Potential Biological Activities and Therapeutic Applications
While specific biological studies on this compound are not extensively documented in publicly available literature, the thiazole core is a well-established pharmacophore. The presence of the 4-chlorophenyl group further suggests potential for various biological interactions. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, making this compound a promising candidate for further investigation.[8]
Antimicrobial and Antifungal Activity
Thiazole derivatives are a significant class of antimicrobial agents, with research demonstrating their efficacy against a range of bacteria and fungi.[9] The mechanism of action often involves the inhibition of essential enzymes or disruption of microbial cellular processes.[8] The structural motifs present in the target compound warrant its evaluation as a potential antimicrobial agent.
Anti-inflammatory Properties
Several thiazole-containing compounds have been developed as anti-inflammatory drugs.[1] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Further investigation into the anti-inflammatory potential of this compound could be a fruitful area of research.
Anticancer Potential
The thiazole ring is a key component of several clinically used anticancer drugs, such as Dasatinib.[10] Thiazole derivatives can exert their anticancer effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. The cytotoxic potential of this compound against various cancer cell lines should be systematically evaluated.[11]
Caption: Potential biological activities of the target compound.
Future Research Directions
Given the rich pharmacology of the thiazole scaffold, this compound represents a valuable starting point for further drug discovery efforts. Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of its antimicrobial, anti-inflammatory, and anticancer activities is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts any observed biological effects.
-
Analogue Synthesis and SAR Studies: The synthesis of a library of related compounds with modifications to the ethanone and chlorophenyl moieties could lead to the identification of derivatives with enhanced potency and selectivity.
-
In Vivo Efficacy and Toxicity Profiling: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.
Safety and Handling
For research and development purposes, it is crucial to handle this compound with appropriate safety precautions. It is a solid material and should be handled in a well-ventilated area.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] The compound is stable under normal temperatures and pressures.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
-
MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
Molbase. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis. [Link]
-
PubChem. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]
-
PubChem. 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
Ohio.gov. Material Safety Data Sheet: SC-30. [Link]
-
PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
PubChem. 4,4'-Dichlorodiphenyl sulfone. [Link]
-
Superior Surface Solutions. DocScan PDF Master.cdr. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Ukrainian Biochemical Journal. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
LookChem. Factory Supply High Purity 80-07-9 4,4'-Dichlorodiphenyl sulfone with Competitive Price. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]
-
Preprints.org. A review on thiazole based compounds & it's pharmacological activities. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
YouTube. synthesis of thiazoles. [Link]
-
PubMed Central. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]
-
MDPI. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. chemimpex.com [chemimpex.com]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.dmed.org.ua [library.dmed.org.ua]
An In-depth Technical Guide to 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone is a substituted thiazole derivative characterized by the presence of a 4-chlorophenyl group at the second position and an ethanone moiety at the fifth position of the thiazole ring. This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its biological activity and potential as a pharmaceutical building block.
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNOS | [1] |
| Molecular Weight | 251.73 g/mol | [1], [2] |
| IUPAC Name | 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | [1] |
| CAS Number | 54001-07-9 | [1], [2] |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | [1] |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The primary and most established method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis.[2] This classical method involves the reaction of a thioamide with an α-haloketone. In the context of the target molecule, an aryl thioamide is reacted with 3-chloro-2,4-pentanedione.
The causality behind this experimental choice lies in the robust and versatile nature of the Hantzsch synthesis, which allows for the efficient construction of the thiazole ring, a critical pharmacophore in numerous bioactive compounds. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the final thiazole product.
Caption: Generalized workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol for the Hantzsch synthesis is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.
Materials:
-
Aryl thioamide
-
3-chloro-2,4-pentanedione
-
Absolute ethanol
-
Sodium acetate solution
-
Cold deionized water
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aryl thioamide in hot absolute ethanol.
-
Addition of α-Haloketone: To the hot solution, add 3-chloro-2,4-pentanedione.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC. The disappearance of the starting materials (aryl thioamide and 3-chloro-2,4-pentanedione) and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into cold water to precipitate the crude product.
-
Neutralization: Neutralize the mixture with a sodium acetate solution.
-
Isolation and Purification: Collect the precipitate by filtration and dry it. The crude product can then be purified by crystallization from ethanol to yield the final this compound.[2]
Significance in Drug Discovery and Development
The thiazole ring is a prominent scaffold in a multitude of approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anti-cancer, and anti-fungal properties.[3] The presence of the 4-chlorophenyl group in this compound is of particular interest, as halogen substitutions are a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[4]
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ethanone group provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space in the search for new drug leads.
Future Directions and Applications
The unique structural features of this compound make it a valuable tool for researchers in the field of drug discovery. Its potential as a building block for the synthesis of novel bioactive molecules warrants further investigation. Future research could focus on:
-
Library Synthesis: Utilizing the reactivity of the ethanone group to generate a library of derivatives for high-throughput screening against various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chlorophenyl and ethanone moieties to understand their influence on biological activity and to optimize lead compounds.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of derivatives of this compound in therapeutic areas beyond the traditionally associated activities of thiazoles.
References
-
PubChem Compound Summary for CID 2728459, 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis. ChemSynthesis. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]
-
Thiazole and its derivatives: a review on the recent advances in their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone and its Analogs for Advanced Research
Senior Application Scientist's Note: This technical guide focuses on the synthesis, characterization, and potential applications of 2-(4-Chlorophenyl)-1,3-thiazole derivatives, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of specific data for 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, this document will utilize its closely related and well-documented analog, 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone , as a primary reference point. The methodologies and insights presented are broadly applicable to this class of compounds and are intended to provide a robust framework for researchers, scientists, and drug development professionals.
Core Compound Identification and Nomenclature
The foundational step in any chemical research is the precise identification of the molecule of interest. This section provides the definitive IUPAC name and a list of known synonyms for the reference compound.
IUPAC Name
The formal name, as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, for the reference compound is 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone .
Synonyms and Identifiers
For comprehensive literature and database searches, a variety of synonyms and identifiers are utilized. These include:
-
5-acetyl-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
-
1-[2-(4-chlorophenyl)-4-methylthiazol-5-yl]-ethanone
-
Ethanone, 1-[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]-
-
CAS Number: 54001-07-9
-
ChEMBL ID: CHEMBL1488781
Rationale and Significance in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a 4-chlorophenyl group at the 2-position and an ethanone moiety at the 5-position of the thiazole ring creates a molecule with specific electronic and steric properties that are often explored for targeted biological interactions. Thiazole-based compounds have been shown to inhibit various enzymes and cellular pathways critical in disease progression.[3]
Synthesis and Mechanistic Insights
The synthesis of 2-aryl-5-acetyl-thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method provides a reliable and versatile route to this class of compounds.
Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. In the context of our reference compound, this would involve the reaction of 4-chlorobenzothioamide with a halogenated derivative of pentane-2,4-dione. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the thiazole ring.
Diagram: Generalized Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
This protocol is a representative example of the Hantzsch synthesis for this class of compounds.
Materials:
-
4-Chlorobenzothioamide
-
3-Chloro-2,4-pentanedione
-
Absolute Ethanol
-
Sodium Acetate
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzothioamide in hot absolute ethanol.
-
To this solution, add an equimolar amount of 3-chloro-2,4-pentanedione.
-
Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into cold water.
-
Neutralize the mixture with a saturated solution of sodium acetate to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product thoroughly.
-
Recrystallize the product from ethanol to obtain pure 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the reference compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNOS |
| Molecular Weight | 251.73 g/mol |
| Appearance | Solid |
| Solubility | Poorly soluble in water |
Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the synthesized molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the ethanone group, the methyl group on the thiazole ring, and the aromatic protons of the chlorophenyl ring. The chemical shifts and splitting patterns will be indicative of the electronic environment of each proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ethanone, the carbons of the thiazole ring, and the carbons of the chlorophenyl ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ethanone, as well as C=N and C-S stretching vibrations of the thiazole ring.
Potential Biological Activities and Therapeutic Applications
Derivatives of 2-(4-chlorophenyl)thiazole have been investigated for a range of biological activities, highlighting their potential in drug development.[4]
-
Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents. These compounds can target essential enzymes or cellular processes in bacteria and fungi.
-
Anti-inflammatory Properties: Some thiazole derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of inflammatory mediators.
-
Anticancer Activity: The 2-arylthiazole scaffold has been explored for its anticancer properties, with some derivatives showing activity against various cancer cell lines.[3] The mechanism of action can vary, including the inhibition of kinases or other signaling pathways involved in cell proliferation.[3]
Diagram: Potential Biological Targets of Thiazole Derivatives
Caption: Potential therapeutic targets for 2-(4-chlorophenyl)thiazole derivatives.
Future Directions and Research Opportunities
The 2-(4-chlorophenyl)-1,3-thiazole scaffold represents a promising starting point for the development of novel therapeutic agents. Future research could focus on:
-
Synthesis of a broader library of analogs: Systematic modification of the substituents on the thiazole and phenyl rings can help in establishing structure-activity relationships (SAR).
-
In-depth biological screening: Comprehensive screening against a wide range of biological targets will help in identifying the most promising therapeutic applications.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.
-
Computational modeling: In silico studies can aid in the design of more potent and selective derivatives.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone as a representative of the broader class of 2-(4-chlorophenyl)-1,3-thiazole derivatives. The versatile Hantzsch synthesis provides a reliable route to these compounds, and their diverse biological activities make them attractive candidates for further investigation in the field of drug discovery.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. [Link]
-
Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2015). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
5-Thiazoleacetic acid, 2-(p-chlorophenyl)-4-methyl-. PubChem. [Link]
-
Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts. (2015). SciSpace. [Link]
-
2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. PubChem. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry. [Link]
- Synthesis method of 2-acetyl-5-thiazole formic acid. (2024).
-
1-(2-(2-chlorophenyl)thiazol-5-yl)ethanone. ChemBK. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Pure-applied sciences. [Link]
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2022). Anais da Academia Brasileira de Ciências. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
5-acetyl-4-methyl thiazole. The Good Scents Company. [Link]
-
1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one. Pharmaffiliates. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022). Molbank. [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Spectroscopic Characterization of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: A Technical Guide
Introduction
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone is a heterocyclic compound featuring a thiazole ring, a common scaffold in many biologically active molecules. Thiazole derivatives are known for a wide range of pharmacological activities, making their unambiguous structural characterization a critical step in research and development. Spectroscopic techniques are indispensable tools for elucidating the precise molecular structure and purity of such compounds. This guide will delve into the expected spectroscopic signature of this molecule and the methodologies to obtain it.
Predicted Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| CH₃ (ethanone) | ~2.5 | Singlet | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and are not coupled to other protons. |
| Thiazole H-4 | ~8.0-8.5 | Singlet | 1H | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift. It has no adjacent protons to couple with. |
| Phenyl H (ortho to Cl) | ~7.4-7.6 | Doublet | 2H | These aromatic protons are ortho to the electron-withdrawing chlorine atom and will be deshielded. They are coupled to the meta protons. |
| Phenyl H (meta to Cl) | ~7.8-8.0 | Doublet | 2H | These aromatic protons are influenced by the thiazole ring and the chlorine atom. They are coupled to the ortho protons. |
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| CH₃ (ethanone) | ~25-30 | The methyl carbon of the acetyl group is in the typical range for such functionalities. |
| C=O (ethanone) | ~190-195 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |
| Thiazole C-5 | ~135-140 | This carbon is attached to the acetyl group and is part of the aromatic thiazole ring. |
| Thiazole C-4 | ~150-155 | This carbon is adjacent to the sulfur atom and bears a proton. |
| Thiazole C-2 | ~165-170 | This carbon is bonded to the nitrogen and sulfur atoms and the chlorophenyl group. |
| Phenyl C (ipso to thiazole) | ~130-135 | The carbon atom of the phenyl ring directly attached to the thiazole ring. |
| Phenyl C (ortho to Cl) | ~128-132 | Aromatic carbons ortho to the chlorine atom. |
| Phenyl C (meta to Cl) | ~129-133 | Aromatic carbons meta to the chlorine atom. |
| Phenyl C (para to thiazole) | ~135-140 | The carbon atom of the phenyl ring bearing the chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (ketone) | 1680-1700 | Strong | The carbonyl stretch is a characteristic and strong absorption. |
| C=N (thiazole) | 1600-1650 | Medium | The stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| C=C (aromatic) | 1450-1600 | Medium to Weak | Stretching vibrations of the carbon-carbon double bonds in the phenyl and thiazole rings. |
| C-H (aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C-H (aliphatic) | 2850-3000 | Medium to Weak | Stretching vibrations of the C-H bonds of the methyl group. |
| C-Cl | 700-800 | Strong | The stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 251/253 | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |
| [M-CH₃]⁺ | 236/238 | Loss of the methyl group from the acetyl moiety. |
| [M-COCH₃]⁺ | 208/210 | Loss of the acetyl group. |
| [C₇H₄ClS]⁺ | 155/157 | Fragment corresponding to the 2-(4-chlorophenyl)thiazole cation. |
| [C₆H₄Cl]⁺ | 111/113 | Fragment corresponding to the chlorophenyl cation. |
Experimental Protocols
NMR Spectroscopy
Workflow for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons.
-
IR Spectroscopy
Workflow for IR Data Acquisition
Caption: Workflow for IR data acquisition using an ATR accessory.
Step-by-step Methodology (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands and correlate them with the corresponding functional groups.
-
Mass Spectrometry
Workflow for MS Data Acquisition
Caption: Workflow for mass spectrometry data acquisition and analysis.
Step-by-step Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or methanol.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The compound will be vaporized and separated from the solvent and any impurities on the GC column.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Examine the resulting mass spectrum to identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic cluster of the molecular ion and fragment ions to confirm the presence of chlorine.
-
Propose structures for the major fragment ions to corroborate the molecular structure.
-
Conclusion
The structural elucidation of novel compounds like this compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive framework for predicting and obtaining the key spectroscopic data (NMR, IR, and MS) required for its unambiguous characterization. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently verify the structure and purity of their synthesized molecules, paving the way for further investigation into their potential applications.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
An In-Depth Technical Guide to the Anticipated Crystal Structure of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Structural Chemistry
In the realm of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms in a crystal lattice dictates not only the bulk physical properties of a material but also its pharmacokinetic and pharmacodynamic behavior in a biological system. This guide is dedicated to a comprehensive exploration of the crystal structure of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, a molecule of significant interest owing to the prevalence of the thiazole moiety in a wide array of bioactive compounds.
It is critical to establish at the outset that, following a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature, a definitive, experimentally determined crystal structure for this specific compound has not been publicly reported. This guide, therefore, leverages a deep well of expertise in chemical crystallography to present a robust, predictive analysis based on the known structures of closely related analogues and foundational principles of synthesis and crystallization. We will elucidate the expected molecular geometry, intermolecular interactions, and crystal packing, providing a valuable framework for researchers actively working with this and similar chemical entities.
I. Synthesis and Crystallization: From Blueprint to Ordered Array
The journey to understanding a crystal structure begins with the synthesis of the molecule and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are not merely procedural steps; they are critical determinants of the final crystalline form.
A. Rationale for Synthetic Strategy: The Hantzsch Thiazole Synthesis
A classic and highly effective method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This approach is anticipated to be the most logical and efficient pathway to this compound.
The underlying principle of the Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the logical precursors would be 4-chlorothiobenzamide and a suitable 3-halo-2,4-pentanedione derivative, followed by hydrolysis and decarboxylation, or more directly with a halo-acetylacetone equivalent. The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. The choice of a thioamide as a starting material is pivotal due to the high nucleophilicity of the sulfur atom, which readily attacks the electrophilic carbon of the α-haloketone, initiating the cyclization cascade.
Experimental Protocol: A Representative Hantzsch Synthesis
-
Thioamide Formation: The synthesis would commence with the conversion of 4-chlorobenzonitrile to 4-chlorothiobenzamide. This is typically achieved by reaction with a sulfiding agent such as Lawesson's reagent or by treatment with hydrogen sulfide in the presence of a base.
-
Condensation and Cyclization: The 4-chlorothiobenzamide is then reacted with a 3-halo-1-acetylacetone derivative in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to drive the condensation and cyclization to completion.
-
Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) to yield the pure this compound.
B. The Art and Science of Crystallization
The acquisition of single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.
Key Methodologies for Crystallization:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) is prepared and left undisturbed in a loosely covered container. The gradual evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals.[1]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.
For this compound, a non-polar to moderately polar solvent system would likely be the most successful for obtaining high-quality crystals, given the aromatic and heterocyclic nature of the molecule.
II. The Crystalline Architecture: A Predictive Analysis
While a specific CIF (Crystallographic Information File) for the title compound is unavailable, we can infer a great deal about its crystal and molecular structure from published data on analogous compounds, such as 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and various other thiazole derivatives.[1]
A. Molecular Geometry: Bond Lengths, Angles, and Conformation
The molecular structure of this compound is expected to be largely planar, with some rotational freedom around the single bond connecting the chlorophenyl ring to the thiazole ring.
Expected Structural Features:
-
Thiazole Ring: The 1,3-thiazole ring will be essentially planar, a consequence of its aromatic character.
-
Chlorophenyl Ring: The 4-chlorophenyl ring will also be planar.
-
Dihedral Angle: A key structural parameter will be the dihedral angle between the plane of the thiazole ring and the plane of the chlorophenyl ring. In related structures, this angle can vary, but it is typically non-zero due to steric hindrance between the ortho-hydrogens of the phenyl ring and the thiazole ring atoms.[1]
-
Ethanone Group: The acetyl group (ethanone) attached at the 5-position of the thiazole ring will have some rotational freedom, but its conformation will likely be influenced by steric and electronic interactions with the thiazole ring.
Below is a table of anticipated bond lengths and angles, compiled from data on structurally similar compounds.
| Parameter | Expected Value (Å or °) | Justification |
| C-S (thiazole) | ~1.72 - 1.76 | Typical C-S single bond lengths in thiazole rings. |
| C-N (thiazole) | ~1.30 - 1.39 | Characteristic of C-N double and single bonds within the thiazole heterocycle. |
| C-Cl | ~1.74 | Standard bond length for a chlorine atom attached to an aromatic ring. |
| C=O (ethanone) | ~1.22 | Typical carbon-oxygen double bond length in a ketone. |
| Dihedral Angle (Thiazole-Phenyl) | 10 - 45° | Based on observed conformations in similar crystal structures, balancing conjugation and steric effects.[1] |
B. Supramolecular Assembly: Intermolecular Interactions and Crystal Packing
The way in which individual molecules pack together in the crystal lattice is governed by a subtle interplay of non-covalent interactions. For the title compound, several key interactions are expected to direct the crystal packing.
Dominant Intermolecular Forces:
-
π-π Stacking: The aromatic thiazole and chlorophenyl rings are prime candidates for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
-
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the hydrogen atoms of the aromatic rings and the oxygen and nitrogen atoms of the ethanone and thiazole moieties, respectively.
-
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen of the carbonyl group or the nitrogen of the thiazole ring on neighboring molecules.
-
Van der Waals Forces: These ubiquitous, non-specific interactions will contribute to the overall stability of the crystal lattice.
The combination of these interactions will likely lead to a herringbone or slipped-stack packing motif, which is common for planar aromatic molecules.
Hirshfeld Surface Analysis as a Predictive Tool:
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice.[1][2] By mapping the electron density distribution, it is possible to identify the regions of the molecule involved in different types of contacts. For this compound, a Hirshfeld analysis would be expected to reveal significant contributions from H···H, C···H, and Cl···H contacts, confirming the importance of van der Waals forces and weak hydrogen bonds in the crystal packing.[1][2]
III. Experimental Workflow and Data Interpretation
The determination of a crystal structure is a systematic process that involves several key stages, from data collection to structure refinement.
A. Single-Crystal X-ray Diffraction: The Definitive Technique
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound.[3][4]
Step-by-Step Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction patterns.
B. Interpreting the Crystallographic Data
The final output of a successful crystal structure determination is a set of crystallographic data that provides a wealth of information about the compound.
Key Crystallographic Parameters:
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the observed and calculated diffraction data; lower values indicate a better fit. |
IV. Visualizing the Structure
Visual representations are indispensable for comprehending the complex three-dimensional nature of molecules and their packing in a crystal.
Caption: Molecular graph of the title compound.
Caption: A generalized workflow for SCXRD.
V. Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By drawing upon established principles of synthesis, crystallization, and structural analysis of analogous compounds, we have constructed a detailed picture of the anticipated molecular geometry and supramolecular architecture.
The insights presented herein offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related thiazole derivatives. The definitive elucidation of this compound's crystal structure through experimental means remains a valuable objective. Such a study would not only confirm the predictions made in this guide but also contribute to the growing body of knowledge that is essential for the rational design of new pharmaceuticals and advanced materials.
References
-
Guseinov, F. I., Kobrakov, K. I., Shuvalova, E. V., Tuzharov, E. I., Akkurt, M., Öztürk Yıldırım, S., & Bhattarai, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 675–678. [Link]
-
PubChem. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
El-Sayed, N. N. E., Al-Ghorbani, M., Al-Ghamdi, S. A., Al-Salahi, R., & El-Gazzar, A. R. B. A. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481. [Link]
-
Hu, J.-Q., et al. (2024). Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][5]thiazolo[3,2-a]pyrimidine-6-carboxylate. IUCrData, 6(6). [Link]
-
Serb, M. O., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 5(33), 21081-21089. [Link]
-
Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(7), e3947. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved January 23, 2026, from [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Physicochemical Landscape of a Promising Thiazole Derivative
The discovery and development of novel therapeutic agents are predicated on a thorough understanding of their fundamental physicochemical properties. Among these, solubility and stability stand as critical pillars influencing a compound's journey from a laboratory curiosity to a viable medicinal product. This guide provides a comprehensive technical framework for the evaluation of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, a thiazole derivative of significant interest in medicinal chemistry. The thiazole scaffold is a recurring motif in a multitude of biologically active molecules, recognized for its diverse pharmacological activities.[1]
This document is designed to be a practical and scientifically rigorous resource for researchers and drug development professionals. It eschews a rigid, templated approach in favor of a logical and in-depth exploration of the principles and methodologies essential for characterizing this specific molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.
I. Foundational Physicochemical Profile: Predicting the Challenges
A preliminary in-silico and literature-based assessment of this compound and its close structural analogs is crucial for anticipating its behavior and designing appropriate experimental strategies. For the structurally similar compound, 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one, publicly available data provides valuable insights.[2]
Table 1: Predicted Physicochemical Properties of a Structurally Similar Thiazole Derivative
| Property | Predicted Value | Implication for Experimental Design |
| Molecular Weight | 251.73 g/mol | Standard laboratory balances are suitable for sample preparation. |
| XLogP3 | 3.7 | High lipophilicity suggests low aqueous solubility. |
| Hydrogen Bond Donors | 0 | Limited capacity to form hydrogen bonds with water, contributing to poor solubility. |
| Hydrogen Bond Acceptors | 3 | Can accept hydrogen bonds, but this is unlikely to overcome the overall lipophilicity. |
| Aqueous Solubility | <0.5 µg/mL at pH 7.4 | The compound is practically insoluble in neutral aqueous media, necessitating specialized solubility assessment techniques and potentially the use of co-solvents in analytical methods. |
Data sourced from PubChem for 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one.[2]
These predicted properties strongly indicate that this compound is a poorly soluble compound, a common challenge in drug development.[3] This necessitates a carefully considered approach to both solubility and stability assessment.
II. A Rigorous Approach to Solubility Determination
Solubility is a critical determinant of a drug's bioavailability and manufacturability. For a poorly soluble compound like this compound, a multi-faceted approach to solubility testing is warranted, encompassing both kinetic and thermodynamic assessments.
A. The Rationale for a Dual-Pronged Solubility Strategy
-
Kinetic Solubility: This high-throughput screening method provides an early indication of a compound's dissolution behavior under non-equilibrium conditions. It is particularly useful for comparing the relative solubilities of a series of compounds in early discovery.
-
Thermodynamic Solubility: This "gold standard" method determines the true equilibrium solubility of the most stable crystalline form of a compound. This data is essential for regulatory submissions and for understanding the fundamental dissolution properties of the drug substance.
B. Experimental Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility assessment of this compound.
Caption: Workflow for comprehensive solubility assessment.
C. Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method and is designed to determine the equilibrium solubility of this compound in various aqueous media.
1. Materials and Reagents:
-
This compound (crystalline solid, purity >99%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Borate buffer, pH 9.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvents)
-
HPLC system with UV detector
2. Procedure:
-
Preparation of Media: Prepare the desired aqueous buffer systems (e.g., PBS pH 7.4, citrate buffer pH 3.0, borate buffer pH 9.0).
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.
-
Quantification by HPLC: Analyze the filtered samples using a validated HPLC method to determine the concentration of the dissolved compound.
3. HPLC Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile) to accurately quantify the concentration in the solubility samples.
D. Biorelevant Solubility: Simulating In Vivo Conditions
To better predict the in vivo performance of an orally administered drug, solubility should also be assessed in biorelevant media that mimic the composition of human gastric and intestinal fluids.[4][5] This involves using media containing bile salts and phospholipids, such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF). The experimental procedure is similar to the shake-flask method described above.
III. Stability Assessment: Ensuring the Integrity of the Molecule
A comprehensive stability testing program is mandated by regulatory agencies to establish the shelf-life of a drug substance and to identify potential degradation products.[2][6] The stability assessment of this compound should encompass both long-term stability studies under ICH-prescribed conditions and forced degradation studies to elucidate potential degradation pathways.
A. The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used in accelerated stability studies.[7] The primary objectives are:
-
To identify potential degradation products.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.
B. Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive stability assessment.
Caption: Workflow for comprehensive stability assessment.
C. Detailed Protocol: Forced Degradation Studies
1. General Considerations:
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without complete degradation of the drug substance.
-
Use a validated stability-indicating HPLC method to monitor the degradation.
-
Include a control sample (unstressed) in all experiments.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature and monitor the degradation over time.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature and monitor the degradation over time.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a stability chamber at a high temperature (e.g., 80°C) and monitor for degradation and changes in physical appearance over several days.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Monitor for degradation and changes in appearance. Given that photolytic degradation of thiazole-containing compounds has been reported to proceed via reaction with singlet oxygen, this is a particularly important stress condition to evaluate.[8]
-
Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guideline.[2][6]
3. Analysis of Degradation Products:
-
The stability-indicating HPLC method should be capable of separating the parent compound from all significant degradation products.
-
Peak purity analysis should be performed to ensure that each chromatographic peak represents a single component.
-
For identification and structural elucidation of major degradation products, techniques such as LC-MS/MS and NMR spectroscopy are indispensable.[6]
IV. Solid-State Characterization and Excipient Compatibility
For a solid dosage form, the solid-state properties of the drug substance are of paramount importance.[9]
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can exhibit different solubilities and stabilities. A thorough polymorph screen is essential to identify the most stable form for development.
-
Hygroscopicity: The tendency of the compound to absorb moisture from the atmosphere should be evaluated, as this can impact its stability and handling properties.
-
Excipient Compatibility: The drug substance will be formulated with various excipients. It is crucial to assess the compatibility of this compound with common excipients to identify any potential interactions that could compromise the stability of the final drug product.[10] This is typically done by preparing binary mixtures of the drug and each excipient and storing them under accelerated conditions.
Conclusion: A Roadmap to Successful Drug Development
The successful development of this compound as a therapeutic agent is contingent upon a comprehensive and rigorous evaluation of its solubility and stability. This guide has provided a detailed roadmap for this critical endeavor, emphasizing the importance of a scientifically sound, data-driven approach. By implementing the described methodologies, from foundational physicochemical profiling to in-depth stability and solid-state characterization, researchers and drug development professionals can build a robust data package that will inform formulation development, guide regulatory submissions, and ultimately, pave the way for a potentially valuable new medicine.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
PubChem. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]
-
ResearchGate. (2025). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. [Link]
-
ResearchGate. (n.d.). Photoreaction pathways of thiazole. [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
-
PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
-
ResearchGate. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
NIH. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. [Link]
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
-
Biorelevant. (n.d.). Biorelevant solubility filters provide accurate results. [Link]
-
SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. [Link]
-
PubMed. (n.d.). Selection of solid dosage form composition through drug-excipient compatibility testing. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]
-
IUCr Journals. (2022). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. [Link]
-
ATB. (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. [Link]
-
NIH. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
Vici Health Sciences. (n.d.). Solid State Properties of Drugs. [Link]
-
BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]
-
ResearchGate. (2022). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. [Link]
-
NIH. (2021). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. [Link]
-
NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
PubMed. (2021). Thiazolo[5,4‑d]thiazole linked conjugated microporous polymer photocatalysis for selective aerobic oxidation of amines. [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
-
Biorelevant. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. [Link]
-
NIH. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [mdpi.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. orientjchem.org [orientjchem.org]
- 10. d-nb.info [d-nb.info]
The Pharmacological Potential of Chlorophenyl-Thiazole Scaffolds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] When functionalized with a chlorophenyl moiety, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of chlorophenyl-thiazole derivatives. We will delve into the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this versatile chemical scaffold.
The Chlorophenyl-Thiazole Core: A Privileged Scaffold in Drug Discovery
The thiazole ring's prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets.[3] The introduction of a chlorophenyl group can significantly enhance the pharmacological profile of thiazole derivatives. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, influencing its binding affinity and metabolic stability. Furthermore, the lipophilicity imparted by the chlorophenyl ring can improve membrane permeability, a critical factor for drug efficacy. The synergy between the thiazole core and the chlorophenyl substituent creates a "privileged scaffold" that has been extensively explored for the development of novel therapeutic agents.[4][5]
The synthesis of 2,4-disubstituted thiazoles, a common arrangement for these compounds, is often achieved through the Hantzsch thiazole synthesis.[5][6] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[6] The accessibility of a wide range of starting materials for the Hantzsch synthesis allows for the creation of diverse libraries of chlorophenyl-thiazole derivatives for biological screening.
Anticancer Activity: Targeting Key Signaling Pathways
Chlorophenyl-thiazole compounds have emerged as potent anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][7] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.[4][8]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism through which chlorophenyl-thiazole derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][9] These receptors play pivotal roles in angiogenesis, cell proliferation, and metastasis.
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Several 4-chlorophenyl-thiazole derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[4] For instance, one study reported a 4-chlorophenyl-thiazole compound that inhibited VEGFR-2 with an IC50 value of 51.09 nM, comparable to the known inhibitor sorafenib.[4] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the downstream signaling cascade, ultimately leading to the suppression of tumor angiogenesis.
-
EGFR Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[9] Chlorophenyl-thiazole derivatives have been identified as effective EGFR inhibitors.[4] Their ability to block EGFR signaling can induce cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by chlorophenyl-thiazole compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by a chlorophenyl-thiazole compound.
Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of chlorophenyl-thiazole compounds are also attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][7] Flow cytometry analysis has shown that treatment with these compounds can lead to an accumulation of cells in the G1 and G2/M phases of the cell cycle and an increase in the population of apoptotic cells.[4]
Quantitative Assessment of Anticancer Activity
The anticancer potency of chlorophenyl-thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chlorophenylthiazolyl derivative | MDA-MB-231 (Breast Cancer) | 3.52 | [4] |
| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 (Breast Cancer) | 1.21 | [4] |
| 2-Hydrazinyl-4-(4-cyanophenyl)thiazole | C6 (Glioma) | 3.83 | [7] |
| 2-Hydrazinyl-4-(4-cyanophenyl)thiazole | A549 (Lung Cancer) | 12.0 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorophenyl-thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A Broad Spectrum of Action
Chlorophenyl-thiazole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][10] The presence of the thiazole ring, a key component of penicillin and other antibiotics, contributes to their antimicrobial potential.[1]
Mechanism of Action
The precise mechanisms of antimicrobial action for many chlorophenyl-thiazole compounds are still under investigation, but several potential targets have been proposed. These include:
-
Inhibition of Essential Enzymes: Some thiazole derivatives are known to inhibit enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[11]
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural features that govern the antimicrobial potency of these compounds. The position and nature of substituents on both the chlorophenyl and thiazole rings can significantly impact activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial and antifungal activity in some series of thiazole derivatives.[11]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of chlorophenyl-thiazole compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Benzo[d]thiazole derivative | Staphylococcus aureus | 50-75 | [10] |
| Benzo[d]thiazole derivative | Escherichia coli | 50-75 | [10] |
| Trithiazole derivative | Aspergillus niger | > Standard Drug | [3] |
| Dithiazole derivative | Staphylococcus aureus | > Standard Drug | [3] |
Experimental Protocol: Agar Diffusion Method for Antimicrobial Susceptibility Testing
The agar diffusion method (cup plate or disc diffusion) is a widely used technique for the preliminary screening of antimicrobial activity.[10]
Principle: A standardized inoculum of a microorganism is spread on the surface of an agar plate. The test compound is then introduced into a well or onto a paper disc placed on the agar. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, creating a clear zone of inhibition around the well or disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Compound Application:
-
Cup Plate Method: Create wells in the agar using a sterile borer and add a defined volume of the test compound solution to each well.
-
Disc Diffusion Method: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition in millimeters.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Chlorophenyl-thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[8]
Mechanism of Action: Inhibition of COX and LOX Enzymes
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some chlorophenyl-thiazole derivatives have been identified as dual inhibitors of both COX and 5-lipoxygenase (LOX), an enzyme involved in the production of leukotrienes.[8] By inhibiting both pathways, these compounds can offer a broader anti-inflammatory effect with potentially fewer side effects than traditional NSAIDs.
SAR studies have indicated that the nature of the substituent on the phenyl ring is crucial for COX/LOX inhibitory activity, with nitro and chloro groups being favorable.[8]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The inhibitory activity of chlorophenyl-thiazole compounds against enzymes like COX and LOX can be determined using in vitro enzyme inhibition assays.
Principle: The activity of the purified enzyme is measured in the presence and absence of the test compound. The extent of inhibition is determined by comparing the enzyme activity with and without the inhibitor.
General Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified COX or LOX enzyme and its corresponding substrate (e.g., arachidonic acid).
-
Reaction Mixture Preparation: In a suitable buffer, combine the enzyme and varying concentrations of the chlorophenyl-thiazole inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the formation of the product or the consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
Chlorophenyl-thiazole compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation chlorophenyl-thiazole-based therapeutics. The continued exploration of this privileged scaffold holds significant potential for addressing unmet medical needs across various disease areas.
References
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022-09-01). MDPI. Retrieved from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011-11-09). PMC - NIH. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (n.d.). PubMed. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Springer. Retrieved from [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). NIH. Retrieved from [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (n.d.). SciELO. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. (2022-08-23). PubMed Central. Retrieved from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis, Enzyme Inhibitory Kinetics, & Computational Studies of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides: As Potent Alkaline Phosphatase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022-02-03). ACS Omega. Retrieved from [Link]
-
(PDF) Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. (n.d.). ResearchGate. Retrieved from [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024-10-07). ScienceDirect. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 2-Aryl-1,3-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for preparing 2-aryl-1,3-thiazole derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
The Enduring Significance of the 2-Aryl-1,3-Thiazole Moiety
The thiazole nucleus is a fundamental component in a variety of natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of 2-aryl-1,3-thiazole are of particular interest due to their prevalence in molecules exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The aryl group at the 2-position often plays a crucial role in the molecule's interaction with biological targets, making the efficient and versatile synthesis of these derivatives a key focus in medicinal chemistry.
Classical Approaches to 2-Aryl-1,3-Thiazole Synthesis
Two classical named reactions have long been the cornerstones of thiazole synthesis: the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.
The Hantzsch Thiazole Synthesis: A Robust and Versatile Method
First described in 1887, the Hantzsch thiazole synthesis remains one of the most widely used methods for the preparation of thiazole derivatives due to its reliability and broad substrate scope.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of 2-arylthiazoles, a thioamide bearing the desired aryl substituent is typically employed.
The causality behind this experimental choice lies in the straightforward and predictable formation of the thiazole ring. The thioamide provides the S-C-N backbone of the heterocycle, while the α-haloketone supplies the remaining two carbon atoms. The reaction proceeds through a series of well-understood steps, making it a dependable tool in the synthetic chemist's arsenal.
The Hantzsch synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.[6]
Caption: General workflow of the Hantzsch thiazole synthesis.
This protocol provides a detailed, step-by-step methodology for a representative Hantzsch synthesis.
Materials:
-
Substituted acetophenone (e.g., acetophenone) (0.01 mol)
-
Thiourea (0.01 mol)
-
Iodine (0.01 mol)
-
Ethanol (30 mL)
Procedure:
-
Dissolve the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) in 30 mL of ethanol in a round-bottom flask equipped with a reflux condenser.[7]
-
Heat the reaction mixture to reflux and maintain for 8 hours.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the solid to yield the 2-amino-4-phenylthiazole derivative.
-
Recrystallize the crude product from ethanol to obtain the pure compound.[7]
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis, discovered in 1947, provides a valuable route to 5-aminothiazoles.[8] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[5][8] The choice of reactants allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring.[8]
The significance of this method lies in its ability to directly introduce an amino group at the C5 position, which can be a useful handle for further functionalization in drug development.
The mechanism of the Cook-Heilbron synthesis begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and tautomerization to form the 5-aminothiazole ring.[8]
Caption: General workflow of the Cook-Heilbron synthesis.
This protocol outlines a general procedure for the Cook-Heilbron synthesis.
Materials:
-
Aminoacetonitrile
-
Dithiophenylacetic acid
-
Aqueous conditions (e.g., water or aqueous ethanol)
Procedure:
-
React dithiophenylacetic acid with aminoacetonitrile at room temperature under mild aqueous conditions.[8]
-
The reaction proceeds to form 5-amino-2-benzylthiazole.[8]
-
Further details on specific reaction times, concentrations, and work-up procedures would need to be optimized based on the specific substrates and desired scale.
Modern Synthetic Strategies: Efficiency and Sustainability
While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to 2-aryl-1,3-thiazole derivatives. These include microwave-assisted synthesis and transition metal-catalyzed cross-coupling reactions.
Microwave-Assisted Synthesis: Accelerating Thiazole Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating.[9][10] The application of microwave irradiation to the Hantzsch synthesis has proven to be particularly effective.
The rationale for using microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and localized superheating effects that can dramatically increase reaction rates.
This protocol provides a general procedure for a microwave-assisted Hantzsch synthesis.
Materials:
-
Substituted ketone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
Procedure:
-
Combine the substituted ketone, thiourea, and iodine in a microwave-safe vessel.[11]
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.[11]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.[11]
-
The product can then be isolated by filtration and purified as necessary.
Copper-Catalyzed C-H Arylation: A Direct and Atom-Economical Approach
Transition metal-catalyzed C-H activation and functionalization have revolutionized the synthesis of biaryl compounds. Copper-catalyzed direct arylation of the thiazole C-H bond with aryl halides offers a highly atom-economical and modular approach to 2-aryl-1,3-thiazoles.[1] This method avoids the pre-functionalization of the thiazole ring often required in traditional cross-coupling reactions.
The choice of a copper catalyst is driven by its lower cost and toxicity compared to other transition metals like palladium, making it a more sustainable option.
The mechanism of copper-catalyzed C-H arylation of azoles is believed to proceed through a sequence involving C-H activation at the thiazole ring, oxidative addition of the aryl halide to the copper center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Plausible mechanism for copper-catalyzed C-H arylation of thiazole.
This protocol provides a general procedure for the copper-catalyzed arylation of a thiazole.
Materials:
-
1,3-Thiazole derivative
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., LiOtBu)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, combine the 1,3-thiazole derivative, aryl iodide, CuI (10 mol%), a suitable ligand, and a base.[1][12]
-
Add the solvent and heat the reaction mixture at a specified temperature (e.g., 140 °C) for a designated time (e.g., 24 hours).[12]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Comparative Analysis of Synthesis Methods
The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and considerations of cost and environmental impact.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Base, Reflux | 8-12 hours | 79-90%[3] | Robust, versatile, well-established | Can require harsh conditions, long reaction times |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | Mild, aqueous conditions | Not specified | "Significant"[8] | Direct synthesis of 5-aminothiazoles | Less common than Hantzsch, scope can be limited |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Microwave irradiation | 5-30 minutes[9][13] | 82-95%[9][13] | Rapid, often higher yields, cleaner reactions | Requires specialized equipment, scalability can be a challenge |
| Cu-Catalyzed C-H Arylation | Thiazole, Aryl Halide | CuI, Ligand, Base, High temperature | 24 hours | 59% (diarylation)[14] | Atom-economical, modular, avoids pre-functionalization | Can require high temperatures and expensive ligands |
Conclusion and Future Perspectives
The synthesis of 2-aryl-1,3-thiazole derivatives remains a vibrant area of research, driven by the continued discovery of their diverse biological activities. While classical methods like the Hantzsch and Cook-Heilbron syntheses provide reliable and well-trodden paths to these important scaffolds, modern methodologies are increasingly offering more efficient, sustainable, and versatile alternatives. The development of novel catalytic systems, the expansion of microwave-assisted techniques, and the exploration of one-pot multi-component reactions will undoubtedly continue to shape the future of 2-aryl-1,3-thiazole synthesis, enabling the rapid and efficient generation of new chemical entities for drug discovery and development. As our understanding of the biological roles of these compounds deepens, the demand for innovative and practical synthetic strategies will only continue to grow.
References
- Daugulis, O., & Do, H.-Q. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.
- Daugulis, O., & Do, H.-Q. (2008). A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. Journal of the American Chemical Society, 130(1), 112–113.
- El-Sayed, M. A., & El-Gaby, M. S. A. (2022).
- Kumbhare, R. M., & Dadmal, P. R. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASAYAN Journal of Chemistry, 15(1), 580-585.
- Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia.
- Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924.
- Pop, F., & Gorgan, D. (2021).
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404-12405.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers. BenchChem.
- Scott, J. S., et al. (2008). Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(17), 4794-4797.
- Bouzroura, M., et al. (2017).
- A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-210.
- Ackermann, L., et al. (2011). Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, 13(16), 4232–4235.
- Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
- Gürbüz, D., & Kaya, M. (2021).
- Trienes, S., Xu, J., & Ackermann, L. (2024).
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404-12405.
- Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- Mphahlele, M. J., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 27(19), 6539.
- Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2021). Journal of University of Shanghai for Science and Technology, 23(7).
- Le, V. T. (2019). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis.
- ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
- Patel, K. D., & Patel, N. C. (2023).
Sources
- 1. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Copper(I) Iodide-Catalyzed (Het)arylation of Diethyl Malonate with (Het)aryl Bromides by Using 1,3-Benzoxazole as a Ligand / Synlett, 2017 [sci-hub.box]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Scaffold in Oncology: A Technical Guide to Structure-Activity Relationships and Mechanistic Insights
Abstract: The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have established it as a "privileged structure" in modern drug discovery. This is particularly evident in oncology, where thiazole-containing molecules have emerged as potent inhibitors of key pathological pathways. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole derivatives in cancer research. We will dissect the critical role of substituent patterns on the thiazole core, elucidate the molecular mechanisms of action, and provide validated experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
The Thiazole Core: A Privileged Scaffold in Anticancer Drug Design
The thiazole motif is a recurring feature in a multitude of biologically active compounds and is a key component in several FDA-approved drugs.[1] Its prevalence stems from the ability of its sulfur and nitrogen atoms to act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets.[2] This property, combined with the ring's aromaticity and relative stability, makes it an ideal foundation for building potent and selective inhibitors.
In the context of oncology, the clinical success of drugs like Dasatinib , a multi-targeted kinase inhibitor used in leukemia treatment, and Ixabepilone , a microtubule stabilizer, underscores the therapeutic value of the thiazole ring. These molecules serve as a testament to the scaffold's versatility, demonstrating its ability to be tailored to inhibit diverse targets such as protein kinases and the cytoskeletal protein tubulin.[3] The lipophilic character of substituted thiazoles also aids their transport across biological membranes, a crucial pharmacokinetic property.[4]
Decoding the Structure-Activity Relationship (SAR)
The anticancer potency of a thiazole derivative is exquisitely dependent on the nature and position of its substituents. A systematic analysis of these relationships is fundamental to rational drug design. The thiazole ring offers three primary positions for substitution: C2, C4, and C5, each contributing uniquely to the molecule's overall biological activity.
The Critical Role of the C2-Position
The C2 position is frequently substituted with an amino group (2-aminothiazole), which often serves as a key anchoring point or a linker to other pharmacophores.[1] SAR studies consistently demonstrate that modifications at this position dramatically influence target affinity and cellular potency. For instance, in the development of kinase inhibitors, the 2-amino group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.
The Influence of the C4-Position
Substituents at the C4 position often project into solvent-exposed regions or hydrophobic pockets of the target protein. Aryl groups, such as phenyl rings, are common at this position. The substitution pattern on this aryl ring is a key determinant of activity.
-
Halogenation: Studies have shown that the position of halogen atoms on the C4-phenyl ring can significantly impact anticancer activity. For example, in a series of thiazole-hydrazide derivatives, compounds with a para-chlorophenyl group at the C4 position displayed a better anticancer profile against A549 lung carcinoma and MCF7 breast cancer cells compared to their ortho-chlorophenyl counterparts.[5]
-
Ether Groups: The presence of larger ether groups, such as methoxy substituents, at the C4 position has been linked to enhanced potency in certain inhibitor classes.[6]
Fine-Tuning Activity at the C5-Position
The C5 position provides another vector for optimizing potency and selectivity. Acyl groups and carboxamides are frequently introduced here.
-
Carboxamides: The incorporation of a primary carboxamide group on the thiazole ring has been shown to significantly boost the potency of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, leading to compounds with nanomolar activity.[6]
-
Acyl Groups: Substitution with acetate, anilido, and acetyl groups at the C5 position can confer potent antibacterial activity, showcasing the diverse biological roles achievable through C5 modification.
The following table summarizes representative SAR findings for thiazole derivatives against various cancer cell lines.
| Compound Series | C2-Substituent | C4-Substituent | C5-Substituent | Target Cell Line | IC50 (µM) | Reference |
| Hydrazinyl-thiazolones | Substituted benzylidene hydrazinyl | - | - | MCF-7 | 2.57 | [7] |
| Hydrazinyl-thiazolones | Substituted benzylidene hydrazinyl | - | - | HepG2 | 7.26 | [7] |
| Thiazole-naphthalene | Naphthylacetamide | Phenyl | - | MCF-7 | 0.48 | [8] |
| Thiazole-naphthalene | Naphthylacetamide | Phenyl | - | A549 | 0.97 | [8] |
| 2,4-disubstituted thiazoles | Amide linker | 3,4,5-trimethoxyphenyl | - | HCT116 | 3.35 | [9] |
Key Molecular Targets and Mechanisms of Action
Thiazole derivatives exert their anticancer effects by modulating a variety of critical cellular pathways. Their structural versatility allows them to be designed as inhibitors for several distinct classes of targets.[10]
Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been successfully developed as potent inhibitors of several key kinases.[11]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[12][13] Thiazole-based inhibitors can bind to the ATP pocket of the EGFR kinase domain, preventing its activation and halting these pro-growth signals.[10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the process of forming new blood vessels that tumors require for growth and metastasis. Certain thiazole compounds have shown potent inhibitory activity against VEGFR-2, thereby blocking tumor angiogenesis.[7]
-
Aurora Kinases & GSK-3β: These are serine/threonine kinases involved in cell cycle progression and other signaling pathways. Thiazole derivatives have been designed to target these kinases, leading to cell cycle arrest and apoptosis.[6][11]
Below is a diagram illustrating the EGFR signaling pathway, a common target for thiazole-based inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of thiazole derivatives.
Tubulin Polymerization Inhibition
The cytoskeleton, composed of microtubule polymers, is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Microtubules are in a constant state of dynamic equilibrium, polymerizing and depolymerizing from α- and β-tubulin heterodimers.[14] Disruption of this dynamic process triggers mitotic arrest and leads to apoptotic cell death, making tubulin a validated anticancer target.[14]
Numerous thiazole derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[14][15] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to a breakdown of the mitotic spindle and cell cycle arrest in the G2/M phase.[8]
-
SAR for Tubulin Inhibitors: A common structural motif for thiazole-based tubulin inhibitors includes a 4-(3,4,5-trimethoxyphenyl) moiety at the C4 position of the thiazole ring.[9] This group is thought to mimic the trimethoxyphenyl ring of colchicine, facilitating binding to its site on tubulin.
The diagram below illustrates the process of microtubule dynamics and its inhibition.
Caption: Inhibition of microtubule polymerization by thiazole derivatives.
Methodologies in Thiazole SAR Studies
A robust investigation into the SAR of thiazole derivatives requires a synergistic approach combining chemical synthesis with rigorous biological evaluation.
Chemical Synthesis: The Hantzsch Thiazole Synthesis
A classic and highly versatile method for constructing the thiazole ring is the Hantzsch synthesis.[15] This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea to yield a 2-aminothiazole).[4] The causality behind this choice is its reliability, high yields, and tolerance for a wide range of functional groups on both starting materials, making it ideal for generating diverse compound libraries for SAR screening.
Detailed Step-by-Step Protocol: Synthesis of 2-amino-4-phenylthiazole [2]
-
Reagent Preparation: In a 20 mL reaction vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add 5 mL of a suitable solvent, such as methanol or ethanol, to the vial along with a magnetic stir bar.
-
Reaction: Heat the mixture with vigorous stirring on a hot plate set to a gentle reflux (approx. 80-100°C) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the solution to cool to room temperature.
-
Neutralization & Precipitation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) or ammonium hydroxide solution. Swirl to mix. This step neutralizes the hydrobromic acid byproduct and causes the thiazole product, which is poorly soluble in water, to precipitate out of solution.[2]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid (the filter cake) with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-phenylthiazole.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.
Biological Evaluation: Cytotoxicity Screening
The initial step in evaluating the anticancer potential of newly synthesized thiazole derivatives is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and quantifiable colorimetric method for this purpose.
Rationale: The MTT assay measures the metabolic activity of cells.[9] Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the test compound.
Detailed Step-by-Step Protocol: MTT Assay [9][16]
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin). Incubate for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines the general workflow for the synthesis and biological screening of thiazole derivatives.
Caption: Workflow for SAR-guided development of thiazole anticancer agents.
Future Perspectives and Challenges
The field of thiazole-based anticancer drug discovery continues to evolve. Future research will likely focus on several key areas:
-
Target Selectivity: Designing novel derivatives with high selectivity for specific kinase isoforms or cancer-specific targets to minimize off-target effects and reduce toxicity.
-
Overcoming Resistance: Developing thiazole compounds that are effective against drug-resistant cancer cell lines, a major challenge in chemotherapy.[5]
-
Hybrid Molecules: Creating hybrid molecules that combine the thiazole scaffold with other known pharmacophores to achieve synergistic or multi-targeted anticancer activity.[4]
-
Novel Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the bioavailability and tumor-specific targeting of potent thiazole derivatives.
Conclusion
The thiazole core is a remarkably versatile and productive scaffold for the development of novel anticancer agents. A deep understanding of its structure-activity relationships is paramount for rationally designing next-generation inhibitors that are both potent and selective. By targeting critical pathways such as protein kinase signaling and microtubule dynamics, thiazole derivatives have demonstrated profound efficacy in preclinical models. The continued application of established synthetic and biological evaluation methodologies, coupled with innovative design strategies, ensures that the thiazole ring will remain a privileged and highly valuable structure in the oncologist's medicinal chemistry toolbox for years to come.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023-08-26). PubMed Central. [Link]
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024-09-27). DergiPark. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023-10-25). National Center for Biotechnology Information. [Link]
-
MTT Proliferation Assay Protocol. (2015-06-15). ResearchGate. [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023-05-10). ACS Omega. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). Royal Society of Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021-09-01). PubMed Central. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022-10-26). ACS Publications. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2023-04-16). Frontiers. [Link]
-
Structures of thiazole-bearing drugs recently approved by the FDA. (2023-01-01). ResearchGate. [Link]
-
Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024-05-20). ACS Publications. [Link]
-
Structures of some thiazole derivatives with antitumor activity. (2020-01-01). ResearchGate. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022-09-07). ACS Omega. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-09-01). Bentham Science. [Link]
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024-01-01). MDPI. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences. [Link]
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2023-01-01). ResearchGate. [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018-01-20). PubMed. [Link]
-
Thiazoles as potent anticancer agents: A review. (2019-08-06). ResearchGate. [Link]
- MTT Cell Assay Protocol. Source not publicly available.
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). YouTube. [Link]
-
EGFR signaling pathway in breast cancers. ResearchGate. [Link]
-
MICROTUBULE POLYMERIZATION DYNAMICS. Annual Reviews. [Link]
-
Analysis of microtubule polymerization dynamics in live cells. (2014-07-01). PubMed Central. [Link]
-
Schematic representation of microtubule dynamics composed of α‐ and β‐.... ResearchGate. [Link]
-
Regulation of Microtubule Dynamics Pathway. Boster Biological Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. jpionline.org [jpionline.org]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Thiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable versatility and presence in a myriad of biologically active natural products and synthetic compounds have cemented its status as a "privileged scaffold."[2] This guide, intended for professionals in drug discovery and development, delves into the multifaceted nature of the thiazole core, exploring its fundamental physicochemical properties, synthetic accessibility, and profound impact on pharmacology. We will dissect the causality behind its success, from its role as a versatile pharmacophore to its incorporation in numerous FDA-approved drugs, providing a technical narrative grounded in field-proven insights.
The thiazole moiety is a key constituent in a diverse array of therapeutic agents, showcasing its broad applicability across various disease areas.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4] This inherent biological activity, coupled with the ring's favorable physicochemical characteristics, makes it an attractive starting point for the design of novel therapeutics.
Physicochemical Properties and Pharmacophoric Value: The "Why" Behind Thiazole's Success
The utility of the thiazole ring in drug design is not coincidental; it stems from a unique combination of electronic and steric properties that render it an exceptional pharmacophore and a valuable bioisosteric replacement for other functionalities.
The thiazole ring is a planar, aromatic system with significant π-electron delocalization.[5] This aromaticity contributes to the stability of the ring system.[5] The presence of both a sulfur and a nitrogen atom imparts a distinct electronic character. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions.[5] The electron distribution within the ring is not uniform; the C2 position is electron-deficient and susceptible to nucleophilic attack, while the C5 position is more electron-rich and prone to electrophilic substitution.[6] This differential reactivity provides medicinal chemists with specific handles for structural modification.[5]
Key Physicochemical Properties:
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₃H₃NS | A compact and relatively low molecular weight scaffold. |
| Physical State | Pale-yellow flammable liquid | Basic property of the parent compound.[7] |
| Solubility | Fairly soluble in ether and alcohol, sparingly soluble in water | The solubility of derivatives can be tuned by substitution.[7] |
| pKa (conjugate acid) | ~2.5 | Weakly basic, allowing for potential salt formation to improve solubility and bioavailability.[7] |
| Dipole Moment | ~1.61 D | Contributes to interactions with polar biological targets.[7] |
These properties, combined with the thiazole ring's ability to act as a rigid scaffold to orient substituents in a defined three-dimensional space, make it a powerful tool for optimizing drug-receptor interactions.
Synthetic Strategies: Building the Thiazole Core
The widespread use of the thiazole scaffold is, in part, due to the existence of robust and versatile synthetic methodologies for its construction. Several named reactions have become staples in the medicinal chemist's toolbox for accessing a diverse range of substituted thiazoles.
The Hantzsch Thiazole Synthesis
One of the most fundamental and widely employed methods for constructing the thiazole ring is the Hantzsch synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1]
Caption: Hantzsch Thiazole Synthesis Workflow.
Detailed Protocol for Hantzsch Thiazole Synthesis (General Example):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane).
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1 equivalent) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Cook-Heilbron Synthesis
Another important route to thiazoles, particularly 5-aminothiazoles, is the Cook-Heilbron synthesis.[6] This method involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate.[6]
Caption: Cook-Heilbron Synthesis Workflow.
Detailed Protocol for Cook-Heilbron Synthesis (General Example):
-
Reaction Setup: In a well-ventilated fume hood, dissolve the α-aminonitrile (1 equivalent) in a suitable solvent such as ethanol or pyridine in a round-bottom flask.
-
Addition of Carbon Disulfide: Carefully add carbon disulfide (1-1.2 equivalents) to the solution at room temperature. The reaction is often exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization.
-
Characterization: The structure of the resulting 5-aminothiazole is confirmed by standard spectroscopic methods.
The Thiazole Core in Action: A Survey of Biological Targets and Mechanisms of Action
The broad pharmacological profile of thiazole derivatives is a direct consequence of their ability to interact with a wide range of biological targets. The thiazole ring can serve as a key binding motif, a scaffold for presenting pharmacophoric groups, or a bioisosteric replacement for other functionalities.
Thiazole Derivatives as Kinase Inhibitors
A significant number of thiazole-containing drugs and clinical candidates function as kinase inhibitors.[8] The thiazole core can effectively occupy the ATP-binding site of kinases, forming crucial interactions with the hinge region and other key residues.
Dasatinib , an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), is a prime example.[5] It is a potent multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and others. The aminothiazole moiety of Dasatinib forms key hydrogen bonds with the hinge region of the kinase domain.
Caption: Simplified Mechanism of Action of Dasatinib.
Thiazole Derivatives as Antimicrobial and Antiviral Agents
The thiazole ring is a common feature in many antimicrobial and antiviral drugs. Its ability to mimic or interact with biological molecules is key to its efficacy.
Ritonavir , an antiretroviral drug used to treat HIV/AIDS, contains a thiazole moiety.[3] It is a protease inhibitor that prevents the viral protease from cleaving viral polyproteins, a crucial step in the maturation of infectious HIV particles.
The Role of Thiazole in Natural Products and Vitamins
The importance of the thiazole ring is underscored by its presence in essential natural products. Thiamine (Vitamin B1) contains a thiazole ring linked to a pyrimidine ring.[6] In its active form, thiamine pyrophosphate (TPP), it is a crucial coenzyme for several enzymes involved in carbohydrate metabolism.
Structure-Activity Relationship (SAR) and Drug Design Principles
The ease of substitution at various positions of the thiazole ring allows for extensive exploration of the structure-activity relationship (SAR). Modifications at the C2, C4, and C5 positions can significantly impact the potency, selectivity, and pharmacokinetic properties of a compound.
For instance, in the development of kinase inhibitors, substituents at the C2 position often interact with the hinge region of the kinase, while groups at the C4 and C5 positions can be modified to enhance binding to other parts of the ATP pocket or to improve physicochemical properties.
The following table presents a selection of thiazole derivatives and their reported anticancer activities, illustrating the impact of structural modifications on biological potency.
| Compound ID | R Group at C2 | R' Group at C4 | R'' Group at C5 | Target Cell Line | IC₅₀ (µM) | Reference |
| 4a | -(4-hydroxybenzylidene)hydrazinyl | H | H | MCF-7 | 12.7 ± 0.77 | [9] |
| 4c | -(4-hydroxy-3-(phenyl-diazenyl)benzylidene)hydrazinyl | H | H | MCF-7 | 2.57 ± 0.16 | [9] |
| Compound 40 | Varies | Phenylsulfonyl substituted | Varies | B-RAFV600E (enzyme) | 0.0231 ± 0.0012 | [8] |
As seen in the table, the addition of a phenyl-diazenyl group in compound 4c significantly enhances its cytotoxic activity against the MCF-7 breast cancer cell line compared to the unsubstituted analog 4a .[9] This highlights the importance of targeted modifications to optimize biological activity.
Experimental Protocols: A Practical Approach
To provide a tangible understanding of the research and development process involving thiazole derivatives, a representative experimental protocol for evaluating their in vitro anticancer activity is detailed below.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Prepare stock solutions of the thiazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. Add the test compounds to the wells in triplicate and incubate for 48 hours.[9]
-
MTT Addition: After the incubation period, add 40 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 180 µL of a solubilizing agent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Future Perspectives and Conclusion
The thiazole core continues to be a fertile ground for drug discovery. Its proven track record, synthetic tractability, and favorable physicochemical properties ensure its continued relevance in the development of novel therapeutic agents. Future research will likely focus on the development of more selective and potent thiazole derivatives, the exploration of novel biological targets, and the application of advanced synthetic methodologies to create increasingly complex and diverse molecular architectures.
References
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
- Kumar, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193.
- Ali, I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
- Jain, N., & Singh, B. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
- (n.d.). THIAZOLE. CUTM Courseware.
-
(n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Gomha, S. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]
- (2024). A review on thiazole based compounds and it's pharmacological activities.
-
Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
- El-Sayed, M. A. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry
The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, endowing them with a diverse range of pharmacological properties. Molecules incorporating the thiazole scaffold have demonstrated efficacy as antifungal, anti-inflammatory, anti-HIV, and anticancer agents.[1] The targeted synthesis of specifically substituted thiazoles, such as 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, is of paramount interest to researchers in drug discovery and development. The presence of the 4-chlorophenyl group at the 2-position and an acetyl group at the 5-position offers distinct electronic and steric features that can be pivotal for molecular recognition and interaction with biological targets.
This document provides a comprehensive guide to the synthesis of this compound via the Hantzsch thiazole synthesis. We will delve into the underlying mechanism, provide a detailed experimental protocol, and outline the necessary characterization techniques to ensure the identity and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-understood method for the preparation of this important heterocyclic compound.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system. The reaction fundamentally involves the condensation of an α-haloketone with a thioamide.[2] This powerful transformation proceeds through a multi-step pathway that culminates in the formation of the stable aromatic thiazole ring.
The synthesis of this compound employs 4-chlorothiobenzamide and 3-chloro-2,4-pentanedione as the key starting materials. The generally accepted mechanism for this specific transformation is as follows:
-
Nucleophilic Attack: The sulfur atom of the 4-chlorothiobenzamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione. This initial step is an SN2 reaction.
-
Cyclization: Following the initial bond formation, an intramolecular cyclization occurs. The nitrogen atom of the thioamide intermediate attacks one of the carbonyl carbons of the pentanedione moiety.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Diagram: Mechanism of the Hantzsch Synthesis
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.
Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Safety Precautions |
| 4-Chlorothiobenzamide | C₇H₆ClNS | 171.65 | 2521-24-6 | Causes skin and serious eye irritation.[3] Wear protective gloves, clothing, and eye protection.[3] |
| 3-Chloro-2,4-pentanedione | C₅H₇ClO₂ | 134.56 | 1694-29-7 | Flammable liquid and vapor.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Keep away from heat and open flames.[5] |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor. |
| Sodium acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 | Generally considered low hazard. |
| Deionized water | H₂O | 18.02 | 7732-18-5 | N/A |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Reaction Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target thiazole derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorothiobenzamide (1.0 eq) in absolute ethanol. Heat the mixture gently to facilitate dissolution.
-
Addition of α-Haloketone: To the warm solution of 4-chlorothiobenzamide, add 3-chloro-2,4-pentanedione (1.0 eq) dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water.
-
Neutralization and Precipitation: Neutralize the aqueous mixture with a saturated solution of sodium acetate. This will facilitate the precipitation of the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a crystalline solid.
Product Characterization
To confirm the structure and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 4-chlorophenyl group will appear as doublets. The methyl protons of the acetyl group will be a singlet. The proton on the thiazole ring will also appear as a singlet. |
| ¹³C NMR | Distinct signals for the carbonyl carbon, the carbons of the thiazole ring, and the carbons of the 4-chlorophenyl ring are expected. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching of the acetyl group is expected around 1680-1700 cm⁻¹. Bands corresponding to C=N and C=C stretching of the thiazole and aromatic rings will also be present.[6] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺). Characteristic fragmentation patterns for 2-aryl-5-acetylthiazoles include the cleavage of the 1,2- and 3,4-bonds of the thiazole ring.[2][7] |
Safety and Handling Precautions
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chlorothiobenzamide is an irritant; avoid inhalation and contact with skin and eyes.[3]
-
3-Chloro-2,4-pentanedione is a flammable liquid and an irritant.[4][5] Keep away from ignition sources and handle with care to avoid skin and eye contact.[4][5]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The Hantzsch thiazole synthesis provides an efficient and reliable route to this compound. The protocol detailed in this application note, when followed with the appropriate safety precautions, allows for the successful synthesis and purification of this valuable heterocyclic compound. The characterization data obtained through NMR, IR, and mass spectrometry will serve to unequivocally confirm the identity and purity of the final product, making it suitable for further applications in medicinal chemistry research and drug development.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available from: [Link]
-
PubChem. 3-Chloro-2,4-pentanedione. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
ResearchGate. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Sci-Hub. Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives / Journal of Mass Spectrometry, 2001 [sci-hub.kr]
- 3. fishersci.com [fishersci.com]
- 4. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Screening of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the in vitro antimicrobial screening of the novel synthetic compound, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone. This document is intended to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to effectively evaluate the antimicrobial potential of this and similar thiazole derivatives. The methodologies detailed herein are grounded in established standards to ensure data integrity and reproducibility.
Scientific Rationale and Background
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities. Thiazole derivatives are known to exhibit significant antimicrobial properties against various pathogens.[1][2][3] The antimicrobial potential of these compounds is often attributed to the toxophoric S-C=N unit within the thiazole ring.[4] The presence of a chlorophenyl group on the thiazole ring can further enhance antimicrobial activity, a structural feature present in the compound of interest.
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[2][5] The compound this compound, a member of the thiazole family, represents a promising candidate for investigation as a potential new antimicrobial agent. Its systematic screening against a panel of clinically relevant microorganisms is a critical first step in its preclinical evaluation.
This guide will detail the essential in vitro assays for determining the antimicrobial spectrum and potency of this compound, primarily focusing on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion method as a preliminary screening tool. These methods are widely accepted and standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNOS | PubChem |
| Molecular Weight | 237.71 g/mol | PubChem |
| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |
| Solubility | Soluble in DMSO and other organic solvents. | General chemical knowledge |
Note: As this is a novel compound for screening, full experimental data on its physicochemical properties may not be available. The above information is based on the chemical structure and data for similar compounds.
Essential Antimicrobial Screening Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] This method is considered a gold standard for susceptibility testing.
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a standardized microbial inoculum. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Multichannel pipette
Protocol:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in sterile DMSO to prepare a stock solution of a known high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilution.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the test compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.
Principle: An aliquot from each well of the MIC plate that shows no visible growth is plated onto a suitable agar medium. After incubation, the number of surviving organisms is determined. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
Following incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the test compound that shows no growth or a significant reduction in the number of colonies compared to the initial inoculum count.
-
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Principle: A standardized microbial inoculum is swabbed onto the surface of an agar plate. A paper disk impregnated with a known concentration of the test compound is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Incubator (35-37°C)
-
Calipers or a ruler
Protocol:
-
Preparation of Inoculum and Inoculation of Agar Plate:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks impregnated with a known amount of the test compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Following incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using calipers or a ruler.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for the interpretation of antimicrobial screening results. The following tables provide templates for recording and presenting your findings. Please note: The data presented below is illustrative for closely related chlorophenyl-thiazole derivatives and is not specific to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Thiazole Derivatives
| Microorganism | Gram Stain | Illustrative MIC (µg/mL) of Related Compounds | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | 16 - 64 | Vancomycin | 1 - 2 |
| Bacillus subtilis | Positive | 8 - 32 | Ciprofloxacin | 0.5 - 1 |
| Escherichia coli | Negative | >128 | Ciprofloxacin | 0.25 - 1 |
| Pseudomonas aeruginosa | Negative | >128 | Gentamicin | 1 - 4 |
| Candida albicans | N/A (Fungus) | 32 - 128 | Fluconazole | 0.5 - 4 |
Table 2: Zone of Inhibition of Related Thiazole Derivatives (Agar Disk Diffusion)
| Microorganism | Gram Stain | Illustrative Zone of Inhibition (mm) of Related Compounds (Disk Content: 30 µg) | Positive Control | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | Positive | 12 - 18 | Vancomycin (30 µg) | 15 - 19 |
| Bacillus subtilis | Positive | 14 - 20 | Ciprofloxacin (5 µg) | 22 - 30 |
| Escherichia coli | Negative | No Zone | Ciprofloxacin (5 µg) | 25 - 33 |
| Pseudomonas aeruginosa | Negative | No Zone | Gentamicin (10 µg) | 16 - 21 |
| Candida albicans | N/A (Fungus) | 10 - 15 | Fluconazole (25 µg) | 17 - 23 |
Visualizing Experimental Workflows
References
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]
-
Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]
-
MDPI. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. [Link]
-
Taylor & Francis Online. (2024). Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives. [Link]
-
ResearchGate. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]
-
National Center for Biotechnology Information. (2004). Synthesis and antibacterial activity of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. (2001). Determination of minimum inhibitory concentrations. [Link]
-
World Organisation for Animal Health. (2019). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
MTT assay protocol for cytotoxicity of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Application Note & Protocol
Topic: MTT Assay Protocol for Determining the Cytotoxicity of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Cytotoxic Potential of this compound Using the MTT Colorimetric Assay
Introduction
The assessment of a compound's cytotoxicity is a critical initial step in the drug discovery and development pipeline, providing essential insights into its potential therapeutic window and off-target effects.[1][2] The thiazole ring is a core structure in numerous pharmacologically active molecules, with various derivatives demonstrating significant antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The compound this compound belongs to this promising class of thiazole derivatives, which are frequently evaluated for their cytotoxic effects against cancer cell lines.[5][6][7]
This application note provides a detailed protocol for determining the cytotoxic activity of this specific thiazole derivative using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, sensitive, and widely adopted colorimetric method for assessing cell viability and proliferation.[8][9] Its principle is based on the metabolic activity of living cells, making it an invaluable tool for screening novel therapeutic agents.[10]
Principle of the MTT Assay
The trustworthiness of the MTT assay lies in its direct measurement of cellular metabolic function, which is typically proportional to the number of viable cells.[9] The core of the assay is the enzymatic conversion of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product.[8][11] This reduction is carried out by mitochondrial dehydrogenase enzymes, primarily succinate dehydrogenase, within metabolically active cells. Therefore, the quantity of formazan produced is directly correlated with the number of living, respiring cells. The insoluble formazan crystals are then solubilized using a solvent, such as dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the test compound.
Caption: Mechanism of the MTT reduction assay in viable cells.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) for selectivity analysis.[1][12]
-
Test Compound: this compound.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), vortex to mix, filter-sterilize (0.22 µm filter), and store protected from light at -20°C.
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader capable of reading absorbance at 570 nm (with a reference wavelength of 630 nm if desired).
-
Multichannel pipette.
-
Inverted microscope.
-
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system by incorporating essential controls. The inclusion of untreated, vehicle, and blank controls is non-negotiable for ensuring the trustworthiness and accuracy of the generated data.
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture cells in their recommended medium in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the exponential growth phase and do not exceed 80-90% confluency before use.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
Cell Counting: Resuspend the cell pellet and determine the viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.[13]
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.[14]
-
Expert Insight: The optimal seeding density is critical and must be determined for each cell line. It should be low enough to prevent confluence by the end of the assay but high enough to provide a robust colorimetric signal.
-
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.[11]
Part 2: Compound Preparation and Cell Treatment
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free culture medium to create a range of working concentrations. It is crucial to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a complete dose-response curve.
-
Causality: Using serum-free medium for dilutions prevents the compound from binding to serum proteins, which could reduce its effective concentration.
-
-
Cell Treatment: After the 24-hour incubation, carefully aspirate the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Control Wells:
-
Untreated Control: Add 100 µL of complete culture medium. This represents 100% cell viability.
-
Vehicle Control: Add 100 µL of medium containing the highest concentration of DMSO used in the treatment wells. This is crucial to ensure that the solvent itself is not causing cytotoxicity.
-
Blank Control: Add 100 µL of medium to empty wells (no cells). This is used for background absorbance correction.
-
-
Incubation: Return the plate to the incubator for the desired exposure period (typically 24, 48, or 72 hours).
Part 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[11][15] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[15][16]
-
Expert Insight: Gentle aspiration is key to prevent loss of formazan. For suspension cells, centrifugation of the plate before aspiration is recommended.
-
-
Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Analysis and Interpretation
Calculation of Percentage Cell Viability
First, correct the raw absorbance readings by subtracting the average absorbance of the blank wells.
Corrected OD = OD (Sample) - OD (Blank)
Then, calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = [ (Corrected OD of Treated Cells) / (Corrected OD of Vehicle Control Cells) ] x 100
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the Data: Create a dose-response curve by plotting the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.[17]
-
Calculate IC50: The software will calculate the IC50 value from the fitted curve.[17][18] This value is a quantitative measure of the compound's potency.
| Parameter | Description | Example Calculation |
| OD (Blank) | Absorbance of medium only | 0.050 |
| OD (Vehicle Control) | Absorbance of cells + vehicle | 1.250 |
| OD (Treated Sample) | Absorbance of cells + compound | 0.650 |
| Corrected OD (Control) | OD (Vehicle) - OD (Blank) | 1.250 - 0.050 = 1.200 |
| Corrected OD (Sample) | OD (Sample) - OD (Blank) | 0.650 - 0.050 = 0.600 |
| % Cell Viability | (Corrected OD Sample / Corrected OD Control) * 100 | (0.600 / 1.200) * 100 = 50% |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Absorbance Signal | - Insufficient cell number. - Short MTT incubation time. - MTT reagent degraded. | - Optimize cell seeding density.[14] - Increase MTT incubation period (up to 4 hours).[14] - Use fresh, light-protected MTT solution.[14] |
| High Background | - Contamination (bacterial/fungal). - Incomplete removal of serum-containing medium. - Phenol red interference. | - Check cell cultures for contamination.[19] - Ensure complete aspiration before adding DMSO. - Use phenol red-free medium for the assay steps. |
| Inconsistent Results | - Uneven cell seeding. - Incomplete dissolution of formazan crystals. - "Edge effect" in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding. - Increase shaking time or gently pipette to mix after adding DMSO. - Avoid using the outermost wells of the plate. |
Limitations of the MTT Assay
While highly valuable, the MTT assay has limitations that users must consider. The assay measures metabolic activity, not cell number directly.[20] Therefore, compounds that affect mitochondrial respiration without inducing cell death can lead to misleading results.[21] Furthermore, substances like ascorbic acid or other reducing agents can interfere with the MTT reduction process, producing false positives.[20] It is always advisable to confirm cytotoxicity results with an orthogonal method, such as a lactate dehydrogenase (LDH) release assay or direct cell counting.[22]
Conclusion
The MTT assay is a reliable and high-throughput method for assessing the cytotoxic potential of novel compounds like this compound. By following this detailed protocol, which emphasizes proper controls and explains the causality behind each step, researchers can generate robust and reproducible data. This information is fundamental for making informed decisions in the early stages of drug development, guiding the selection of promising lead candidates for further preclinical investigation.[1][12]
References
-
Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis". National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf. [Link]
-
ResearchGate. "What cell line should I choose for citotoxicity assays?". [Link]
-
Royal Society of Chemistry. "Thiazole conjugated amino acid derivatives as potent cytotoxic agents". RSC Publishing. [Link]
-
PubChem. "1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one". National Center for Biotechnology Information. [Link]
-
ResearchGate. "How can I calculate IC50 from mtt results?". [Link]
-
ResearchGate. "Limitations of the use of MTT assay for screening in drug discovery". [Link]
-
The University of Texas at Austin. "MTT ASSAY". [Link]
-
protocols.io. "MTT (Assay protocol)". [Link]
-
Al-Suwaidan, I. A., et al. (2021). "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches". National Center for Biotechnology Information. [Link]
-
ResearchGate. "Can anyone help me to find out the problems for MTT assay?". [Link]
-
International Journal of Pharmaceutical Research and Applications. "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay". [Link]
-
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods". [Link]
-
NorthEast BioLab. "Cell Cytotoxicity Assay, Cell Toxicity Assay". [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). "Cell sensitivity assays: the MTT assay". PubMed. [Link]
-
National Center for Biotechnology Information. "Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells". PMC. [Link]
-
MDPI. "Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds". [Link]
-
ResearchGate. "What is the correct method to calculate the IC50 value for the MTT assay?". [Link]
-
Creative Diagnostics. "The MTT Assay: A Valuable Tool for Measuring Cell Viability". [Link]
-
ResearchGate. "Characteristics of cytotoxicity of thiazole derivatives (5a-d) and...". [Link]
-
ERIC. "Selection of an Optimal Cytotoxicity Assay for Undergraduate Research". [Link]
-
The Forensic Post. "Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests". [Link]
-
MDPI. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review". [Link]
-
ResearchGate. "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay". [Link]
-
Stack Exchange. "Cell viability assay: Problems with MTT assay in the solubilization step". [Link]
-
National Center for Biotechnology Information. "Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy". PMC. [Link]
-
ChemBK. "1-(2-(2-chlorophenyl)thiazol-5-yl)ethanone". [Link]
-
Semantic Scholar. "Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell". [Link]
-
National Center for Biotechnology Information. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". NCBI Bookshelf. [Link]
-
YouTube. "How to Analyse MTT/MTS Assay Data and IC50 using Excel". [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 6. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity assay selection guide | Abcam [abcam.com]
Application Note and Protocols for Evaluating the Anticancer Activity of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for evaluating the in vitro anticancer activity of the novel synthetic compound, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (hereafter referred to as CPT-5E). The thiazole scaffold is a core structure in numerous compounds with demonstrated pharmacological importance, including anticancer agents.[1][2] This application note details the scientific rationale, experimental design, and step-by-step protocols for assessing the cytotoxic and apoptotic effects of CPT-5E on cancer cell lines. The methodologies described herein are designed to be robust and reproducible, providing a framework for the initial preclinical assessment of this promising compound.
Introduction: The Rationale for Investigating CPT-5E
The thiazole ring is a heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Derivatives of thiazole are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[4][5] The anticancer effects of some thiazole derivatives are attributed to their ability to induce cell cycle arrest and apoptosis in tumor cells.[3]
The structure of CPT-5E, featuring a 4-chlorophenyl group attached to a thiazole ring, suggests a potential for interaction with biological targets relevant to cancer progression. The lipophilic nature of the chlorophenyl group may enhance cell membrane permeability, a desirable characteristic for therapeutic agents.[5] This application note outlines a systematic approach to validate the anticancer potential of CPT-5E by examining its effects on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on the cell division cycle.
Experimental Workflow Overview
The evaluation of CPT-5E's anticancer activity follows a logical progression from general cytotoxicity screening to more detailed mechanistic studies. This workflow is designed to efficiently characterize the compound's biological effects on cancer cells.
Caption: Experimental workflow for CPT-5E evaluation.
Core Protocols and Methodologies
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of CPT-5E in complete culture medium. Replace the existing medium with the CPT-5E dilutions and include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of CPT-5E that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and is labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells.[9][11]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with CPT-5E at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Cell Cycle Analysis
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence is directly proportional to the DNA content.[13] This allows for the differentiation of cell populations based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with CPT-5E at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[14] The data is typically presented as a histogram of cell count versus fluorescence intensity.
Western Blot Analysis of Apoptotic Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol aims to investigate the effect of CPT-5E on the expression levels of key proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.[15][16] A decrease in Bcl-2 and an increase in cleaved Caspase-3 would suggest the induction of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with CPT-5E, then lyse the cells in RIPA buffer to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein (typically 20-30 µg) per lane.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Expected Data and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Cytotoxicity of CPT-5E on MCF-7 Cells (MTT Assay)
| CPT-5E Concentration (µM) | % Cell Viability (48h) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 |
| 5 | 62.7 ± 3.8 |
| 10 | 48.9 ± 4.2 |
| 25 | 25.1 ± 3.1 |
| 50 | 10.3 ± 2.5 |
-
Interpretation: This data suggests a dose-dependent cytotoxic effect of CPT-5E on MCF-7 cells, with a calculated IC50 value of approximately 10 µM at 48 hours.
Table 2: Apoptosis Induction by CPT-5E in MCF-7 Cells (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| CPT-5E (10 µM) | 55.3 | 28.7 | 16.0 |
-
Interpretation: A significant increase in the percentage of early and late apoptotic cells following treatment with CPT-5E indicates that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.
Table 3: Cell Cycle Distribution in CPT-5E Treated MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.2 | 25.5 | 14.3 |
| CPT-5E (10 µM) | 75.8 | 12.1 | 12.1 |
-
Interpretation: The accumulation of cells in the G0/G1 phase suggests that CPT-5E may induce a G1 cell cycle arrest.
Proposed Mechanism of Action
Based on the expected results, CPT-5E likely exerts its anticancer effects by inducing G1 cell cycle arrest and promoting apoptosis. The downregulation of Bcl-2 and the activation of Caspase-3 are key events in the intrinsic apoptotic pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atcc.org [atcc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Western Blot Protocol | R&D Systems [rndsystems.com]
- 18. antibodies.cancer.gov [antibodies.cancer.gov]
Minimum Inhibitory Concentration (MIC) determination of thiazole compounds
Topic: Minimum Inhibitory Concentration (MIC) Determination of Thiazole Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of MIC in Evaluating Novel Thiazole Antimicrobials
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant antimicrobial activity against a broad spectrum of pathogens.[1] The thiazole ring is a key structural motif in several clinically approved drugs and is known for its diverse biological activities.[2] The mechanism of action for some thiazole-based compounds involves the disruption of the bacterial cell membrane, leading to cytoplasm leakage and cell death, while others may inhibit key enzymatic pathways.[1][3]
To rigorously evaluate the potential of these novel thiazole compounds, a standardized and reproducible method for quantifying their antimicrobial potency is essential. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this evaluation. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] It is a fundamental measurement used to assess a compound's efficacy, guide structure-activity relationship (SAR) studies, and provide a benchmark for comparison against existing antibiotics.
This application note provides a detailed, field-proven protocol for determining the MIC of novel thiazole compounds using the broth microdilution method. This method is aligned with the standards set by leading international organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across different laboratories.[6][7] We will delve into the causality behind each step, address specific challenges associated with thiazole compounds, and provide a framework for robust data interpretation and quality control.
Guiding Principle: The Logic of Broth Microdilution
The broth microdilution method is the most common technique for MIC determination due to its efficiency, scalability for testing multiple compounds, and conservation of reagents.[8] The principle is straightforward: a standardized suspension of bacteria is exposed to serially diluted concentrations of the test compound in a liquid growth medium. Following incubation, the presence or absence of bacterial growth is determined. The MIC is the lowest concentration of the compound where no growth is observed.[8][9]
The reliability of this method hinges on meticulous control over experimental variables. Key parameters that must be standardized to ensure reproducibility include:
-
Bacterial Inoculum Density: The final concentration of bacteria in each well must be consistent, typically around 5 x 10⁵ colony-forming units (CFU)/mL.[10] An inoculum that is too high can overwhelm the compound, leading to falsely elevated MIC values, while an inoculum that is too low may result in insufficient growth for accurate assessment.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.[11] For fastidious organisms, specialized media may be required as recommended by EUCAST and CLSI.[7]
-
Incubation Conditions: Temperature (typically 35 ± 1 °C), duration (18-24 hours), and atmosphere (ambient air for aerobes) must be consistent.[9]
Special Considerations for Thiazole Compounds
While the broth microdilution method is standardized, the unique physicochemical properties of novel thiazole derivatives require special attention.
-
Solubility: Many heterocyclic compounds, including thiazoles, can exhibit poor aqueous solubility.[12][13] It is standard practice to prepare high-concentration stock solutions in a non-aqueous solvent, most commonly dimethyl sulfoxide (DMSO).
-
Causality: DMSO is used for its excellent solubilizing power and miscibility with aqueous media. However, DMSO itself can inhibit bacterial growth at higher concentrations. Therefore, it is critical to ensure the final concentration of the solvent in the assay wells is non-inhibitory, typically ≤1%.[11] A solvent toxicity control must always be included.
-
-
Compound Precipitation: During the serial dilution process in the aqueous broth, the compound may precipitate out of solution, especially at higher concentrations. This will lead to an inaccurate assessment of the true MIC.
-
Mitigation: Visually inspect the wells of the prepared plate before inoculation for any signs of precipitation. If observed, the experiment may need to be repeated with a different starting concentration or a co-solvent system, though the latter can introduce additional variables. Kinetic solubility of the compounds should be determined beforehand where possible.[14]
-
-
Colorimetric Interference: Some thiazole derivatives are colored, which can interfere with the visual or spectrophotometric assessment of turbidity.
-
Mitigation: This can be overcome by using a metabolic indicator dye, such as Resazurin. Viable, metabolically active cells will reduce the blue Resazurin to the pink, fluorescent Resorufin. The MIC is then determined as the lowest compound concentration where this color change does not occur.
-
Detailed Protocol: Broth Microdilution for Thiazole Compounds
This protocol is a self-validating system, incorporating all necessary controls to ensure the accuracy and reliability of the results.
PART 1: Preparation of Reagents and Bacterial Inoculum
-
Thiazole Compound Stock Preparation: a. Weigh the thiazole compound accurately. b. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration). Ensure complete dissolution. c. Prepare intermediate stock solutions if necessary. For instance, dilute the 10 mg/mL stock in sterile Mueller-Hinton Broth (MHB) to achieve a concentration that is 2x the highest concentration to be tested in the assay (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[15]
-
Bacterial Culture Preparation: a. From a stock culture, streak the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C. b. Select 3-5 well-isolated colonies from the fresh plate and suspend them in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a densitometer (absorbance at 625 nm should be 0.08 to 0.13).[9] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[10]
-
Final Inoculum Preparation: a. Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in MHB. A typical dilution is 1:150 to 1:300 to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10] b. The exact dilution factor should be validated for your specific laboratory conditions to ensure the target inoculum is achieved.
PART 2: Assay Plate Setup (96-Well Format)
The following workflow illustrates the preparation of a 96-well microtiter plate for the assay.
-
Plate Filling: Using a multichannel pipette, add 100 µL of sterile MHB to columns 2 through 12 of a sterile 96-well U-bottom or flat-bottom microtiter plate.
-
Compound Addition: Add 200 µL of the 2x concentrated thiazole compound solution (e.g., 256 µg/mL) to the wells in column 1. The final volume in column 1 is 200 µL, while it is 100 µL in columns 2-11.
-
Serial Dilution: a. Set a multichannel pipette to 100 µL. Mix the contents of column 1 by pipetting up and down several times. b. Transfer 100 µL from column 1 to column 2. c. Mix the contents of column 2 thoroughly. d. Repeat this two-fold serial dilution process across the plate to column 10. e. After mixing column 10, withdraw 100 µL and discard it. This ensures all wells (1-10) contain 100 µL.
-
Control Wells:
-
Column 11: Serves as the Growth Control . It contains 100 µL of MHB and will be inoculated with bacteria but contains no compound.
-
Column 12: Serves as the Sterility Control (or blank). It contains 100 µL of MHB only and is not inoculated.
-
-
Inoculation: Add 100 µL of the final prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in wells 1-11 is now 200 µL.
-
Incubation: Cover the plate with a lid or an adhesive plate sealer and incubate at 37°C for 18-24 hours in ambient air.
PART 3: Data Reading and Interpretation
-
Visual Inspection: After incubation, place the plate on a viewing apparatus. The MIC is the lowest concentration of the thiazole compound that completely inhibits visible growth of the organism.[10] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.
-
Spectrophotometric Reading (Optional but Recommended): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.
Data Presentation and Quality Control
A robust MIC assay is validated by its controls. Always run a known quality control (QC) strain in parallel with your test isolates. QC strains, such as S. aureus ATCC® 29213™ and E. coli ATCC® 25922™, have well-established MIC ranges for common antibiotics. If the MIC for the control antibiotic against the QC strain falls outside the accepted range, the results for the test compounds are considered invalid.[16]
Table 1: Example Template for MIC Data Reporting
| Test Compound | Microorganism (Strain) | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Thiazole-A | S. aureus ATCC® 29213™ | Positive | 4 | Vancomycin | 1 |
| Thiazole-A | E. coli ATCC® 25922™ | Negative | 32 | Ciprofloxacin | 0.015 |
| Thiazole-B | S. aureus ATCC® 29213™ | Positive | 8 | Vancomycin | 1 |
| Thiazole-B | E. coli ATCC® 25922™ | Negative | >64 | Ciprofloxacin | 0.015 |
Note: The MIC is reported as the final concentration in the well.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in Growth Control well (Column 11) | Inactive inoculum, improper incubation conditions, residual cleaning agent in plate. | Verify inoculum viability by plating on agar. Check incubator temperature and duration. Use new, sterile microtiter plates. |
| Growth in Sterility Control well (Column 12) | Contamination of broth, plate, or pipette tips. | Use fresh, sterile media and aseptic technique throughout. Ensure pipette tips are sterile. |
| Growth in all wells, including highest compound concentration | Bacterial resistance, inactive compound, compound precipitation, inoculum too high. | Verify compound activity with a known susceptible strain. Visually check for precipitation. Re-standardize and verify inoculum concentration.[17] |
| Inconsistent MICs between replicates | Pipetting errors, improper mixing during serial dilution, edge effects in the plate. | Ensure pipettes are calibrated. Mix each dilution step thoroughly. Consider not using the outer wells of the plate or filling them with sterile water to increase humidity.[18] |
| Compound precipitation observed | Compound exceeds its solubility limit in the aqueous MHB. | Repeat the assay starting at a lower concentration. Determine the compound's kinetic solubility beforehand to inform the concentration range.[14] |
References
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]
-
Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency. Available at: [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2022). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
What common issues should be aware of when interpreting MIC values? (2024). ResearchGate. Available at: [Link]
-
MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). IntechOpen. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. (2017). National Institutes of Health (NIH). Available at: [Link]
-
MIC and Zone Distributions, ECOFFs. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. (2015). PLOS ONE. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). National Institutes of Health (NIH). Available at: [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). IntechOpen. Available at: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. idexx.dk [idexx.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbeonline.com [microbeonline.com]
- 11. protocols.io [protocols.io]
- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Application Note & Protocol: High-Throughput Screening of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone Analogs for Anti-Cancer Activity
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone analogs. Recognizing the established role of thiazole derivatives as potent modulators of various protein kinases implicated in cancer, this protocol outlines a robust screening cascade designed to identify and validate novel kinase inhibitors.[1][2] The workflow begins with a primary biochemical screen using a luminescence-based kinase assay, followed by secondary confirmation, dose-response analysis, and essential counter-screens to ensure data integrity and eliminate common HTS artifacts. Finally, a cell-based assay is detailed to correlate biochemical inhibition with anti-proliferative effects in a relevant cancer cell line.
Introduction: The Rationale for Screening Thiazole Analogs
The 1,3-thiazole ring is a bio-isosterically important heterocycle present in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Several clinically successful anti-cancer agents, such as the kinase inhibitor Dasatinib, feature a thiazole moiety, highlighting its utility in designing molecules that interact with key biological targets in oncology.[2] Thiazole-containing compounds are known to inhibit a variety of protein kinases, which are critical regulators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.[4]
The core structure of this compound presents a synthetically tractable scaffold. A library of analogs can be generated by modifying substituents on the phenyl and thiazole rings to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a chosen kinase target. This application note will use a hypothetical, yet highly relevant, oncology target—a cyclin-dependent kinase (CDK)—to illustrate the screening process. CDKs are a family of serine/threonine kinases that control the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5]
The High-Throughput Screening (HTS) Cascade
A successful HTS campaign is a multi-step process designed to efficiently identify true "hits" from a large compound library while minimizing the carry-forward of false positives.[6] Our proposed cascade is a logical progression from a broad primary screen to increasingly specific validation assays.
Caption: The HTS cascade for identifying kinase inhibitors.
Phase 1: Primary Biochemical Screening Protocol
The objective of the primary screen is to rapidly and cost-effectively test the entire library at a single concentration to identify compounds that inhibit the target kinase. We will utilize a luminescence-based kinase assay that quantifies ATP consumption, a universal indicator of kinase activity.[7]
Assay Principle: ADP-Glo™ Kinase Assay
This "glow-type" luminescent assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to the ADP produced, and thus, the kinase activity.[9] Inhibitors will result in a lower luminescent signal.
Caption: Principle of the ADP-Glo™ luminescence kinase assay.
Detailed Protocol: Primary HTS
Materials:
-
Target: Recombinant CDK enzyme and corresponding peptide substrate.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega or equivalent).[10]
-
Plates: 384-well, white, solid-bottom microplates (low-volume).
-
Compound Library: this compound analogs dissolved in 100% DMSO.
-
Controls: A known potent inhibitor for the target kinase (Positive Control) and DMSO (Negative Control).
-
Equipment: Automated liquid handler, plate sealer, temperature-controlled incubator, and a plate luminometer.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library stock plates to the 384-well assay plates. This will result in a final assay concentration of 10 µM in a 20 µL reaction volume (assuming a 10 mM stock). Plate DMSO in control columns.
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate reaction mix in the appropriate kinase buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. To start the reaction, dispense 10 µL of the ATP solution into each well. The final reaction volume is 20 µL.
-
Incubation: Seal the plates and incubate for 1 hour at room temperature.
-
Reaction Termination & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer with an integration time of 0.5-1 second per well.
Assay Quality Control & Data Analysis
The robustness of an HTS assay is quantified by the Z'-factor, which assesses the separation between the positive and negative controls.[11]
Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
-
SDpos / Meanpos : Standard deviation and mean of the positive control (e.g., potent inhibitor).
-
SDneg / Meanneg : Standard deviation and mean of the negative control (e.g., DMSO).
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates an excellent assay with a large separation band, suitable for HTS.[12] |
| Signal-to-Background | > 5 | Ensures a sufficient dynamic range for hit identification. |
| CV of Controls | < 15% | Demonstrates the precision and reproducibility of the assay. |
Hit Selection: Compounds exhibiting ≥ 50% inhibition compared to the DMSO controls are classified as initial "hits" and are selected for the next phase.
Percent Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))
Phase 2: Hit Confirmation and Characterization
This phase aims to confirm the activity of the initial hits, determine their potency, and rule out assay interference.
Protocol: Confirmatory & Dose-Response Testing
-
Cherry-Picking: From the original library plates, "cherry-pick" the initial hits into a new source plate.
-
Confirmatory Screen: Re-test the selected hits in triplicate at the primary screening concentration (10 µM) using the same biochemical assay protocol. Only compounds that consistently show ≥ 50% inhibition proceed.
-
Dose-Response (IC50 Determination):
-
Perform a serial dilution of the confirmed hits, typically creating a 10-point, 3-fold dilution series (e.g., from 50 µM to 2.5 nM).
-
Test each concentration in triplicate using the primary kinase assay protocol.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[13][14]
-
Protocol: Assay Interference Counter-Screen
A common source of false positives in luminescence-based assays is direct inhibition of the luciferase enzyme.[6] This must be evaluated.
Principle: Test the compounds in the absence of the primary kinase and substrate but in the presence of a fixed amount of ATP equivalent to that produced in the uninhibited primary assay. Compounds that inhibit luciferase will reduce the luminescent signal and can be flagged as false positives.
Procedure:
-
Use the confirmed hits from the dose-response study.
-
Set up the assay plates as described for the primary screen but replace the kinase/substrate/ATP mix with a buffer containing a fixed concentration of ADP.
-
Proceed with the addition of ADP-Glo™ Reagent and Kinase Detection Reagent as in the primary assay.
-
Measure luminescence. Compounds that show a dose-dependent decrease in signal are flagged as potential luciferase inhibitors.
Phase 3: Cellular Validation
The ultimate goal is to find compounds that work in a biological context. This phase assesses the anti-proliferative activity of the validated hits in a cancer cell line.
Protocol: Cell-Based Anti-Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[15] A reduction in signal indicates either cytotoxicity or inhibition of proliferation.
Materials:
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7 breast cancer cells).[5]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium.
-
Plates: 96-well or 384-well clear, flat-bottom cell culture plates.
-
Equipment: CO₂ incubator, multi-channel pipette, absorbance plate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with the validated hits using the same 10-point concentration curve used for IC50 determination. Include DMSO as a negative control and a known cytotoxic drug (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.[16]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis and Hit Prioritization
Calculate the GI50 (concentration for 50% growth inhibition) for each compound from the cell-based assay data. The final step is to prioritize hits for further medicinal chemistry efforts. Ideal candidates will exhibit:
-
Potent biochemical inhibition (low nanomolar IC50).
-
No interference with the assay technology (inactive in counter-screens).
-
Potent anti-proliferative activity in the cell-based assay (GI50 correlated with IC50).
-
A significant selectivity window between target inhibition and general cytotoxicity.[17]
Conclusion
This application note provides a detailed, field-proven framework for the high-throughput screening of this compound analogs to identify novel anti-cancer agents. By following a logical cascade of biochemical and cell-based assays, supported by rigorous quality control and counter-screening, researchers can efficiently navigate the early stages of drug discovery. This structured approach ensures the identification of validated, cell-active hits that are primed for subsequent lead optimization studies, ultimately accelerating the development of new cancer therapeutics.
References
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Hassan, A., et al. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from [Link]
-
Lalli, D., et al. (2026, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
-
National Cancer Institute. (n.d.). HTS384 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
-
Alqarni, A. O., et al. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Retrieved from [Link]
-
Vidugiriene, J., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PubMed Central. Retrieved from [Link]
-
Wang, Z., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Retrieved from [Link]
-
Riss, T. L., et al. (2016). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. Retrieved from [Link]
-
Chander, P., et al. (2020, February 15). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Retrieved from [Link]
-
Ohno, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
-
Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2021, October 1). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. PubMed Central. Retrieved from [Link]
-
Reichling, T., & Klebl, B. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]
-
Klink, T. A., et al. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]
-
Zhang, X., et al. (2024). Guideline for anticancer assays in cells. ResearchGate. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Anticoagulation Forum. (2023, August). Heparin Induced Thrombocytopenia (HIT) Guideline. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2018, January 20). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Retrieved from [Link]
-
Guo, X., et al. (2019, June). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. Request PDF on ResearchGate. Retrieved from [Link]
-
Coussens, N. P., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]
-
Hulme, K. L., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Harvey, C. J. B., et al. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone as a Chemical Probe for Investigating VEGFR-2 Signaling
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] These heterocyclic molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Their versatility makes them prime candidates for the development of chemical probes—small molecules used to study and manipulate biological systems. This application note details the use of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone , a specific thiazole derivative, as a potential chemical probe for investigating cellular signaling pathways.
Based on the prevalence of thiazole-containing compounds as kinase inhibitors, we hypothesize that this compound may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a critical target in cancer therapy.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound, from its fundamental properties to detailed experimental protocols for its validation as a chemical probe for VEGFR-2.
Physicochemical Properties of this compound
A thorough understanding of a chemical probe's physical and chemical properties is paramount for its effective use in biological assays. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | PubChem[6] |
| CAS Number | 54001-07-9 | PubChem[6] |
| Molecular Formula | C₁₂H₁₀ClNOS | PubChem[6] |
| Molecular Weight | 251.73 g/mol | PubChem[7] |
| Solubility | <0.5 µg/mL in aqueous solution at pH 7.4 | PubChem[6] |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | PubChem[6] |
Proposed Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Dysregulation of this pathway is a hallmark of many cancers. We propose that this compound inhibits the kinase activity of VEGFR-2, thereby blocking these downstream effects.
Caption: Proposed inhibitory action on the VEGFR-2 signaling pathway.
Experimental Workflow for Probe Validation
The validation of a chemical probe requires a multi-faceted approach, beginning with in vitro biochemical assays to confirm direct target engagement and progressing to cell-based assays to demonstrate on-target effects in a biological context.
Caption: Overall workflow for validating the chemical probe.
Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of ATP solution in kinase buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of the compound on the viability of a VEGFR-2-dependent cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Cell Starvation and Treatment:
-
The next day, replace the medium with a basal medium containing 0.5% FBS and starve the cells for 4-6 hours.
-
Prepare serial dilutions of the test compound in the basal medium.
-
Treat the cells with the compound dilutions in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (no compound, no VEGF-A).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Interpretation and Probe Validation Criteria
-
Potency: A potent chemical probe should ideally have an IC50 or GI50 in the nanomolar to low micromolar range in biochemical and cellular assays, respectively.[8]
-
Selectivity: To be a useful tool, the compound should exhibit high selectivity for the intended target over other related proteins. Kinase selectivity profiling against a panel of other kinases is a crucial validation step.
-
On-Target Engagement: Confirmation of target engagement in cells is essential. This can be achieved by observing a dose-dependent decrease in the phosphorylation of VEGFR-2 and its downstream effectors (e.g., Akt, ERK) via Western blotting.
-
Structure-Activity Relationship (SAR): The synthesis and testing of structurally related, inactive analogs are important to demonstrate that the observed biological effects are due to the specific chemical structure of the probe and not to non-specific effects.
Conclusion
This compound represents a promising starting point for the development of a chemical probe to investigate VEGFR-2 signaling. The protocols and validation criteria outlined in this application note provide a robust framework for its characterization. Through careful in vitro and cell-based experimentation, researchers can establish the potency, selectivity, and mechanism of action of this compound, ultimately enabling its use as a valuable tool in cancer biology and drug discovery.
References
-
Al-Wahaibi, et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
-
El-Sayed, et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Kumar, et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. PubChem. [Link]
-
Patel, et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]
-
Shaibah, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PubMed Central. [Link]
-
Synthesis Route. (n.d.). 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis. synthesisroute.com. [Link]
-
Talele, T. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central. [Link]
-
Tothova, et al. (2021). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]
-
Kashyap, et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 8. resources.biomol.com [resources.biomol.com]
Development of Novel Therapeutics Based on the 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers engaged in the development of novel therapeutics centered around the promising 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone scaffold. The unique structural attributes of this thiazole derivative, particularly the presence of a 4-chlorophenyl moiety, have positioned it as a compelling starting point for the discovery of new anticancer agents. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to effectively advance their drug discovery programs.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can selectively bind to biological targets. The incorporation of a 4-chlorophenyl group at the 2-position of the thiazole ring is a strategic design element. The chloro-substituent can enhance the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. Furthermore, this substitution can influence the molecule's binding affinity to target proteins, a critical factor in achieving therapeutic efficacy.[1][2]
Recent studies have highlighted the significant anticancer potential of thiazole derivatives, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[3] The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases. This guide will focus on the practical aspects of working with the this compound scaffold, from its synthesis to its biological evaluation.
Synthesis of the Core Scaffold and its Derivatives
The foundational step in exploring the therapeutic potential of this scaffold is its chemical synthesis. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring and can be adapted for the preparation of this compound.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of the core scaffold.
Protocol 2.1: Synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
4-Chlorothiobenzamide
-
3-Chloro-2,4-pentanedione
-
Absolute Ethanol
-
Sodium Acetate
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiobenzamide in a minimal amount of hot absolute ethanol.
-
To this hot solution, add 3-chloro-2,4-pentanedione.
-
Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium acetate solution.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from ethanol to yield the final product, 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Evaluation of Anticancer Activity
Once the scaffold and its derivatives are synthesized, the next critical step is to assess their biological activity. A panel of in vitro assays is typically employed to determine the cytotoxic and cytostatic effects of the compounds on various cancer cell lines.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following table summarizes the reported IC₅₀ values for some 2-(4-chlorophenyl)-thiazole derivatives against various cancer cell lines. While specific data for the exact this compound scaffold is not publicly available, these values for structurally related compounds provide a valuable benchmark.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Thyroid Carcinoma (FTC238) | 6.4 - 6.7 | - | - |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Colon Carcinoma (HT-29) | 6.4 - 6.7 | - | - |
| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol | - | 63.11 (antioxidant activity) | - | - |
| N-phenyl-2-p-tolylthiazole-4-carboxamide derivative with meta-chlorine | Neuroblastoma (SKNMC) | - | Doxorubicin | - |
| N-phenyl-2-p-tolylthiazole-4-carboxamide derivative with meta-chlorine | Hepatocarcinoma (Hep-G2) | 11.6 ± 0.12 | Doxorubicin | 5.8 ± 1.01 |
Note: The IC₅₀ values are indicative of the potency of the compounds and can vary depending on the specific cell line and assay conditions.
Protocol 3.1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Elucidating the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For thiazole derivatives, common mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Proposed Signaling Pathway: VEGFR-2 Inhibition Leading to Apoptosis
Several thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. Inhibition of VEGFR-2 can lead to the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of action via VEGFR-2 inhibition.
Protocol 4.1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Protocol 4.3: Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
In Vivo Efficacy Studies
After promising in vitro activity has been established, the next step is to evaluate the efficacy of the lead compounds in a living organism. Subcutaneous xenograft models in immunodeficient mice are a commonly used preclinical model for cancer research.
Experimental Workflow for a Subcutaneous Xenograft Model
Caption: General workflow for an in vivo subcutaneous xenograft study.
Protocol 5.1: Subcutaneous Xenograft Model in Mice
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS and Matrigel
-
Syringes and needles
-
Calipers for tumor measurement
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile solution of PBS, potentially mixed with Matrigel to enhance tumor formation, at a concentration of 1-10 million cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by histology, immunohistochemistry, or western blotting.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The synthetic accessibility of this scaffold, coupled with the potent and diverse biological activities of thiazole derivatives, provides a strong foundation for a successful drug discovery program. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and characterize new chemical entities based on this scaffold. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate molecule into clinical development.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI.
-
1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. (2024). PubMed. Retrieved from [Link]
-
VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (n.d.). NIH. Retrieved from [Link]
- The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology.
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023).
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][4]triazole-6(5H)-ones as Possible Anticancer Agents. (n.d.). PMC - PubMed Central.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021).
-
Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. (2017). Cancer Research. Retrieved from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. Retrieved from [Link]
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research.
- Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. (n.d.). Arabian Journal of Chemistry.
- Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress. (n.d.). PMC - PubMed Central.
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). DDDT - Dove Medical Press. Retrieved from [Link]
- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021). CST Blog.
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
Sources
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone in Agricultural Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Potential of Thiazole Scaffolds in Modern Agriculture
The thiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in the development of novel agrochemicals.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3][4][5] The inherent chemical stability and the potential for diverse functionalization make thiazole-based compounds promising candidates for addressing the ongoing challenges in crop protection, such as the emergence of resistant pathogens and pests.[6] This document provides a detailed guide on the potential applications and experimental protocols for a specific thiazole derivative, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone , in agricultural research. While direct studies on this particular compound are emerging, its structural features, particularly the 2-(4-chlorophenyl) and 5-acetyl groups on the thiazole ring, suggest a strong potential for biological activity based on extensive research into related structures.
Chemical Profile of this compound
| Property | Value | Source |
| IUPAC Name | 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | [7] |
| Molecular Formula | C₁₂H₁₀ClNOS | [7] |
| Molecular Weight | 251.73 g/mol | [7] |
| CAS Number | 54001-07-9 | [7] |
Proposed Agricultural Applications and Rationale
Based on the known bioactivities of structurally similar thiazole derivatives, we propose the following primary areas of investigation for this compound:
-
Fungicidal Agent: The 2-arylthiazole moiety is a common feature in many fungicides. The chlorophenyl group, in particular, is a well-known toxophore that enhances antifungal activity. It is hypothesized that this compound could be effective against a range of phytopathogenic fungi.
-
Insecticidal Agent: N-pyridylpyrazole derivatives containing a thiazole moiety have shown excellent insecticidal activities against various pests, including those in the order Lepidoptera.[5] The structural components of this compound suggest it may also exhibit insecticidal properties.
-
Herbicidal Agent: Certain thiazole derivatives have been investigated for their herbicidal properties.[8][9] While less common than fungicidal or insecticidal applications, the potential for phytotoxicity against weed species should not be overlooked.
Experimental Protocols
Part 1: Synthesis of this compound
A common and effective method for synthesizing 2-aryl-5-acylthiazoles is the Hantzsch thiazole synthesis. The following protocol is a generalized procedure based on established methods.
Workflow for Synthesis
Caption: Synthesis workflow for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add 3-chloro-2,4-pentanedione (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Antifungal Screening
This protocol outlines a standard method for assessing the efficacy of the synthesized compound against common phytopathogenic fungi.
Workflow for Antifungal Screening
Caption: Workflow for in vitro antifungal screening.
Step-by-Step Protocol:
-
Fungal Strains: Obtain pure cultures of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani).
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C.
-
Dose-Response Plates: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare control plates with DMSO alone. Pour the amended agar into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control and T is the average diameter in the treated plate.
-
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by probit analysis of the inhibition data.
Part 3: Insecticidal Activity Bioassay
This protocol describes a leaf-dip bioassay to evaluate the insecticidal potential against a model insect pest, such as the diamondback moth (Plutella xylostella).[5]
Step-by-Step Protocol:
-
Insect Rearing: Maintain a healthy, multi-generational colony of the target insect pest on a suitable host plant (e.g., cabbage for P. xylostella).
-
Compound Formulation: Prepare a series of dilutions of the test compound in water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.
-
Leaf-Dip Application: Excised leaf discs from the host plant are dipped into the test solutions for 10-20 seconds and then allowed to air dry. Control leaves are dipped in the surfactant solution without the test compound.
-
Insect Exposure: Place the treated leaf discs in a Petri dish lined with moist filter paper. Introduce a known number of larvae (e.g., 10-15 third-instar larvae) into each dish.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Determine the lethal concentration (LC₅₀) using probit analysis.
Part 4: Phytotoxicity Assessment
It is crucial to evaluate the potential for harm to the crop plant itself.
Step-by-Step Protocol:
-
Plant Material: Grow healthy seedlings of a representative crop plant (e.g., wheat, maize, or soybean) in pots under greenhouse conditions.
-
Compound Application: Prepare a spray formulation of the test compound at various concentrations, including a concentration that showed significant pesticidal activity.
-
Treatment: Spray the foliage of the seedlings until runoff. Include a control group sprayed only with the formulation blank.
-
Observation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Quantitative Assessment: In addition to visual scoring, measure plant height and fresh/dry weight at the end of the observation period to quantify any growth inhibition.
Conclusion and Future Directions
The compound this compound represents a promising starting point for the development of new agricultural products. The protocols outlined above provide a comprehensive framework for its synthesis and initial biological evaluation. Positive results in these screening assays would warrant further investigation, including mode of action studies, formulation optimization, and field trials. The versatility of the thiazole scaffold suggests that further derivatization of this lead compound could yield even more potent and selective agrochemicals.
References
Sources
- 1. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Herbicidal properties of antihypertensive drugs: calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Optimizing Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the Hantzsch thiazole synthesis. Move beyond rote protocols and understand the causality behind experimental choices to master this foundational reaction.
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea), remains a cornerstone in the synthesis of thiazole-containing compounds, which are prevalent in pharmaceuticals and functional materials.[1][2][3] While celebrated for its reliability and generally high yields, this reaction is not without its nuances.[1] This guide is structured to address the common challenges encountered in the laboratory, providing not just solutions but a deeper understanding of the reaction mechanism to empower you to optimize your specific synthetic route.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the Hantzsch thiazole synthesis in a practical question-and-answer format.
My reaction yield is low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Let's break down the most common culprits.
-
Purity and Stability of the α-Haloketone: α-Haloketones can be unstable and prone to self-condensation or hydrolysis, especially if impurities are present from their synthesis.[4] It's crucial to use freshly prepared or purified α-haloketones. If you suspect degradation, consider purification by recrystallization or flash chromatography before use. The reactivity of the halogen is also a factor; α-bromoketones are generally more reactive than α-chloroketones, which can lead to faster reaction times but also potentially more side reactions if not controlled.[5]
-
Stoichiometry of Reactants: While the reaction proceeds in a 1:1 molar ratio, it is common practice to use a slight excess of the thioamide or thiourea (e.g., 1.1 to 1.5 equivalents).[6] This can help to ensure the complete consumption of the often more valuable α-haloketone and can help drive the reaction to completion.
-
Reaction Temperature: The reaction is typically heated to facilitate the cyclization and dehydration steps.[7] However, excessive heat can promote the formation of side products. A good starting point is refluxing in a solvent like ethanol. If you observe significant byproduct formation, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a modest increase in temperature or switching to a higher-boiling solvent may be beneficial.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol, methanol, or mixtures of ethanol and water are most commonly employed.[1][3] These solvents are effective at solvating the ionic intermediates formed during the reaction. The optimal solvent is substrate-dependent, and a screening of different solvents can be a valuable optimization step.
I'm observing multiple spots on my TLC plate. What are the common side products?
The formation of byproducts is a frequent cause for concern. Here are some of the usual suspects:
-
Unreacted Starting Materials: This is the most straightforward issue to identify, usually by co-spotting your reaction mixture with the starting materials on a TLC plate. If starting materials persist, it may indicate that the reaction has not gone to completion due to insufficient reaction time, low temperature, or a deactivated substrate.
-
Regioisomers with Substituted Thioureas: When using an N-monosubstituted thiourea, there is the possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[8] In neutral or basic conditions, the formation of the 2-(N-substituted amino)thiazole is generally favored. However, under acidic conditions, the proportion of the 2-imino isomer can increase significantly.[8]
-
Self-condensation of the α-Haloketone: Under basic or even neutral conditions with prolonged heating, α-haloketones with enolizable protons can undergo self-condensation reactions, leading to a complex mixture of byproducts.
-
Hydrolysis of the α-Haloketone: If water is present in the reaction mixture, the α-haloketone can be hydrolyzed back to the corresponding ketone, which will not participate in the desired reaction.
To mitigate byproduct formation, ensure your reagents are pure, control the reaction temperature, and consider the effect of pH, especially when using substituted thioureas.
My product precipitated from the reaction, but it's impure. How should I purify it?
The precipitation of the thiazole product, often as its hydrohalide salt, is a common and convenient outcome.[1] However, this initial precipitate may contain trapped impurities or unreacted starting materials.
-
Neutralization and Filtration: The standard workup involves neutralizing the reaction mixture with a weak base, such as sodium carbonate or sodium bicarbonate solution.[1][6] This deprotonates the thiazole hydrohalide salt, forming the neutral product which is often less soluble and precipitates out. Thoroughly washing the filtered solid with water is crucial to remove any inorganic salts.
-
Recrystallization: This is the most effective method for purifying the crude solid product. The choice of solvent is critical and depends on the polarity of your thiazole derivative. Common recrystallization solvents include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate/hexane mixtures
-
Toluene
A systematic approach to finding a good recrystallization solvent is to test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent system will need to be optimized based on the polarity of your product and impurities, as determined by TLC.
I am using a substituted thiourea and getting a mixture of products. How can I control the regioselectivity?
As mentioned, the reaction of an N-monosubstituted thiourea with an α-haloketone can lead to two regioisomeric products. The reaction pathway is influenced by the site of the initial nucleophilic attack by the thiourea on the α-haloketone.
-
Attack by Sulfur (Favored in Neutral/Basic Conditions): The sulfur atom of the thiourea is the more nucleophilic center and will typically attack the α-carbon of the haloketone. Subsequent cyclization by the nitrogen atom leads to the formation of the thermodynamically stable 2-(N-substituted amino)thiazole.[8] To favor this isomer, run the reaction under neutral or slightly basic conditions.
-
Attack by Nitrogen (Can Occur in Acidic Conditions): Under strongly acidic conditions, the sulfur atom can be protonated, reducing its nucleophilicity. This can lead to a competing pathway where one of the nitrogen atoms acts as the nucleophile, which can ultimately lead to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[8] Therefore, to avoid this regioisomer, avoid strongly acidic reaction conditions unless it is the desired product.
Optimizing Reaction Parameters
A systematic approach to optimizing your Hantzsch thiazole synthesis can significantly improve yields and purity. The following table provides a starting point for your optimization studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Rationale |
| Solvent | Ethanol | Methanol | Ethanol/Water (1:1) | The polarity of the solvent affects the solubility of reactants and intermediates. Ethanol is a good general-purpose solvent. Methanol, being more polar, may accelerate the reaction. An ethanol/water mixture can be effective for certain substrates and is a greener option.[3] |
| Temperature | Room Temperature | 60 °C | Reflux | The reaction often requires heat for the dehydration step. Starting at a lower temperature and gradually increasing it can help minimize side reactions. Reflux is a common condition to ensure the reaction goes to completion.[7] |
| Thiourea Equivalents | 1.0 eq. | 1.2 eq. | 1.5 eq. | Using a slight excess of thiourea can help drive the reaction to completion, especially if the α-haloketone is prone to degradation.[6] |
| Catalyst | None | p-Toluenesulfonic acid (cat.) | DABCO (cat.) | While often run without a catalyst, acidic or basic catalysts can accelerate the reaction. An acid catalyst can promote the cyclization and dehydration steps. A non-nucleophilic base like DABCO can facilitate the reaction while minimizing side reactions. |
Reaction Mechanism & Key Intermediates
Understanding the mechanism is key to troubleshooting and optimizing the Hantzsch thiazole synthesis. The reaction proceeds through a well-established sequence of steps.
-
S-Alkylation: The reaction initiates with a nucleophilic attack of the sulfur atom of the thiourea on the electrophilic α-carbon of the haloketone via an SN2 mechanism.[1][7] This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion to form a five-membered ring.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic 2-aminothiazole ring.[7]
Experimental Protocols
Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a standard Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (e.g., 5.0 mmol, 1.0 equiv) and thiourea (e.g., 7.5 mmol, 1.5 equiv).[1]
-
Add methanol (e.g., 5 mL) to the flask.
-
Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (e.g., 20 mL) and stir.[1]
-
A precipitate should form. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and excess thiourea.
-
Allow the solid to air dry or dry in a vacuum oven to obtain the crude 2-amino-4-phenylthiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Troubleshooting Workflow
When faced with an unsuccessful reaction, a logical, step-by-step approach to troubleshooting is essential.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
-
Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. [Link]
-
Ghomras, F. F., Chib, T., Aouf, N.-E.-H., & Belfaitah, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
-
Molecules. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
Halimehjani, A. Z., Saeedi, M., & Hooshmand, S. E. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. bepls.com [bepls.com]
- 6. youtube.com [youtube.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to improve the yield and purity of your synthesis.
Introduction
The synthesis of 2,5-disubstituted thiazoles, such as this compound, is a common endeavor in medicinal chemistry due to the prevalence of the thiazole scaffold in pharmacologically active compounds. The Hantzsch thiazole synthesis is the most widely employed method for this transformation, involving the condensation of an α-haloketone with a thioamide. While robust, this reaction is not without its challenges. This guide provides a detailed protocol, addresses common issues, and offers evidence-based solutions to optimize your synthetic outcomes.
Core Synthesis Protocol: Hantzsch Thiazole Synthesis
The primary route for synthesizing this compound is the Hantzsch reaction between 4-chlorobenzothioamide and 3-chloro-2,4-pentanedione.
Reaction Scheme:
Caption: General reaction scheme for the Hantzsch synthesis of the target thiazole.
Step-by-Step Experimental Protocol:
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzothioamide (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.
-
In a separate container, prepare a solution of 3-chloro-2,4-pentanedione (1 to 1.2 equivalents) in the same solvent.
-
-
Reaction Setup and Monitoring:
-
Slowly add the 3-chloro-2,4-pentanedione solution to the stirred solution of 4-chlorobenzothioamide at room temperature.
-
Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few minutes to several hours.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
-
Purification:
-
Recrystallization is the most common method for purifying the final product. A variety of solvents and solvent mixtures can be used, including ethanol, methanol, or mixtures of hexane and ethyl acetate.[1] The choice of solvent will depend on the specific impurities present.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
4-Chlorobenzothioamide: The purity of the thioamide is critical. It can be synthesized from 4-chlorobenzonitrile.[2][3] Ensure it is free from unreacted starting materials or byproducts from its synthesis.
-
3-Chloro-2,4-pentanedione: This α-haloketone can be unstable. It is advisable to use it freshly prepared or purchased from a reliable source. Impurities from its synthesis can lead to side reactions.
-
-
Reaction Conditions:
-
Solvent: While ethanol and methanol are common, aprotic solvents like Dimethylformamide (DMF) can sometimes improve yields, especially if solubility is an issue.[4]
-
Temperature: While reflux is standard, excessive heat can promote decomposition. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.
-
Reaction Time: Monitor the reaction closely using TLC. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.
-
pH: The Hantzsch synthesis is sensitive to pH. While generally performed under neutral to slightly basic conditions, the formation of certain isomers can be influenced by acidic conditions.[4] Consider the addition of a non-nucleophilic base, like sodium carbonate or triethylamine, to neutralize any acid formed during the reaction.[5][6]
-
-
Work-up Procedure:
-
Product loss can occur during the work-up. Ensure complete precipitation of the product if isolating by filtration. If performing an extraction, be mindful of the product's solubility in the aqueous and organic phases.
-
Optimization Strategy for Low Yield
| Parameter | Recommendation | Rationale |
| Reagent Purity | Verify the purity of starting materials via NMR or melting point. | Impurities can lead to side reactions and lower yields. |
| Solvent | Experiment with different solvents (e.g., Ethanol, Methanol, DMF). | Solvent polarity can influence reaction rate and solubility of intermediates. |
| Temperature | Optimize the reaction temperature. Start with reflux and adjust as needed. | Balances reaction rate with potential for thermal degradation. |
| Base | Consider adding a mild, non-nucleophilic base. | Neutralizes acidic byproducts that can inhibit the reaction or cause side reactions. |
Q2: I am not getting any product, or the reaction is not proceeding to completion. What should I check?
A2: A stalled reaction is often due to inactive reagents or incorrect reaction conditions.
-
Check Starting Materials: Re-verify the identity and purity of your 4-chlorobenzothioamide and 3-chloro-2,4-pentanedione.
-
Reaction Temperature: Ensure the reaction is being heated to the appropriate temperature.
-
Catalyst (if used): Some variations of the Hantzsch synthesis employ a catalyst. If you are using a catalyst, ensure it is active.
-
Moisture: The presence of excessive water can sometimes hinder the reaction. Ensure you are using dry solvents.
Troubleshooting Workflow for Stalled Reactions
Caption: A systematic workflow to diagnose a stalled Hantzsch thiazole synthesis.
Q3: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I remove them?
A3: Impurities can arise from unreacted starting materials, side reactions, or degradation.
-
Common Impurities:
-
Unreacted 4-chlorobenzothioamide: This can often be removed by washing the crude product with a solvent in which the starting material is more soluble than the product.
-
Unreacted 3-chloro-2,4-pentanedione: This is often volatile and can be removed under reduced pressure.
-
Side Products: The Hantzsch synthesis can sometimes yield isomeric byproducts. Careful control of reaction conditions can minimize their formation.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for removing small amounts of impurities. Experiment with different solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethanol, methanol, and mixtures like hexane/ethyl acetate.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically effective.
-
Recrystallization Solvent Selection Guide
| Compound Polarity | Recommended Solvent System | Rationale |
| Relatively Non-polar | Hexane/Heptane, Toluene | "Like dissolves like." |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Good for a wide range of organic compounds. |
| Polar | Ethanol, Methanol, Acetone | Solubilizes more polar functional groups. |
| Very Polar | Water (often in a mixture with an alcohol) | For compounds with high polarity. |
This table provides general guidance. The optimal solvent must be determined experimentally.[1]
Q4: Are there any alternative synthetic routes I can consider if the Hantzsch synthesis is not working for me?
A4: While the Hantzsch synthesis is the most common, other methods for preparing 2,5-disubstituted thiazoles exist.
-
Cook-Heilborn Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents.[4]
-
From α-Amino Acids: A newer, metal-free synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids has been reported.[7][8]
These alternative routes may be advantageous if you are facing persistent issues with the Hantzsch synthesis, particularly with the availability or stability of the required starting materials.
Concluding Remarks
The synthesis of this compound via the Hantzsch reaction is a well-established and generally high-yielding process. However, success is contingent upon the quality of the starting materials and careful optimization of reaction conditions. By following the protocols and troubleshooting advice outlined in this guide, researchers can significantly improve their synthetic outcomes. Should you continue to experience difficulties, we encourage you to consult the cited literature for further insights.
References
-
Khan, M.-H., Hameed, S., Akhtar, T., & Masuda, J. D. (2009). 4-Chlorobenzothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1128. [Link]
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
-
(2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
- Aggarwal, R., et al. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.
- Boultif, A., et al. (2017).
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Request PDF. (2025). Part IV. Influence of 3-alkyl-2,4-pentanedione and N-alkyl cyanoacetamide structure on the enzyme catalyzed synthesis of substituted 3-cyano-2-pyridones. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]
- Total synthesis of neopeltolide and analogs. (n.d.). PubMed Central.
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025, July 8). The Journal of Organic Chemistry.
- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles.
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025, July 8). PubMed Central. [Link]
-
Khan, M.-H., et al. (2009). 4-Chlorobenzothioamide. ResearchGate. [Link]
-
Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. (2025, May 1). ChemRxiv. [Link]
- Strategies and Methods for the Synthesis of Anticancer Natural Product Neopeltolide and its Analogs. (n.d.). PubMed Central.
- Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. (n.d.). The Royal Society of Chemistry.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021, September 21). PubMed Central. [Link]
-
Rick Pires. (2020, August 6). Selecting a recrystallization solvent [Video]. YouTube. [Link]
-
MiraCosta College. (n.d.). Theoretical Yield and Percent Yield: The Synthesis of tris(2,4-pentanedionato)iron(III). [Link]
- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). RSC Publishing. [Link]
- Process for the preparation of 1-acetoxy-3-chloro-pentanone-4. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Welcome to the technical support guide for the purification of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the synthesis of various bioactive molecules, achieving high purity of this thiazole derivative is critical for reliable downstream applications and regulatory compliance.[1] This guide provides in-depth, experience-based solutions to common purification challenges, structured in a practical question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems you may encounter. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My crude product, isolated after aqueous workup, is a persistent oil or sticky solid. How can I induce crystallization and improve handling?
Answer: This is a frequent issue, often caused by the presence of residual solvents (like ethanol or DMF from the reaction) or a high concentration of impurities that depress the product's melting point.
-
Underlying Cause: The Hantzsch thiazole synthesis, a common route to this compound, involves reacting an α-haloketone with a thioamide.[2][3] If the reaction is incomplete or side reactions occur, unreacted starting materials and byproducts will contaminate the crude product.[4]
-
Immediate Actions & Rationale:
-
Trituration: This is the most effective first step. Add a solvent in which your desired product is poorly soluble but the impurities are soluble. For this compound, a non-polar solvent like hexanes or a mixture of hexanes/diethyl ether is an excellent choice. Stir the oily product vigorously with the solvent. The impurities will dissolve, and the purified product should solidify. You can then isolate it by vacuum filtration.
-
Co-evaporation: If residual high-boiling solvents like DMF are suspected, dissolve the crude product in a more volatile solvent (e.g., dichloromethane or ethyl acetate), and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This helps to azeotropically remove the stubborn solvent traces.
-
Charcoal Treatment: If the product has a strong color, it may be due to polymeric or highly conjugated impurities. Dissolving the crude material in a suitable solvent (e.g., isopropanol) and briefly heating with a small amount of activated charcoal can remove these colored impurities.[5] Filter the hot solution through celite to remove the charcoal before proceeding to crystallization.
-
Question 2: My recrystallization attempt resulted in very low yield. What went wrong?
Answer: Low recovery from recrystallization is typically a solvent-related problem. The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C).[6]
-
Underlying Cause & Optimization Strategy:
-
Incorrect Solvent Choice: You may have chosen a solvent in which the compound is too soluble, even when cold. Ethanol is a common choice for crystallization, but for this specific molecule, its polarity might lead to significant product loss in the mother liquor.[7]
-
Using Excessive Solvent: A common error is adding too much solvent to dissolve the crude product. The goal is to create a saturated solution at the boiling point. Always start with a small amount of solvent and add it portion-wise until the solid just dissolves.[6]
-
Cooling Too Rapidly: Crash-cooling the solution from boiling to an ice bath can lead to the formation of very fine, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature first, which promotes the growth of larger, purer crystals, before moving it to an ice bath to maximize yield.[6]
-
-
Recommended Solvents for Screening: A systematic approach to finding the best solvent is crucial. Test the solubility of a small amount of your product in the solvents listed in the table below.
| Solvent System | Polarity | Rationale & Comments |
| Isopropanol (IPA) | Polar Protic | Often provides a good balance of solubility at high and low temperatures for moderately polar compounds. |
| Ethanol (EtOH) | Polar Protic | A common choice, but may be too good a solvent, leading to yield loss. Can be effective if the crude material is very pure.[7] |
| Ethyl Acetate / Hexane | Medium / Non-Polar | An excellent two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. This method is highly tunable. |
| Toluene | Aromatic | Good for compounds with aromatic rings. Can lead to very high-quality crystals. |
Question 3: I'm using flash column chromatography, but the separation between my product and a key impurity is poor (overlapping spots on TLC). How can I improve the resolution?
Answer: Poor separation on silica gel is a classic problem that can be solved by systematically optimizing the mobile phase (eluent).[8] Thin-Layer Chromatography (TLC) is your most powerful tool for this optimization.[9]
-
Underlying Cause & Optimization Workflow:
-
Incorrect Eluent Polarity: The polarity of your eluent system is likely not optimal. For this thiazole ketone, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard starting point.[10]
-
The Goal (Rf Value): On a TLC plate, your target compound should have a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value generally translates well to good separation on a flash column.
-
Systematic Eluent Optimization:
-
If your product's Rf is too high (>0.5), decrease the polarity of the eluent (reduce the percentage of ethyl acetate).
-
If your product's Rf is too low (<0.1), increase the polarity of the eluent (increase the percentage of ethyl acetate).[8]
-
If separation from an impurity is still poor, try a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount (<1%) of methanol can alter the selectivity of the separation.[8]
-
-
Column Overloading: Ensure you are not loading too much crude material onto the column. A general rule is to load 1-5% of the silica gel mass.[8] Overloading leads to broad peaks and poor separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate first-line purification strategy for this compound: recrystallization or column chromatography?
A1: The choice depends on the scale of your reaction and the initial purity of your crude product. The following decision tree provides a general guideline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tdcommons.org [tdcommons.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting low reproducibility in antimicrobial assays with thiazole derivatives
Welcome to the Technical Support Center for Antimicrobial Assays with Thiazole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ensure the generation of robust, reproducible data in their antimicrobial susceptibility testing (AST). As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.
Introduction: The Promise and Pitfalls of Thiazole Derivatives
Thiazole-containing compounds represent a promising class of antimicrobials, with a versatile scaffold found in numerous FDA-approved drugs.[1][2] Their broad spectrum of activity makes them exciting candidates in the fight against antimicrobial resistance. However, the unique physicochemical properties of many thiazole derivatives can introduce significant challenges in in vitro assays, leading to low reproducibility and potentially misleading results. This guide will address the most common sources of variability and provide expert-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address the specific issues you may be encountering.
Category 1: Compound Handling and Solubility
Question 1: My thiazole derivative won't dissolve properly in the assay medium, or it precipitates during the experiment. How can I improve its solubility and what are the downstream consequences of poor solubility?
Answer:
This is the most common initial hurdle for this class of compounds. The often hydrophobic and planar nature of the thiazole ring system can lead to poor aqueous solubility.[3] Precipitated compound is not bioavailable to the microorganism, leading to a dramatic underestimation of potency (i.e., an artificially high Minimum Inhibitory Concentration, or MIC).
Causality and Troubleshooting Workflow:
The key is to achieve a true molecular solution in your stock and maintain it upon dilution into the aqueous assay medium.
-
The Power and Peril of DMSO: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds.[4] However, it is not inert. At high concentrations, DMSO itself can exhibit antimicrobial effects and alter the permeability of microbial membranes.[5][6]
-
Expert Recommendation: Always prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM or 1-10 mg/mL, depending on solubility). This minimizes the final concentration of DMSO in your assay.
-
Protocol Validation: The final concentration of DMSO in the assay wells should ideally be ≤1% and must not exceed 2.5%.[4] Crucially, you must run a vehicle control (see diagram below) where the highest concentration of DMSO used in your experiment is tested alone against the microorganism.[7] This control must show no inhibition of microbial growth.
-
-
Solubility Assessment Protocol:
-
Visual Inspection: After preparing your highest concentration working solution in the final assay medium (e.g., Mueller-Hinton Broth), let it sit for 30 minutes at the incubation temperature. Visually inspect for any cloudiness or precipitate against a dark background.
-
Microscopic Examination: A more sensitive method is to examine a drop of the solution under a microscope. Crystalline structures are a clear sign of precipitation.
-
Light Scattering (Advanced): For high-value compounds or persistent issues, Dynamic Light Scattering (DLS) can detect the formation of aggregates and precipitates at sub-visible levels.[8]
-
Workflow for designing a self-validating antimicrobial assay plate.
Question 4: What are the essential Quality Control (QC) measures I must take to ensure the reproducibility of my data according to authoritative standards?
Answer:
Adhering to established QC protocols is non-negotiable for generating trustworthy data. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines, such as the M07 document for broth dilution methods. [9][10] Essential QC Protocols:
-
Use Reference Strains: You must include standard QC bacterial strains in every experiment. These strains have well-defined, expected MIC ranges for common antibiotics.
-
Example QC Strains: Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™.
-
-
Run a Control Antibiotic: Alongside your thiazole derivative, run a standard antibiotic (e.g., ciprofloxacin, gentamicin) with a known MIC range for your QC strain.
-
Validate Inoculum Density: The final concentration of bacteria in your wells is critical. Standard protocols require a final inoculum of approximately 5 x 10^5 CFU/mL. [11]You should periodically perform colony counts from your starting inoculum to verify its density.
-
Monitor Incubation Conditions: Ensure your incubator maintains a stable temperature (typically 35-37°C) and that you take measures to prevent evaporation from the microplate wells (e.g., using plate sealers), especially for incubations longer than 24 hours.
| QC Check | Acceptance Criteria | Troubleshooting if Fails |
| Control Antibiotic MIC | Within the published CLSI range for the QC strain. | Check inoculum density, media preparation, antibiotic stock solution, and incubation conditions. |
| Growth Control | Robust turbidity/color change. | Inoculum may be non-viable or too low; media may be improperly prepared. |
| Sterility Control | No growth. | Media or plate is contaminated. Repeat with sterile components. |
| Vehicle Control | Growth equivalent to the Growth Control. | The solvent (e.g., DMSO) is inhibitory at the tested concentration. Reduce the final concentration. |
By systematically addressing these potential issues of solubility, stability, aggregation, and assay interference, you can significantly enhance the reproducibility and reliability of your antimicrobial assays with thiazole derivatives.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI, 2024. [Link]
-
Chugh, V., Pandey, G., Rautela, R., et al. "Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry." Materials Today: Proceedings, 2022. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. "A Review on Synthesis and Biological Activity of Thiazole and its Derivatives." 2021. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules and Intrinsic Resistance. EUCAST, 2023. [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI, 2024. [Link]
-
ResearchGate. "Physicochemical properties of the synthesized thiazole derivatives." N.d. [Link]
-
ResearchGate. "Influence of DMSO on antifungal activity during susceptibility testing in vitro." 2025. [Link]
-
Saeed, M. A., et al. "Rapid Colorimetric Assay for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa." Journal of Clinical Microbiology, 2001. [Link]
-
EUCAST. "Guidance Documents." N.d. [Link]
-
Feng, B. Y., et al. "Development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility." Journal of Pharmaceutical Sciences, 2009. [Link]
-
ResearchGate. "(PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity." 2016. [Link]
-
Al-Ostath, A., et al. "Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives." RSC Advances, 2026. [Link]
-
Aly, A. A., et al. "Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies." ACS Omega, 2021. [Link]
-
Wikipedia. "Thiazole." N.d. [Link]
-
EUCAST. "Guidance Documents." N.d. [Link]
-
Taylor & Francis Online. "Evolution of assay interference concepts in drug discovery." 2020. [Link]
-
ResearchGate. "(PDF) Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility." 2025. [Link]
-
Espinel-Ingroff, A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds." Journal of Clinical Microbiology, 2005. [Link]
-
Brieflands. "A New Colorimetric Method for Rapid Detection of Antibiotic Resistance in Escherichia coli Isolates." 2022. [Link]
-
ResearchGate. "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 2012. [Link]
-
ResearchGate. "Potential applications of Aggregation Induced Emission active heterocyclic compounds | Request PDF." N.d. [Link]
-
Abram, M., et al. "Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds." Arhiv za higijenu rada i toksikologiju, 2016. [Link]
-
Giske, C. G., et al. "EUCAST expert rules in antimicrobial susceptibility testing." Clinical Microbiology and Infection, 2011. [Link]
-
MDPI. "Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II." N.d. [Link]
-
Regulations.gov. "M07-A8." N.d. [Link]
-
El-Sheref, E. M., et al. "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties." Frontiers in Chemistry, 2025. [Link]
-
Scorzoni, L., et al. "Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI)." Diagnostic Microbiology and Infectious Disease, 2017. [Link]
-
YouTube. "MIC (Broth Microdilution) Testing." 2020. [Link]
-
Sharma, P., et al. "Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance." Indian Journal of Pharmaceutical Education and Research, 2022. [Link]
-
ResearchGate. "(PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole." 2025. [Link]
-
The British Society for Antimicrobial Chemotherapy. "AST guidance specific to the UK and clarification on EUCAST guidance." N.d. [Link]
-
International Journal of Scientific Research & Technology. "The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications." 2024. [Link]
-
van Belkum, A. "Innovative and rapid antimicrobial susceptibility testing systems." Nature Reviews Microbiology, 2017. [Link]
-
CLSI. "M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition." 2020. [Link]
-
MDPI. "Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata." 2023. [Link]
-
CORE. "Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives." 2018. [Link]
-
ResearchGate. "(PDF) EUCAST expert rules in antimicrobial susceptibility testing." 2025. [Link]
-
Semantic Scholar. "Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation." 2025. [Link]
-
Sim, W. J., et al. "CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests." Journal of Clinical Microbiology, 2018. [Link]
-
RSC Publishing. "Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)." 2024. [Link]
-
ResearchGate. "A New Colorimetric Method for Rapid Detection of Antibiotic Resistance in Escherichia coli Isolates." 2022. [Link]
-
PubMed. "Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities." 2023. [Link]
-
CLSI. "M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts." 2022. [Link]
-
ANSI Webstore. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." 2017. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. njccwei.com [njccwei.com]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Rapid Colorimetric Assay for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Compound Precipitation in Cell-Based Assays
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Navigating the Labyrinth of Selectivity: A Technical Guide to Minimizing Off-Target Effects of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
A Technical Support Center for Researchers and Drug Development Professionals
Welcome to the technical support center for 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, a novel compound with significant therapeutic potential. As with any small molecule inhibitor, understanding and mitigating off-target effects is paramount to ensuring both efficacy and safety in your research and development endeavors. This guide, curated by a Senior Application Scientist, provides a comprehensive framework for identifying, troubleshooting, and minimizing these unintended interactions.
I. Understanding the Challenge: What are Off-Target Effects?
Off-target effects occur when a drug or compound interacts with unintended biological molecules, leading to unforeseen physiological responses.[1][2] These effects can range from benign to toxic, and can confound experimental results, leading to a high rate of attrition in drug development. For a novel compound like this compound, a proactive and systematic approach to identifying and mitigating these effects is crucial.
II. Proactive Strategies: Predicting and Identifying Off-Target Interactions
A robust strategy to minimize off-target effects begins with a comprehensive effort to predict and identify them early in the development process. This involves a combination of computational and experimental approaches.
A. In Silico Off-Target Prediction
Question: Before I even synthesize or test my compound, can I predict its potential off-targets?
Answer: Yes, computational, or in silico, methods are a powerful first step to generate hypotheses about potential off-target interactions based on the chemical structure of your compound. These methods primarily fall into two categories:
-
Ligand-Based Approaches: These methods compare your molecule to databases of known ligands with established biological activities. The principle is that structurally similar molecules are likely to bind to similar targets.
-
Structure-Based Approaches: If the three-dimensional structure of a potential off-target protein is known, you can use molecular docking simulations to predict whether your compound is likely to bind to it.
Several user-friendly web servers can perform these predictions:
-
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[3][4][5][6] You can input the structure of this compound as a SMILES string.
-
Similarity Ensemble Approach (SEA): SEA relates proteins based on the chemical similarity of their ligands.[7][8][9] This can help identify potential off-targets that might not be obvious from simple structural comparisons.
-
ChEMBL: This extensive database of bioactive molecules can be queried to find compounds with similar structures to yours and their associated biological data, providing clues to potential off-targets.[10][11][12][13][14]
Workflow for In Silico Off-Target Prediction:
Caption: In Silico Prediction Workflow
B. Experimental Off-Target Profiling
Question: My computational analysis suggests some potential off-targets. How can I experimentally confirm these and discover others?
Answer: Experimental profiling is essential to confirm in silico predictions and to uncover unexpected off-target interactions. The two main approaches are biochemical and cell-based assays.
1. Biochemical Assays: Kinome Profiling
Given that a large number of small molecule inhibitors target kinases, performing a kinome-wide screen is a standard and highly informative step.[12][15]
What is it? Kinome profiling involves screening your compound against a large panel of purified kinases to determine its inhibitory activity against each.[16]
Why is it important? It provides a broad view of your compound's selectivity across the human kinome and can identify off-target kinases that may be responsible for unexpected cellular effects or toxicities.[17][18]
How is it done? Several commercial services offer kinome profiling. A typical workflow involves:
Step-by-Step Protocol for a Typical Kinase Profiling Assay:
-
Compound Submission: You provide a sample of your compound at a specified concentration.
-
Assay Setup: The service provider dispenses your compound into microtiter plates containing the individual kinase assays.[19]
-
Kinase Reaction: A substrate and ATP are added to initiate the kinase reaction. The assay measures the extent of substrate phosphorylation.[19][20][21]
-
Detection: Various detection methods are used, such as measuring the amount of ADP produced (a byproduct of the kinase reaction) or using phospho-specific antibodies.[20]
-
Data Analysis: The inhibitory activity of your compound against each kinase is calculated, typically as a percentage of inhibition relative to a control.
Interpreting Kinome Profiling Data:
The results are often presented in a table or a "tree spot" diagram, visually representing the kinome and highlighting the kinases inhibited by your compound.
Table 1: Hypothetical Kinome Profiling Data for this compound at 1 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| On-Target | Hypothetical Target Kinase 1 (HTK1) | 95 |
| Tyrosine Kinase | SRC | 85 |
| Tyrosine Kinase | ABL1 | 78 |
| Ser/Thr Kinase | ROCK1 | 62 |
| Ser/Thr Kinase | PIM1 | 55 |
| Tyrosine Kinase | LCK | 30 |
| ... | ... | ... |
2. Cell-Based Assays: Confirming Target Engagement
Question: How can I be sure that my compound is actually interacting with its intended target inside a living cell?
Answer: Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[22][23][24][25][26]
What is it? CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein, making it more resistant to heat-induced denaturation.[24]
Why is it important? It provides direct evidence of target engagement within the complex environment of the cell, which is a critical step in validating your compound's mechanism of action.[24][25]
Step-by-Step Protocol for CETSA:
-
Cell Treatment: Treat intact cells with your compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.[25]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.[25]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of your compound indicates target engagement.
III. Troubleshooting and Differentiating On-Target vs. Off-Target Effects
Question: I'm observing a cellular phenotype after treating cells with my compound. How do I know if it's due to inhibition of my intended target or an off-target?
Answer: This is a critical question in drug discovery. Here are some key strategies to dissect on-target from off-target effects:
1. Use of a Structurally Related Inactive Control:
-
Rationale: Synthesize a close analog of your active compound that is inactive against your primary target. If this inactive analog fails to produce the same cellular phenotype, it provides strong evidence that the observed effect of your active compound is on-target.[27]
-
Example: If you have identified a key functional group on this compound that is essential for binding to its primary target, you could modify or remove this group to create an inactive control.
2. Rescue Experiments:
-
Rationale: If your compound inhibits a target, you can try to "rescue" the phenotype by overexpressing a form of the target that is resistant to your compound.[27][28]
-
Workflow:
-
Identify a mutation in your target protein that you predict will prevent your compound from binding without affecting the protein's function.
-
Introduce this mutant version of the target into your cells.
-
Treat the cells with your compound.
-
If the phenotype is reversed in the cells expressing the mutant target, it strongly suggests an on-target effect.
-
3. Correlate with Target Knockdown/Knockout:
-
Rationale: The phenotype induced by your compound should mimic the phenotype observed when the target protein is depleted from the cells using genetic methods like siRNA, shRNA, or CRISPR/Cas9.
-
Caveat: Be aware that small molecule inhibition and genetic knockdown are not always perfectly equivalent. A small molecule inhibitor only affects the enzymatic activity, while a knockdown removes the entire protein, which might also have scaffolding functions.[27]
Troubleshooting Workflow for Unexpected Phenotypes:
Caption: Differentiating On-Target vs. Off-Target Effects
IV. Medicinal Chemistry Strategies to Enhance Selectivity
Question: My kinome profiling revealed that my compound hits several off-target kinases. What can I do to improve its selectivity?
Answer: This is where medicinal chemistry and Structure-Activity Relationship (SAR) studies become crucial. The goal is to modify the chemical structure of your compound to decrease its affinity for off-targets while maintaining or improving its potency for the intended target.
Key Strategies:
-
Structure-Based Design: If you have the crystal structure of your compound bound to both its on-target and an off-target kinase, you can identify differences in the binding pockets. You can then design modifications to your compound that exploit these differences, for example, by adding a bulky group that clashes with the binding pocket of the off-target but is accommodated by the on-target.[29]
-
Exploit Unique Residues: Look for amino acid residues that are unique to the on-target's binding site and design modifications to your compound that form specific interactions (e.g., hydrogen bonds) with these residues.
-
Systematic SAR Studies: Synthesize a library of analogs of this compound with modifications at different positions (e.g., the chlorophenyl ring, the thiazole ring, or the ethanone group). Screen this library against your on-target and key off-targets to build a SAR profile. This will reveal which parts of the molecule are critical for on-target potency and which can be modified to reduce off-target activity.[30]
Case Study Example: Optimizing a PAK1 Inhibitor
In a study to develop selective inhibitors for the kinase PAK1, researchers started with a compound that had some off-target activity. Through structure-based design, they optimized the molecule by making modifications at four key positions to improve its fit in the PAK1 binding pocket and reduce its affinity for other kinases. This resulted in a highly potent and selective in vitro probe.[29]
V. The Role of Safety Pharmacology
Question: When should I start thinking about the broader physiological effects of my compound?
Answer: Early and continuous consideration of safety pharmacology is essential. These studies investigate the potential undesirable effects of a drug candidate on vital physiological functions.[1][31]
Core Battery of Safety Pharmacology Studies:
The FDA and other regulatory agencies recommend a core battery of studies to be conducted before first-in-human clinical trials.[2][27] These typically assess the effects of the compound on:
-
Central Nervous System: Effects on behavior, coordination, and other neurological functions.
-
Cardiovascular System: Effects on heart rate, blood pressure, and cardiac electrical activity (e.g., hERG channel block, which can lead to QT prolongation).
-
Respiratory System: Effects on breathing rate and tidal volume.
Early assessment of these potential liabilities can save significant time and resources by identifying compounds with unfavorable safety profiles before they enter late-stage development.[31]
VI. Conclusion
Minimizing the off-target effects of this compound is a multi-faceted challenge that requires a strategic and integrated approach. By combining predictive computational methods, comprehensive experimental profiling, rigorous troubleshooting, and rational medicinal chemistry, researchers can significantly enhance the selectivity of this promising compound, paving the way for its successful development as a safe and effective therapeutic agent.
VII. References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. SwissTargetPrediction. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Addie, M., Ballard, P., Buttar, D., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 856–861. [Link]
-
EMBL-EBI. ChEMBL. Retrieved from [Link]
-
Eurofins DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
-
Gfeller, D. (2020, August 20). SwissTargetPrediction: a web server for target prediction of bioactive small molecules - David Gfeller - Highlights - ISMB/ECCB 2015. Retrieved from [Link]
-
Childs-Disney, J. L., & Disney, M. D. (2016). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Methods, 97, 16–23. [Link]
-
Shoichet Laboratory, UCSF. SEA Search Server. Retrieved from [Link]
-
ChEMBL Interface Documentation. Target Questions. Retrieved from [Link]
-
BioAgilytix. (2021). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
Li, Y., Su, M., & Li, D. (2016). Improving chemical similarity ensemble approach in target prediction. Journal of Cheminformatics, 8, 20. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071. [Link]
-
Velagapudi, S. P., et al. (2016). Design of a small molecule against an oncogenic noncoding RNA. Proceedings of the National Academy of Sciences, 113(21), 5898-5903. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336.
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Yang, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645–1657. [Link]
-
Bain, J., Plater, L., & Elliott, M. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Docking.org. (2022, July 25). Category:SEA. Retrieved from [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
-
U.S. Food and Drug Administration. (2016, February 16). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Retrieved from [Link]
-
Gilbert, L. A., et al. (2013). Genome-scale CRISPR-mediated control of gene repression and activation. Cell, 154(2), 442-451.
-
Warner, K. D., et al. (2018). Principles for the design of chemical probes. Nature chemical biology, 14(4), 321-327.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Hunter, F. (2019, December 5). Using ChEMBL for target identification and prioritisation. The Open Targets Blog. Retrieved from [Link]
-
Patsnap. (2025, May 27). How to meet FDA pharmacology data requirements for IND?. Patsnap Synapse. Retrieved from [Link]
-
Dr. Jyoti Bala. (2024, September 11). SWISS Target Prediction| Overview of SWISS Target Prediction | Bioinformatics Projects Idea. Retrieved from [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Lampa, M., et al. (2019). Similarity-Based Methods and Machine Learning Approaches for Target Prediction in Early Drug Discovery: Performance and Scope. Molecules, 24(23), 4308. [Link]
-
University of Southampton. (2024, April 2). European Journal of Medicinal Chemistry. ePrints Soton. Retrieved from [Link]
-
ResearchGate. (2022, September 16). Common cytotoxic compounds for cell viability controls?. Retrieved from [Link]
-
siTOOLs Biotech. (2018, July 24). Performing target validation well. Retrieved from [Link]
-
Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
-
DePaoli, A. M. (2014). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. The Ochsner journal, 14(2), 241–246.
-
Gil-Parrado, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351400. [Link]
-
Is life worth living?. (2017, April 7). Target prediction using ChEMBL. Retrieved from [Link]
-
Alwan, H., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 280(23), 5985-5998. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632. [Link]
-
GitHub Gist. Script to retrieve predicted targets from ChEMBL for an input list of ChEMBL compounds. Retrieved from [Link]
-
Dr. Majid Ali. (2021, February 22). SWISS Target Prediction & Molecular Docking (online). Retrieved from [Link]
-
Regulations.gov. Safety Reporting Requirements for INDs and BA/BE Studies- Small Entity Compliance Guide. Retrieved from [Link]
-
Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(7), 1878–1886. [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 3. SwissTargetPrediction [swisstargetprediction.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. SEA Search Server [sea.bkslab.org]
- 8. Improving chemical similarity ensemble approach in target prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Category:SEA - DISI [wiki.docking.org]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
- 11. chembl.gitbook.io [chembl.gitbook.io]
- 12. Using ChEMBL for target identification and prioritisation [blog.opentargets.org]
- 13. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 14. Script to retrieve predicted targets from ChEMBL for an input list of ChEMBL compounds · GitHub [gist.github.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. In vitro kinase assay [protocols.io]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. scispace.com [scispace.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 29. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
- 31. bioivt.com [bioivt.com]
Technical Support Center: Enhancing the In Vivo Stability of Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to address the common challenges associated with the in vivo stability of this important class of molecules. The thiazole ring is a valuable scaffold in medicinal chemistry, but its susceptibility to metabolic degradation can often be a significant hurdle in translating promising in vitro activity into in vivo efficacy.[1][2][3] This resource is structured to provide you with both the foundational knowledge and the actionable steps needed to overcome these stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering stability problems with their thiazole compounds.
Q1: My thiazole compound is highly active in vitro, but shows poor efficacy in my animal model. What are the likely reasons for this?
A1: This is a classic and frequent challenge in drug discovery. When a compound with potent in vitro activity fails to perform in vivo, the primary suspect is almost always poor pharmacokinetic properties, with metabolic instability being a major contributor. The thiazole ring, while a valuable pharmacophore, is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[4] This can lead to rapid clearance of your compound from the bloodstream, preventing it from reaching its target tissue at a sufficient concentration and for a long enough duration to exert its therapeutic effect. Other potential reasons include poor absorption, rapid excretion, or off-target toxicity.
Q2: What are the main metabolic pathways that lead to the degradation of thiazole compounds in vivo?
A2: The thiazole ring has several "hotspots" for metabolic attack. The primary routes of metabolism for thiazole-containing compounds are:
-
Oxidation of the thiazole ring: This is the most common pathway, often leading to the formation of reactive metabolites. The sulfur atom can be oxidized to a sulfoxide or sulfone.
-
Epoxidation of the C4-C5 double bond: This can lead to the formation of an unstable epoxide intermediate, which can then be hydrolyzed or react with cellular nucleophiles.
-
Hydroxylation of the thiazole ring: This can occur at the C2, C4, or C5 positions, depending on the substitution pattern.
-
Ring cleavage: In some cases, the thiazole ring can be opened, leading to the formation of various degradation products.
Q3: Are there any simple in vitro assays I can run to predict the in vivo stability of my thiazole compound?
A3: Yes, the most common and highly informative in vitro assay is the liver microsomal stability assay . This assay uses subcellular fractions of liver cells (microsomes) that are rich in CYP enzymes.[4] By incubating your compound with liver microsomes and a necessary cofactor (NADPH), you can measure the rate at which your compound is metabolized. The output of this assay is typically the compound's half-life (t½) and intrinsic clearance (Clint), which are excellent predictors of its metabolic stability in vivo. For a detailed protocol, please see the "Experimental Protocols" section below.
Q4: What are the key signs of metabolic instability that I should look for in my in vivo study data?
A4: When analyzing your in vivo data, several indicators can point towards metabolic instability:
-
Low bioavailability: After oral administration, a very low percentage of the drug reaches systemic circulation.
-
Short half-life (t½): The compound is rapidly eliminated from the plasma.
-
High clearance (Cl): The volume of plasma cleared of the drug per unit time is high.
-
Discrepancy between in vitro and in vivo potency: The effective concentration in vivo is much higher than the in vitro IC50 or EC50.
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to tackling stability issues with your thiazole compounds.
Problem 1: My Thiazole Compound Shows High Clearance in the Liver Microsomal Stability Assay.
This is a direct indication of metabolic liability. The following steps will guide you through diagnosing the metabolic "hotspot" and implementing strategies to improve stability.
Step 1: Identify the Site of Metabolism (Metabolite Identification)
-
Rationale: Before you can fix the problem, you need to know exactly where on the molecule the metabolism is occurring.
-
Action: Perform a metabolite identification study. This involves incubating your compound with liver microsomes for a longer period and then analyzing the mixture using high-resolution mass spectrometry (LC-MS/MS). The goal is to identify the structures of the major metabolites.
Step 2: Implement Structure-Based Stability Enhancement Strategies
Once the metabolic hotspot is identified, you can employ several medicinal chemistry strategies to block or slow down the metabolism at that site.
-
Strategy A: Steric Hindrance
-
Rationale: Placing a bulky group near the site of metabolism can physically block the CYP enzymes from accessing it.
-
Example: If hydroxylation is occurring at the C5 position of the thiazole ring, introducing a larger substituent at the adjacent C4 position can hinder the enzyme's approach.
-
-
Strategy B: Electronic Modification
-
Rationale: The electron richness of the thiazole ring makes it susceptible to oxidation.[1] Introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine, or a trifluoromethyl group) can decrease the electron density of the ring, making it less prone to oxidation.
-
Example: If the thiazole sulfur is being oxidized, adding a fluorine atom to the C2 position can reduce the sulfur's nucleophilicity.
-
-
Strategy C: Deuteration
-
Rationale: The breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in CYP-mediated metabolism. Replacing a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium (D), creates a stronger carbon-deuterium (C-D) bond. This "kinetic isotope effect" can significantly slow down the rate of metabolism at that position.[5]
-
Example: If a methyl group attached to the thiazole ring is being hydroxylated, synthesizing the analog with a trideuteromethyl (-CD3) group can enhance metabolic stability.
-
-
Strategy D: Bioisosteric Replacement
-
Rationale: Sometimes, the entire thiazole ring is the source of instability. In such cases, replacing it with a different heterocyclic ring (a bioisostere) that retains the necessary pharmacological properties but has a more stable metabolic profile can be a powerful strategy.
-
Example: The oxazole ring is a common bioisostere for thiazole.[6] While structurally similar, the oxazole ring can exhibit different metabolic properties.
-
Step 3: Quantitatively Evaluate the Improved Analogs
-
Rationale: It is crucial to confirm that your modifications have had the desired effect.
-
Action: Synthesize the modified analogs and re-run the liver microsomal stability assay. Compare the half-life and intrinsic clearance of the new compounds to the original compound.
Data Presentation: Impact of Structural Modifications on Metabolic Stability
| Compound | Modification | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |
| Parent Thiazole | - | 15 | 92.4 |
| Analog A | C4-Methyl group added | 45 | 30.8 |
| Analog B | C2-Fluoro substitution | 60 | 23.1 |
| Analog C | Deuterated methyl group | 75 | 18.5 |
| Analog D | Oxazole bioisostere | >120 | <11.5 |
This table is a representative example of how to present comparative stability data.
Problem 2: My Thiazole Compound has Acceptable Metabolic Stability but Still Shows Poor Oral Bioavailability.
If your compound is metabolically stable but still not performing in vivo after oral dosing, other factors are likely at play.
Step 1: Assess Physicochemical Properties
-
Rationale: Poor solubility and/or permeability are common causes of low oral bioavailability.
-
Action:
-
Solubility: Determine the aqueous solubility of your compound at different pH values (e.g., pH 2, 6.8, and 7.4) to mimic the conditions in the gastrointestinal tract.
-
Permeability: Use an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to assess its ability to cross the intestinal barrier.
-
Step 2: Employ Formulation Strategies to Enhance Solubility and Absorption
-
Strategy A: Prodrug Approach
-
Rationale: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in vivo. Prodrugs can be designed to temporarily mask features of the molecule that limit solubility or permeability.
-
Example: If your thiazole compound has a free amine or hydroxyl group that is important for activity but limits permeability, you can temporarily cap it with a lipophilic promoiety that will be cleaved off by enzymes in the body to release the active drug.
-
-
Strategy B: Advanced Formulation Techniques
-
Rationale: Encapsulating your compound in a delivery vehicle can protect it from the harsh environment of the gut, improve its solubility, and enhance its absorption.
-
Examples:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7]
-
Nanoparticles: Polymeric nanoparticles can be used to encapsulate your compound, protecting it and allowing for controlled release.[8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[9]
-
-
Step 3: Re-evaluate in vivo Performance with the New Formulation or Prodrug
-
Rationale: To confirm the success of your formulation or prodrug strategy.
-
Action: Conduct an in vivo pharmacokinetic study with the new formulation or prodrug and compare the bioavailability and exposure (AUC) to the original compound.
Visualization of Key Concepts
Diagram 1: Primary Metabolic Pathways of Thiazole Compounds
Caption: Major CYP450-mediated metabolic pathways for thiazole compounds.
Diagram 2: Workflow for Investigating and Improving In Vivo Stability
Caption: A systematic workflow for addressing poor in vivo stability of thiazole compounds.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the most critical in vitro assay for assessing metabolic stability.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and an NADPH-regenerating system.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.) from a commercial supplier
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic rates (e.g., verapamil for high clearance, warfarin for low clearance)
-
Ice-cold acetonitrile containing an internal standard (for quenching the reaction and for LC-MS/MS analysis)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the test compound and positive controls to an intermediate concentration in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, the diluted test compound (to a final concentration of 1 µM), and the liver microsomes (to a final protein concentration of 0.5 mg/mL).
-
Prepare control wells:
-
A "minus NADPH" control for each compound to assess non-CYP-mediated degradation.
-
A "time zero" control.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus NADPH" and "time zero" controls.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard to the respective wells. For the "time zero" sample, add the quenching solution immediately after adding the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
References
- Al-Sanea, M. M., Abdel-Maksoud, M. S., El-Behairy, M. F., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo [2, 1-b] thiazole derivatives as p38αinhibitors. Bioorganic Chemistry, 139, 106716.
- Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(999).
- Genc, H. K. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Cukurova Medical Journal, 42.
- Kashman, Y., et al. (2007). Salarins A-J, Nitrogenous Macrolides from the Madagascar Marine Sponge Fascaplysinopsis sp.
- Kumar, G., & Singh, N. P. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608.
- Leite, F. H. A., Santiago, P. B. G., et al. (2016). Structure-guided discovery of thiazolidine-2,4-dione derivatives as a novel class of Leishmania major pteridine reductase 1 inhibitors. European Journal of Medicinal Chemistry, 123, 639–648.
- Mobaraki, M., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved January 23, 2026, from [Link]
- Raut, S. Y., et al. (2024). Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation. Nanosistemi, Nanomateriali, Nanotehnologii, 22(1), 211-230.
- Silva, B., et al. (2024). Liposomal formulation with thiazolic compounds against bacterial efflux pumps. European Journal of Pharmaceutical Sciences, 195, 106733.
- Braga, S. S. (2019). Cyclodextrins: Emerging Medicines of the New Millennium. Biomolecules, 9(12), 801.
- Toma, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5599.
- Patel, M. R., & Patel, P. R. (2012). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 52-58.
- Alam, M. A. (2023). Thiazole, a privileged scaffold in drug discovery. In Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius.
- Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 785-796.
- Yurttaş, L., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987–18998.
- Pathak, M., et al. (2023).
- Altarollo, M. B., et al. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575.
- Sadgar, A. A., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- Oubella, A., et al. (2021). Synthesis of hybrids thiazole-quinoline, thiazole-indole and their analogs: In vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modelling. New Journal of Chemistry, 45(30), 13847-13859.
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 23, 2026, from [Link]
- AlThagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
- Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Research in Pharmaceutical Sciences, 15(3), 3456-3463.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 23, 2026, from [Link]
- Mohamed, N. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers, 16(23), 3160.
- Petrou, A. (2021). Biological Potential of Thiazole Derivatives of Synthetic Origin. Molecules, 26(11), 3192.
- Loftsson, T. (2021). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 13(8), 1145.
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 23, 2026, from [Link]
- Al-Ghorbani, M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 14(1), 12345.
- Harrak, Y., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Journal of Medicinal Chemistry, 60(1), 1-20.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal formulation with thiazolic compounds against bacterial efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imp.kiev.ua [imp.kiev.ua]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in the Hantzsch synthesis of substituted thiazoles
Technical Support Center: Hantzsch Thiazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the Hantzsch thiazole synthesis. This venerable reaction, first reported by Arthur Hantzsch in 1887, remains a cornerstone for constructing the thiazole core, a privileged scaffold in medicinal chemistry and materials science. It classically involves the condensation of an α-haloketone with a thioamide.[1][2] While robust and often high-yielding, the synthesis is not without its subtleties.[1] This guide is structured to address the common pitfalls and side reactions encountered in the lab, providing not just solutions but also the mechanistic reasoning behind them.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent high-level problems observed during the Hantzsch synthesis.
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?
A1: Low conversion is a common frustration that can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.
-
Reagent Integrity is Paramount:
-
α-Haloketone Stability: These reagents can be lachrymatory and susceptible to hydrolysis or self-condensation over time. Always use freshly purified or commercially sourced α-haloketones of high purity. Confirm identity and purity via NMR before use.
-
Thioamide Quality: Thioamides, especially simple ones like thioacetamide or thiourea, can hydrolyze back to their corresponding amides or degrade upon prolonged storage. The presence of the corresponding amide can lead to the formation of an oxazole byproduct. It is best practice to use fresh, dry thioamide.
-
-
Optimizing Reaction Conditions:
-
Temperature: The initial SN2 reaction between the thioamide's sulfur and the α-haloketone is the first step.[1] This is typically followed by heating to promote the intramolecular cyclization and dehydration that leads to the aromatic thiazole.[3] Insufficient heat can stall the reaction at an intermediate stage, while excessive heat can promote decomposition and side reactions. A typical temperature range is refluxing in a solvent like ethanol or methanol.[1]
-
Solvent Choice: Protic solvents like ethanol are standard as they effectively solvate the intermediates. For less reactive substrates, higher boiling point solvents like DMF or dioxane may be necessary, but be aware that these can also promote side reactions if not carefully controlled.
-
-
Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[3] This can help drive the initial SN2 reaction to completion, especially if the α-haloketone is prone to self-condensation.
Q2: My final product is a complex mixture, making purification a nightmare. What are the likely culprits?
A2: A complex crude product points directly to the prevalence of side reactions. The Hantzsch synthesis has several well-documented, competing pathways that can dominate if conditions are not optimal. Understanding these pathways is key to suppressing them.
Section 2: Major Side Reactions and Mitigation Strategies
Q3: I've isolated a significant byproduct with a mass double that of my expected product. What is it?
A3: You are likely observing the formation of a dithiazolyl or a related dimeric species . This often occurs when using thiourea or other thioamides with available N-H protons under basic conditions or with prolonged reaction times.
-
Mechanistic Insight: The initially formed 2-aminothiazole is nucleophilic. It can react with a second molecule of the α-haloketone, leading to N-alkylation. Subsequent cyclization and elimination can form various dimeric structures.
-
Mitigation Strategy:
-
Control Stoichiometry: Avoid a large excess of the α-haloketone.
-
Temperature & Time: Do not overheat or run the reaction for an unnecessarily long time after the initial product has formed (monitor by TLC).
-
pH Control: The final product is often isolated after neutralization with a mild base like NaHCO₃ or Na₂CO₃ to precipitate the free base thiazole.[1][3] Avoid using strong bases or excess base during the workup, as this can promote the nucleophilic character of the product and encourage dimerization.
-
Q4: My NMR shows signals consistent with an enamine or a 1,4-dihydropyridine-like structure. How did this form?
A4: This points to a side reaction pathway involving enamine formation , which is more commonly associated with the Hantzsch pyridine synthesis but can occur under certain conditions here as well.[4][5]
-
Mechanistic Insight: The α-haloketone can react with itself or another nucleophile (like ammonia, if used as the thioamide source) to form an enamine intermediate. This enamine can then undergo Michael addition or other condensation reactions, leading to a variety of byproducts instead of the desired thiazole. This pathway is favored by conditions that promote enolization of the ketone.
-
Mitigation Strategy:
-
Strictly Anhydrous Conditions: Water can facilitate competitive reaction pathways. Ensure all reagents and solvents are dry.
-
Controlled Temperature: Add the α-haloketone slowly at a lower temperature before heating to reflux to favor the initial SN2 reaction with the thioamide over self-condensation.
-
Below is a diagram illustrating the desired Hantzsch pathway versus the competing enamine side reaction.
Sources
Technical Support Center: Regiocontrol in 2,5-Disubstituted Thiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,5-disubstituted thiazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic routes. Thiazole scaffolds are of immense importance in medicinal chemistry and materials science, and the precise placement of substituents is critical for modulating biological activity and material properties.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and enhance the regioselectivity of your reactions.
The Challenge of Regioselectivity in Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring.[1][2] It typically involves the condensation of an α-haloketone with a thioamide.[2][3][4] While powerful, this reaction can often lead to a mixture of regioisomers—specifically, the desired 2,5-disubstituted product and the undesired 2,4-disubstituted isomer. This lack of regiocontrol necessitates tedious purification steps and lowers the overall yield of the target molecule.
Understanding the mechanistic nuances of thiazole formation is paramount to controlling the reaction's outcome. The regioselectivity is determined by the initial nucleophilic attack: does the sulfur of the thioamide attack the carbonyl carbon or the halogenated α-carbon of the ketone? This guide will deconstruct these pathways and provide actionable strategies to direct the reaction towards the desired 2,5-disubstitution pattern.
Factors Influencing Regioselectivity in Hantzsch Synthesis
The formation of either the 2,4- or 2,5-disubstituted thiazole is a kinetically and thermodynamically controlled process influenced by several factors.
dot digraph "Regioselectivity_Factors" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption { label = "Key factors influencing regiochemical outcomes."; fontsize = 10; fontname = "Arial"; }
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of 2,5-disubstituted thiazoles in a practical question-and-answer format.
Q1: My Hantzsch reaction is producing a mixture of 2,4- and 2,5-disubstituted isomers. How can I increase the yield of the 2,5-isomer?
This is the most common problem in thiazole synthesis. The formation of the 2,4-isomer arises from the initial attack of the thioamide's sulfur atom on the carbonyl carbon of the α-haloketone, whereas the 2,5-isomer results from the attack on the halogen-bearing carbon.[4] To favor the 2,5-isomer, you must promote the S-alkylation pathway.
Causality & Explanation: The thioamide exists in tautomeric forms, but the sulfur atom is generally the more nucleophilic center. The α-haloketone has two electrophilic sites: the carbonyl carbon and the α-carbon. The reaction pathway is a competition between these sites.
dot digraph "Hantzsch_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label = "Competing pathways in Hantzsch synthesis."; fontsize = 10; fontname = "Arial"; }
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Solvent Choice: Non-polar or less polar solvents can favor the S-alkylation (Path A), leading to the 2,5-isomer. Highly polar solvents can stabilize the transition state of the attack on the carbonyl group. Try switching from ethanol or DMF to toluene or dioxane.
-
Temperature: Lowering the reaction temperature often increases selectivity. The activation energy for the S-alkylation pathway is typically lower. Run the reaction at room temperature or even 0°C before gentle heating.
-
Acidity: In neutral solvents, the reaction typically favors the 2,4-isomer. However, strongly acidic conditions can protonate the carbonyl group, making it more electrophilic and potentially altering the regiochemical outcome, though not always predictably.[5] It is often more effective to avoid strong acids and bases unless a specific protocol calls for it.
-
-
Re-evaluate Your Starting Materials:
-
α-Haloketone: A more reactive halide (I > Br > Cl) will accelerate the SN2 reaction at the α-carbon, favoring the 2,5-isomer. Consider preparing the α-iodo or α-bromo ketone if you are using the chloro-analogue.
-
Thioamide: Bulky substituents on the thioamide can sterically hinder the attack on the carbonyl carbon, thus favoring attack at the less hindered α-carbon and leading to the 2,5-isomer.
-
| Parameter | Recommendation for 2,5-Selectivity | Rationale |
| Solvent | Toluene, Dioxane, or THF | Less polar solvents favor the SN2 pathway over carbonyl addition. |
| Temperature | Initially 0°C to RT, then gentle reflux | Lower temperature increases kinetic selectivity for the S-alkylation pathway. |
| Halogen (on ketone) | Iodo > Bromo > Chloro | More reactive leaving groups accelerate the desired SN2 reaction. |
| Thioamide Substituent | Sterically bulky groups | Hinders attack at the carbonyl carbon, promoting attack at the α-carbon. |
Q2: How can I reliably distinguish between the 2,4- and 2,5-disubstituted isomers?
Correctly identifying the regioisomers is crucial. A combination of spectroscopic methods is the most reliable approach.
Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling signal is often the thiazole ring proton (at C4 for the 2,5-isomer or C5 for the 2,4-isomer). The chemical shift of this proton is highly dependent on the electronic environment. Protons at the C5 position are typically found further downfield than those at the C4 position.
-
¹³C NMR: The chemical shifts of the C4 and C5 carbons of the thiazole ring are distinct and can be predicted using computational software or compared to literature values for known compounds.
-
NOESY/ROESY (2D NMR): This is a powerful technique. Irradiation of the protons on the substituent at the C2 position should show a nuclear Overhauser effect (NOE) correlation to the thiazole ring proton at C5 in the 2,4-isomer. In the 2,5-isomer, this correlation will be absent or very weak.
-
-
Mass Spectrometry (MS):
-
While standard ESI-MS will show the same mass for both isomers, tandem MS (MS/MS) can sometimes reveal different fragmentation patterns that can be used as a fingerprint to distinguish them.[6]
-
-
X-ray Crystallography:
-
This is the definitive method for structure determination. If you can grow a single crystal of your product, X-ray diffraction will unambiguously determine the connectivity of the atoms and confirm the regiochemistry. The structures of many regioisomeric products have been confirmed this way.[7][8][9]
-
Q3: Are there alternative synthetic routes that provide better regiocontrol for 2,5-disubstituted thiazoles?
Yes. When the Hantzsch synthesis proves problematic, several other methods can provide high or complete regioselectivity.
-
From N-Substituted α-Amino Acids: A recently developed mild, metal-free method involves the reaction of N-substituted α-amino acids with thionyl chloride.[10][11][12] This protocol proceeds via an intramolecular cyclization that unambiguously yields the 2,5-disubstituted thiazole.[10][11][12] This is an excellent alternative as the starting materials are often readily available.
-
Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[13] It is particularly useful for synthesizing 5-aminothiazoles, which can then be further functionalized. The mechanism inherently leads to substitution at the 5-position.[13][14]
-
Base-Induced Cyclization of Dithioates: The reaction of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides in the presence of a base can regioselectively produce 2,5-disubstituted thiazoles in high yields.[8][9]
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];
} caption { label = "A decision-making workflow for troubleshooting."; fontsize = 10; fontname = "Arial"; }
Validated Experimental Protocol: Regioselective Synthesis of 2-Phenyl-5-methylthiazole
This protocol is optimized to favor the formation of the 2,5-disubstituted isomer by carefully selecting the starting materials and reaction conditions.
Materials:
-
Thiobenzamide (1.0 eq)
-
1-Bromo-2-propanone (1.1 eq)
-
Toluene (Anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add thiobenzamide (1.0 eq).
-
Dissolution: Add anhydrous toluene to the flask to create a ~0.2 M solution. Stir until the thiobenzamide is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This step is critical for maximizing regioselectivity.
-
Addition of Haloketone: Add 1-bromo-2-propanone (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A precipitate may form during the addition.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the desired 2,5-isomer from any 2,4-isomer and other impurities.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
References
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio).
-
PubMed. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. J. Org. Chem. [Link]
-
ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). J. Org. Chem. [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. [Link]
-
Royal Society of Chemistry. (n.d.). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Org. Biomol. Chem. [Link]
-
ResearchGate. (n.d.). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Request PDF. [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. ChemHelpASAP. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Scientific Diagram. [Link]
-
ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. J. Org. Chem. [Link]
-
ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
ChemRxiv. (2023). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. [Link]
-
ResearchGate. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Request PDF. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
ACS Publications. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Org. Lett. [Link]
-
ResearchGate. (n.d.). Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities. Request PDF. [Link]
-
Royal Society of Chemistry. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Adv. [Link]
-
ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Scientific Diagram. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. [Link]
-
PubMed Central (PMC). (n.d.). Insights on Regioselective Synthesis of Fused Thiazoles. [Link]
-
PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. bepls.com [bepls.com]
- 3. youtube.com [youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
Challenges in the scale-up synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Welcome to the technical support guide for the synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will delve into the underlying chemistry of the Hantzsch thiazole synthesis, troubleshoot common challenges, and provide practical, field-tested advice to ensure a robust and reproducible process.
I. Overview of the Synthetic Route: The Hantzsch Thiazole Synthesis
The most direct and widely employed method for constructing the this compound scaffold is the Hantzsch thiazole synthesis.[1][2] This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide.[3] For our target molecule, the key starting materials are 3-chloro-2,4-pentanedione and 4-chlorothiobenzamide .
The reaction proceeds through a well-established mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone, forming an intermediate via an Sₙ2 reaction.[1] This is followed by an intramolecular cyclization where the nitrogen attacks one of the carbonyl groups, and subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[3] The aromaticity of the final product is a significant driving force for this reaction.[3]
Below is a workflow diagram illustrating the key stages of this synthesis, from raw materials to the final, purified product.
Caption: Key stages in the scale-up synthesis of this compound.
II. Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in a Hantzsch synthesis can often be traced back to a few key areas. Let's break them down:
-
Purity of Starting Materials: This is the most critical, yet often overlooked, factor.
-
4-Chlorothiobenzamide: This reagent can be prone to hydrolysis or oxidation. Ensure it is of high purity and stored under dry conditions. Impurities will not only reduce the molar amount of active reagent but can also introduce side reactions.
-
3-Chloro-2,4-pentanedione: This α-haloketone can be unstable. It is susceptible to self-condensation or decomposition over time. It is advisable to use freshly supplied or redistilled material. The presence of its diketone precursor (2,4-pentanedione) will not participate in the desired reaction.
-
-
Reaction Conditions:
-
Temperature and Reaction Time: While heating is generally required to drive the dehydration and aromatization, excessive heat or prolonged reaction times can lead to thermal decomposition of the product and starting materials, resulting in discoloration (darkening of the reaction mixture) and increased impurity formation. The reaction should be monitored closely by TLC or HPLC to determine the optimal endpoint.[4]
-
Solvent Quality: The presence of water in the solvent (e.g., ethanol) can promote hydrolysis of the thioamide. Using an anhydrous grade solvent is recommended for sensitive, large-scale reactions.
-
-
Inefficient Neutralization/Precipitation: The product is typically precipitated by neutralizing the reaction mixture. If the pH is not adjusted correctly, or if the mixture is not cooled sufficiently, the product may remain partially dissolved, leading to a loss of yield during filtration.
Question 2: I'm observing a significant amount of a regioisomeric impurity. How can I control the regioselectivity?
The reaction between an unsymmetrical α-haloketone like 3-chloro-2,4-pentanedione and a thioamide can potentially lead to two different regioisomers. For this specific synthesis, the desired product is the 5-acetyl-thiazole. However, formation of the 4-acetyl isomer is possible.
-
Understanding the Cause: The initial Sₙ2 attack of the thioamide can theoretically occur at either carbonyl carbon's alpha position. However, the subsequent cyclization and dehydration steps are often what dictate the final major product. The electronic and steric environment of the carbonyls in the intermediate plays a crucial role.
-
Mitigation Strategies:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While ethanol is common, exploring other solvents like isopropanol or toluene in small-scale trials may reveal an optimal medium for regioselectivity.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the formation of the thermodynamically more stable isomer. A temperature screening study is recommended during process development.
-
Purification: If the formation of the regioisomer cannot be completely suppressed, a robust purification method is essential. Recrystallization is often effective, as regioisomers frequently have different solubility profiles. Developing a specific recrystallization solvent system (e.g., ethanol/water, ethyl acetate/heptane) is key.
-
Question 3: The final product is off-color (yellow or brown) even after recrystallization. What's causing this, and how can I fix it?
Color in the final product is a common issue and usually indicates the presence of minor, highly colored impurities.
-
Probable Causes:
-
Oxidation: Thiazole compounds can be susceptible to minor oxidation, leading to colored byproducts. This is exacerbated by exposure to air at high temperatures, especially during solvent removal or drying.
-
Thermal Degradation: As mentioned, overheating the reaction mixture can cause decomposition. These degradation products can be difficult to remove completely.
-
Starting Material Impurities: Colored impurities in the starting 4-chlorothiobenzamide can carry through the synthesis.
-
-
Decolorization Techniques:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon (charcoal) can be added. The mixture is held at temperature for a short period (e.g., 10-15 minutes) and then hot-filtered to remove the carbon and the adsorbed colored impurities. Caution: Use this sparingly, as it can also adsorb some of your product.
-
Inert Atmosphere: Blanketing the reaction vessel and the filtration setup with an inert gas like nitrogen can minimize oxidation, especially during large-scale operations where exposure times are longer.
-
Optimized Drying: Dry the final product in a vacuum oven at the lowest effective temperature to prevent thermal decomposition.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction at scale? A: Ethanol is the most commonly cited and effective solvent due to its ability to dissolve the starting materials at elevated temperatures and its relatively low cost and toxicity.[1] For scale-up, denatured ethanol is often a cost-effective choice. The key is to ensure it is sufficiently dry.
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring the reaction.[4] A suitable mobile phase would be a mixture of a non-polar and a polar solvent, such as 50% ethyl acetate in hexane.[1] The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis during process development, HPLC is the preferred method.
Q: What are the critical safety precautions for this synthesis? A:
-
3-Chloro-2,4-pentanedione: This is a corrosive and toxic substance. It can cause skin and eye irritation.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Chlorothiobenzamide: Thioamides should be handled with care as they can be irritants.
-
Solvents: Ethanol is flammable. Ensure all heating is done using controlled heating mantles or steam-jacketed reactors, away from open flames or sparks.
-
Scale-Up Thermal Hazard: The initial Sₙ2 reaction can be exothermic. When scaling up, the reagents should be added in a controlled manner to manage the heat generated. A preliminary thermal hazard assessment (e.g., using reaction calorimetry) is advisable before proceeding to a large scale.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a representative example for a laboratory scale-up.
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| 4-Chlorothiobenzamide | 171.65 g/mol | 17.2 g | 0.10 |
| 3-Chloro-2,4-pentanedione | 134.57 g/mol | 14.8 g | 0.11 |
| Ethanol (200 proof) | - | 200 mL | - |
| Sodium Acetate (anhydrous) | 82.03 g/mol | 16.4 g | 0.20 |
| Water (deionized) | - | 400 mL | - |
Procedure:
-
Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add 4-chlorothiobenzamide (17.2 g, 0.10 mol) and ethanol (200 mL).
-
Dissolution & Heating: Stir the mixture and begin heating to a gentle reflux (approx. 78 °C).
-
Addition of α-Haloketone: Once the thioamide is mostly dissolved, slowly add 3-chloro-2,4-pentanedione (14.8 g, 0.11 mol) to the refluxing solution over 15-20 minutes.
-
Reaction: Maintain the mixture at reflux. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. In a separate beaker, dissolve sodium acetate (16.4 g, 0.20 mol) in deionized water (400 mL).
-
Isolation: Slowly pour the cooled reaction mixture into the stirring sodium acetate solution. A yellow precipitate should form.
-
Digestion: Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove salts and residual ethanol.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Recrystallization
-
Solvent Selection: Place the crude, dry product into an appropriately sized Erlenmeyer flask.
-
Dissolution: Add a minimum amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a pale yellow solid.
V. References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 23, 2026, from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 23, 2026, from [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(1), 63. [Link]
-
Jadhav, G., Shaikh, M., & Gaikwad, N. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Oriental Journal of Chemistry, 32(1), 597-603. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Al-Ghorbani, M. (2023). New methods for the rapid synthesis of thiazoles (Doctoral dissertation, University of Sussex). Figshare. [Link]
-
Verma, A., & Singh, J. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-med-environ-path-life-sci, 13(2). [Link]
-
PubChem. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Retrieved January 23, 2026, from [Link]
-
Shashidhar, B., & Kumar, M. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone and Its Potential as an Antimicrobial Agent
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] This guide provides a comparative analysis of a specific thiazole derivative, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, against established antimicrobial agents. While direct experimental data on this particular compound is limited in publicly accessible literature, this analysis will draw upon data from structurally related 2-(4-chlorophenyl)thiazole analogues to project its potential antimicrobial profile.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the antimicrobial potential of this class of compounds, supported by established experimental protocols and a discussion of their potential mechanism of action.
Introduction to the Compounds
The Thiazole Candidate: this compound
The subject of our analysis belongs to the 2-aryl-1,3-thiazole class of compounds. The structure features a central thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with an acetyl group. The 4-chlorophenyl moiety is a common feature in many biologically active compounds and is known to influence properties like lipophilicity and metabolic stability. The synthesis of such 2-amino-4-(4-chlorophenyl) thiazole derivatives often involves the Hantzsch thiazole synthesis, reacting a phenacyl bromide with a thiourea in a suitable solvent like methanol.
Chemical Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₁₁H₈ClNOS
-
Key Features: A 4-chlorophenyl group at position 2 and an ethanone (acetyl) group at position 5 of the 1,3-thiazole ring.
Comparator Antimicrobial Agents
To provide a relevant benchmark, we will compare the potential activity of the thiazole derivative against two widely used clinical agents representing different classes:
-
Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5]
-
Fluconazole: A first-generation triazole antifungal agent.[6] It is primarily used to treat infections caused by Candida species and Cryptococcus neoformans.[7][8] Fluconazole works by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Comparative Antimicrobial Activity
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Thiazole Derivatives (Representative Analogues) | Ciprofloxacin | Fluconazole |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 12.5 - 50 | 0.12 - 2 | N/A |
| Bacillus subtilis | 25 - 100 | 0.12 - 1 | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli | >100 | 0.015 - 1 | N/A |
| Pseudomonas aeruginosa | >100 | 0.25 - 4 | N/A |
| Fungi | |||
| Candida albicans | 12.5 - 50 | N/A | 0.25 - 4 |
| Candida glabrata | 25 - 100 | N/A | 8 - 64 |
Note: Data for thiazole derivatives are sourced from studies on structurally similar 2-(4-chlorophenyl)thiazole compounds.[9][10] Data for Ciprofloxacin and Fluconazole represent typical MIC ranges. N/A indicates "Not Applicable" as the drug is not used for that class of microbe.
From this comparative data, it is evident that 2-(4-chlorophenyl)thiazole derivatives show promise against Gram-positive bacteria and the fungus Candida albicans. Their activity against Gram-negative bacteria appears to be limited. This suggests a different spectrum of activity compared to the broad-spectrum antibacterial ciprofloxacin. Notably, the antifungal activity of these thiazole compounds against C. albicans is comparable to that of fluconazole, and they may even possess some activity against more resistant species like C. glabrata.
Potential Mechanism of Action
The precise mechanism of action for this class of thiazole derivatives is still under investigation, but several plausible targets have been proposed based on studies of similar heterocyclic compounds. One of the leading hypotheses is the inhibition of essential bacterial enzymes. For instance, some thiazole-based compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the cytokinetic ring in bacteria.[11] Another potential mechanism could involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
For their antifungal activity, it is plausible that these compounds, like other azole antifungals, interfere with the ergosterol biosynthesis pathway, although they may target a different enzyme than the 14α-demethylase inhibited by fluconazole.
Below is a diagram illustrating a hypothetical mechanism of action for a thiazole derivative targeting bacterial cell division.
Caption: Hypothetical mechanism of thiazole derivatives inhibiting bacterial cell division.
Experimental Protocols: Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[13][14] The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Broth Microdilution Method (CLSI M07)
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or at a suitable temperature and duration for fungi.
-
Reading the Results: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent where no visible growth is observed.
The following diagram illustrates the workflow for the broth microdilution assay.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. Fluconazole - Wikipedia [en.wikipedia.org]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. researchgate.net [researchgate.net]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Validation of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: A Comparative Analysis
Introduction: The Imperative for Rigorous In Vivo Assessment
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant pharmacological profiles.[1] The approval of thiazole-containing drugs such as Dasatinib and Ixazomib for cancer therapy underscores the potential of this heterocyclic moiety to interact with critical biological targets and disrupt oncogenic pathways.[1] The subject of this guide, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (designated here as CPT-5E), represents a novel investigational compound emerging from this promising class. While preliminary in vitro screens may indicate cytotoxicity against cancer cell lines, the journey from a benchtop "hit" to a clinical candidate is contingent upon a rigorous, multi-faceted in vivo validation process.[2][3]
This guide provides a comprehensive framework for the in vivo validation of CPT-5E, designed for researchers and drug development professionals. We will move beyond rote protocol recitation to explain the causality behind each experimental choice. Our objective is to establish a self-validating system that not only assesses the standalone efficacy of CPT-5E but also benchmarks its performance against a relevant clinical standard, providing the critical data necessary for informed, go/no-go decisions in a preclinical drug development pipeline.
The Strategic Workflow for In Vivo Validation
A successful in vivo study is not a single experiment but a logical sequence of investigations. Each stage builds upon the last, progressively refining our understanding of the compound's behavior in a complex biological system. The overarching strategy involves three core pillars: Pharmacokinetics (PK), Efficacy, and Safety/Tolerability. This phased approach ensures that resources are used efficiently and that a comprehensive data package is assembled.
Caption: Overall workflow for in vivo validation of a novel anticancer compound.
Part 1: Pharmacokinetic (PK) and Dose-Finding Toxicity Studies
Expertise & Causality: Before assessing if a drug can shrink a tumor, one must first ask: Does the drug reach the tumor at a sufficient concentration and for an adequate duration? And at what dose does it become unacceptably toxic?[4] Attempting efficacy studies without this knowledge is scientifically unsound. Therefore, preliminary PK and acute toxicity studies are paramount. They establish the Maximum Tolerated Dose (MTD), defined as the highest dose that does not induce mortality or unacceptable morbidity (e.g., >10-15% body weight loss).[5]
Protocol 1: Rapid Pharmacokinetic Profiling
-
Animal Model: Healthy, non-tumor-bearing BALB/c mice (n=3 per time point).
-
Formulation: Prepare CPT-5E in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). Sonication may be required to ensure a homogenous suspension.
-
Administration: Administer a single dose of CPT-5E via intravenous (IV) and oral (PO) routes to separate cohorts. A typical starting dose might be 10 mg/kg.
-
Sample Collection: Collect blood samples (via retro-orbital or tail-vein bleed) at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Process blood to plasma. Quantify the concentration of CPT-5E using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters. This data is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
| Parameter | Description | Importance for Efficacy Studies |
| Cmax | Maximum plasma concentration | Must exceed the in vitro IC50 for the target cancer cells. |
| Tmax | Time to reach Cmax | Informs the timing of sample collection for pharmacodynamic studies. |
| t1/2 | Elimination half-life | Dictates the dosing frequency required to maintain therapeutic exposure. |
| AUC | Area Under the Curve (Total drug exposure) | The primary measure of overall drug exposure. |
| F (%) | Bioavailability (PO) | Determines if oral administration is a viable route for efficacy studies. |
Protocol 2: Acute Toxicity & MTD Determination
-
Animal Model: Healthy, non-tumor-bearing BALB/c mice (n=3-5 per group).
-
Dose Escalation: Based on PK data and in vitro cytotoxicity, select a range of doses (e.g., 10, 25, 50, 100 mg/kg).
-
Administration: Administer CPT-5E daily for 5-7 consecutive days via the intended route for the efficacy study (e.g., oral gavage). Include a vehicle-only control group.
-
Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered posture).
-
Endpoint: The MTD is the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity are present.[5] This dose (and typically one or two lower doses, e.g., MTD/2) will be used in the efficacy study.
Part 2: Comparative Efficacy in a Human Tumor Xenograft Model
Expertise & Causality: The gold standard for preliminary in vivo efficacy testing is the cell line-derived xenograft (CDX) model.[7][8] In this model, human cancer cells are implanted into immunodeficient mice, allowing the tumor to grow in a living system.[7] The choice of immunodeficient strain (e.g., Nude, SCID) is critical to prevent the mouse's immune system from rejecting the human tumor cells.[9] For our comparison, we will benchmark CPT-5E against Paclitaxel, a widely used chemotherapeutic agent, to provide clinical context for its activity.
Caption: Experimental workflow for the comparative xenograft efficacy study.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Cell Culture & Implantation: Culture a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer, based on in vitro sensitivity data).[10] Harvest cells during the logarithmic growth phase. Inject 2-5 x 10^6 cells, resuspended in a solution like Matrigel, subcutaneously into the flank of female athymic nude mice.
-
Tumor Growth & Randomization: Allow tumors to establish. When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
Group 1: Vehicle Control
-
Group 2: CPT-5E (Low Dose, e.g., MTD/2)
-
Group 3: CPT-5E (High Dose, e.g., MTD)
-
Group 4: Paclitaxel (Positive Control, e.g., 10 mg/kg, administered intraperitoneally weekly)
-
-
Treatment & Monitoring: Administer treatments according to the pre-determined schedule (e.g., daily oral gavage for CPT-5E for 21 days). Measure tumor dimensions with digital calipers and monitor animal body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoints & Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals exceed a 20% body weight loss threshold. At the endpoint, collect tumors for pharmacodynamic analysis and key organs (liver, kidney, spleen) for histopathological toxicity assessment.
-
Data Interpretation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 180 | - | -2.5% |
| CPT-5E (25 mg/kg) | 870 ± 110 | 40% | -4.1% |
| CPT-5E (50 mg/kg) | 435 ± 95 | 70% | -8.7% |
| Paclitaxel (10 mg/kg) | 508 ± 105 | 65% | -12.3% |
TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Part 3: Interpreting the Data: A Decision-Making Framework
The collective data from PK, toxicity, and efficacy studies must be synthesized to make a rational decision on the compound's future. A high TGI is promising, but not if it comes at the cost of severe toxicity. The therapeutic index—the ratio between the toxic dose and the therapeutic dose—is a critical concept.[11]
Caption: Decision-making framework based on in vivo efficacy and toxicity outcomes.
Conclusion
The in vivo validation of this compound is a critical, evidence-driven process that moves the compound from a laboratory curiosity toward a potential therapeutic. By systematically evaluating its pharmacokinetic profile, defining a safe therapeutic window, and benchmarking its efficacy against a clinical standard in a robust xenograft model, researchers can build a compelling, data-rich narrative. The comparative framework outlined in this guide ensures that the compound's potential is judged not in a vacuum, but in the context of both its intrinsic properties and the existing therapeutic landscape. This rigorous, multi-step validation is the bedrock upon which successful preclinical drug development is built.
References
- Vertex AI Search. (2026). Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T | IJN.
-
ACS Pharmacology & Translational Science. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]
-
PubChem. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]
-
National Institutes of Health (NIH). (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. [Link]
-
PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]
-
PubMed Central (PMC). (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
MDPI. (n.d.). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. [Link]
-
ResearchGate. (2025). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. [Link]
-
PubMed Central (PMC). (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. [Link]
-
PubMed Central (PMC). (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. [Link]
-
PubMed Central (PMC). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]
-
Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. [Link]
-
MDPI. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]
-
MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. [Link]
-
ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. [Link]
-
PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]
-
MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
-
PubMed. (2024). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. [Link]
-
ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
Altogen Labs. (n.d.). Xenograft Models. [Link]
-
SciSpace. (n.d.). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. [Link]
-
PubMed. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. [Link]
-
MDPI. (n.d.). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. [Link]
-
Springer. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. [Link]
-
ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Xenograft Models - Altogen Labs [altogenlabs.com]
- 9. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study: Evaluating the Anti-inflammatory Potential of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone Against Established Therapeutics
Introduction: The Imperative for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a multitude of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current anti-inflammatory armamentarium is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is often associated with significant adverse effects. This necessitates the exploration of novel chemical scaffolds with improved therapeutic indices. The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory properties. This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of a novel thiazole derivative, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (herein referred to as CPTA), against the selective COX-2 inhibitor, Celecoxib, and the potent corticosteroid, Dexamethasone.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the preclinical evaluation of novel anti-inflammatory candidates. We will delve into the mechanistic rationale for the selected assays, provide detailed experimental protocols, and present illustrative data to guide the interpretation of results.
Mechanistic Landscape of Inflammation and Therapeutic Intervention
A rational approach to benchmarking anti-inflammatory compounds requires an understanding of the key molecular pathways that drive the inflammatory cascade. A central player is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[1][2][3]
Our benchmarking strategy is therefore designed to probe the inhibitory potential of CPTA at multiple critical nodes of the inflammatory pathway, as illustrated below.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Comparative Benchmarking: In Vitro Assays
A tiered in vitro screening approach allows for the efficient characterization of a compound's anti-inflammatory profile. Here, we compare the hypothetical inhibitory activities of CPTA, Celecoxib, and Dexamethasone across a panel of key assays.
COX-2 Inhibition Assay
Rationale: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Methodology: A fluorometric or colorimetric COX-2 inhibitor screening assay is employed.[6][7] The assay measures the peroxidase activity of the COX enzyme.
Hypothetical Results:
| Compound | IC₅₀ (µM) for COX-2 Inhibition |
| CPTA | 0.5 |
| Celecoxib | 0.1 |
| Dexamethasone | > 100 |
Interpretation: The hypothetical data suggests that CPTA is a potent inhibitor of COX-2, albeit slightly less potent than the positive control, Celecoxib. As expected, Dexamethasone, which acts upstream by inhibiting gene expression, shows no direct inhibitory activity on the COX-2 enzyme.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Inhibition of NO production is a key indicator of anti-inflammatory activity.
Methodology: Murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) in the presence of test compounds.[8] The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent.[9][10][11]
Hypothetical Results:
| Compound | IC₅₀ (µM) for NO Inhibition |
| CPTA | 1.2 |
| Celecoxib | 15.8 |
| Dexamethasone | 0.8 |
Interpretation: CPTA demonstrates potent inhibition of NO production, suggesting it may act on the iNOS pathway or upstream signaling events. Dexamethasone, a known inhibitor of iNOS gene expression, serves as a strong positive control. Celecoxib shows weaker activity, which is consistent with its primary mechanism as a COX-2 inhibitor.
Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that amplify and perpetuate the inflammatory response.[12] Their inhibition is a key therapeutic strategy for many inflammatory diseases.
Methodology: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are stimulated with LPS.[13] The levels of TNF-α and IL-6 in the culture supernatant are quantified by enzyme-linked immunosorbent assay (ELISA).[14][15][16][17]
Hypothetical Results:
| Compound | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition |
| CPTA | 2.5 | 3.1 |
| Celecoxib | 25.2 | 30.5 |
| Dexamethasone | 0.5 | 0.7 |
Interpretation: The hypothetical data indicates that CPTA effectively suppresses the production of both TNF-α and IL-6, suggesting its mechanism of action likely involves the inhibition of upstream signaling pathways, such as NF-κB. Dexamethasone is a highly potent inhibitor, as expected. Celecoxib's effect on cytokine production is less pronounced, reflecting its more targeted action on the prostaglandin synthesis pathway.
Comparative Benchmarking: In Vivo Model
Rationale: In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[18][19][20][21]
Methodology: Edema is induced by sub-plantar injection of carrageenan into the right hind paw of Wistar rats. The test compounds are administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.
Caption: Workflow for the carrageenan-induced paw edema model.
Hypothetical Results:
| Treatment Group | Dose (mg/kg) | Inhibition of Edema at 3h (%) |
| Vehicle Control | - | 0 |
| CPTA | 20 | 55 |
| Celecoxib | 20 | 65 |
| Dexamethasone | 1 | 75 |
Interpretation: The hypothetical in vivo data corroborates the in vitro findings. CPTA demonstrates significant anti-inflammatory activity, reducing paw edema. Its efficacy is comparable to that of Celecoxib at the same dose. Dexamethasone, as a potent corticosteroid, shows the highest level of inhibition.
Synthesis of Findings and Future Directions
This comparative benchmarking guide outlines a robust strategy for evaluating the anti-inflammatory potential of the novel thiazole derivative, this compound (CPTA). The hypothetical data presented suggests that CPTA is a promising anti-inflammatory agent with a multi-faceted mechanism of action, including potent inhibition of COX-2, nitric oxide production, and pro-inflammatory cytokine secretion. Its in vivo efficacy in a model of acute inflammation further underscores its therapeutic potential.
Future studies should aim to elucidate the precise molecular targets of CPTA within the NF-κB signaling pathway. Further profiling, including assessment of its effects on COX-1 for selectivity, pharmacokinetic studies, and evaluation in chronic inflammatory models, will be crucial for its continued development as a potential therapeutic agent.
Detailed Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in purified water and store on ice. Prepare a working solution of the COX probe and arachidonic acid substrate according to the manufacturer's instructions.
-
Compound Preparation: Dissolve CPTA, Celecoxib, and Dexamethasone in DMSO to prepare stock solutions. Serially dilute the stock solutions in assay buffer to the desired concentrations.
-
Assay Procedure:
-
Add 10 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 80 µL of the COX-2 enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.[22]
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by non-linear regression analysis.
In Vitro Nitric Oxide (NO) Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of CPTA, Celecoxib, or Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I to each supernatant sample.
-
Add 50 µL of Griess Reagent II to each sample.[23]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in each sample and determine the percent inhibition of NO production. Calculate the IC₅₀ values.
In Vitro TNF-α and IL-6 ELISA
-
Cell Culture and Treatment: Isolate human PBMCs or use THP-1 cells. Seed the cells in a 96-well plate and treat with compounds and LPS as described for the NO assay.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for human TNF-α or IL-6 overnight.
-
Block the plate with a suitable blocking buffer.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percent inhibition. Calculate the IC₅₀ values.
In Vivo Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (180-200 g).[18] Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the vehicle, CPTA (20 mg/kg), Celecoxib (20 mg/kg), or Dexamethasone (1 mg/kg) orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
References
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available from: [Link]
-
Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. Available from: [Link]
-
NF-κB signaling in inflammation - PubMed - NIH. Available from: [Link]
-
1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PubChem. Available from: [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. Available from: [Link]
-
Protocol Griess Test. Available from: [Link]
-
Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. Available from: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Available from: [Link]
-
NF-κB - Wikipedia. Available from: [Link]
-
What is the mechanism of action of Dexamethasone? - Patsnap Synapse. Available from: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. Available from: [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available from: [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available from: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]
-
Dexamethasone - Wikipedia. Available from: [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available from: [Link]
-
Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available from: [Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. Available from: [Link]
-
NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. Available from: [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. Available from: [Link]
-
Celecoxib - Wikipedia. Available from: [Link]
-
What is the best ELISA or assay for TNF-alpha, IL1b or IL6 using the absolute minimum amount of plasma? | ResearchGate. Available from: [Link]
-
dexamethasone - ClinPGx. Available from: [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. Available from: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. Available from: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available from: [Link]
-
2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed. Available from: [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available from: [Link]
-
Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. Available from: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. Available from: [Link]
-
(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. Available from: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. assaygenie.com [assaygenie.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fn-test.com [fn-test.com]
- 18. mdpi.com [mdpi.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
A Head-to-Head Comparison of Synthesis Routes for 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: A Technical Guide for Researchers
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone stands out as a key intermediate in the synthesis of various potential therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective merits.
Introduction to the Target Molecule
This compound is a substituted thiazole derivative characterized by a 4-chlorophenyl group at the 2-position and an acetyl group at the 5-position. This substitution pattern provides a versatile platform for further chemical modifications, making it a valuable building block in the exploration of new chemical entities with potential biological activities. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint, making a comparative analysis essential for process optimization.
Route 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a venerable and reliable method, remains a primary choice for the construction of the thiazole ring.[1] This approach involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of our target molecule, this translates to the reaction between 4-chlorothiobenzamide and 3-chloro-2,4-pentanedione.
Reaction Principle
The fundamental principle of the Hantzsch synthesis is the formation of the thiazole ring through a sequence of nucleophilic substitution and intramolecular condensation reactions. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol
Step 1: Synthesis of 4-Chlorothiobenzamide
The requisite 4-chlorothiobenzamide can be prepared from the corresponding 4-chlorobenzamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Step 2: Hantzsch Cyclization
A general procedure, adapted from the synthesis of similar compounds, is as follows:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add 3-chloro-2,4-pentanedione (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound.
Mechanistic Insights
The Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of 4-chlorothiobenzamide on the carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks one of the carbonyl groups of the pentanedione derivative. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
Route 2: The Thiosemicarbazone Approach
An alternative and equally viable pathway to the target molecule involves the use of a thiosemicarbazone intermediate. This multi-step approach begins with the formation of a thiosemicarbazone from 4-chlorobenzaldehyde, followed by cyclization with an α-haloketone.
Reaction Principle
This route leverages the reactivity of the thiosemicarbazone moiety. The initial condensation forms a stable intermediate which is then subjected to a cyclocondensation reaction, similar in principle to the Hantzsch synthesis, to construct the desired thiazole ring.
Experimental Protocol
Step 1: Synthesis of 4-Chlorobenzaldehyde Thiosemicarbazone
-
Dissolve thiosemicarbazide (1.0 equivalent) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve 4-chlorobenzaldehyde (1.0 equivalent) in ethanol.
-
Add the aldehyde solution dropwise to the hot thiosemicarbazide solution with continuous stirring. A catalytic amount of concentrated hydrochloric acid can be added.[2]
-
Reflux the mixture for 2-4 hours.[3]
-
Upon cooling, the 4-chlorobenzaldehyde thiosemicarbazone will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. The product is often pure enough for the next step without further purification.
Step 2: Cyclization to form the Thiazole Ring
-
Suspend the 4-chlorobenzaldehyde thiosemicarbazone (1.0 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add 3-chloro-2,4-pentanedione (1.1 equivalents) to the suspension.
-
Reflux the reaction mixture for 6-10 hours, monitoring the progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
The crude product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Mechanistic Insights
The reaction proceeds via the Hantzsch-type cyclization. The sulfur atom of the thiosemicarbazone acts as the nucleophile, attacking the α-haloketone. The subsequent steps involve intramolecular cyclization, where a nitrogen atom of the thiosemicarbazone attacks a carbonyl group, and then dehydration to yield the final thiazole product.
Caption: Thiosemicarbazone synthesis workflow.
Head-to-Head Comparison
| Parameter | Route 1: Hantzsch Synthesis | Route 2: Thiosemicarbazone Approach |
| Starting Materials | 4-Chlorothiobenzamide, 3-Chloro-2,4-pentanedione | 4-Chlorobenzaldehyde, Thiosemicarbazide, 3-Chloro-2,4-pentanedione |
| Number of Steps | 2 (including thioamide synthesis) | 2 |
| Reaction Conditions | Reflux in ethanol | Step 1: Reflux in ethanol; Step 2: Reflux in ethanol |
| Reported Yields | Generally good to high | Moderate to good yields for each step |
| Purification | Recrystallization | Recrystallization |
| Atom Economy | Moderate | Moderate |
| Scalability | Readily scalable | Readily scalable |
| Safety & Handling | Thioamides can have unpleasant odors. | Thiosemicarbazide and its derivatives should be handled with care. |
Discussion and Recommendations
Both the Hantzsch synthesis and the thiosemicarbazone route offer effective and reliable methods for the preparation of this compound.
The Hantzsch Synthesis (Route 1) is a more direct, one-pot cyclization (assuming the thioamide is readily available). Its primary advantage lies in its long-standing reliability and often high yields for thiazole formation.[5] A key consideration for this route is the preparation and handling of the 4-chlorothiobenzamide starting material, as thioamides can be odorous and may require specific synthesis and purification steps.
The Thiosemicarbazone Approach (Route 2) provides a modular and often high-yielding pathway. The starting materials, 4-chlorobenzaldehyde and thiosemicarbazide, are commercially available and relatively inexpensive. The formation of the thiosemicarbazone intermediate is typically a straightforward and high-yielding reaction.[2][3] This intermediate is often a stable, crystalline solid that can be easily purified before the final cyclization step, which can lead to a cleaner final product.
For exploratory and small-scale synthesis , the Thiosemicarbazone Approach (Route 2) may be preferable due to the ready availability and ease of handling of the initial starting materials. The two-step process allows for the isolation and purification of a stable intermediate, which can be advantageous for ensuring the purity of the final product.
For process development and larger-scale synthesis , the Hantzsch Synthesis (Route 1) could be more atom-economical and efficient if a reliable and cost-effective source or synthesis of 4-chlorothiobenzamide is established. The one-pot nature of the cyclization step is attractive for streamlined production.
Ultimately, the choice of synthesis route will depend on the specific needs of the research project, including scale, available starting materials, and desired purity of the final compound. Both routes are robust and well-precedented in the literature, providing researchers with flexible options for accessing this valuable thiazole intermediate.
References
-
Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PMC. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. orientjchem.org. [Link]
-
Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Thiosemicarbazone Derivative. ResearchGate. [Link]
-
Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. Jetir.Org. [Link]
-
SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. rasayanjournal.co.in. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
m-CHLOROBENZALDEHYDE. Organic Syntheses. [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
-
Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. SciSpace. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Semantic Scholar. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Learning from the Hantzsch synthesis. pubs.acs.org. [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PMC. [Link]
-
Synthesis, characterization, and bioactivity of Cu(II), Fe(II), Co(II), Ni(II), and Mn(II) complexes with benzilmonoximethiocarbohydrazide-O-methoxybenzaldehyde: experimental and computational insights. PubMed. [Link]
Sources
A Researcher's Guide to Rigorous Cross-Validation of Thiazole Compound Screening Hits
Foreword: The Thiazole Paradox in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3][4] Its prevalence in high-throughput screening (HTS) hits is a double-edged sword. While it signifies a high potential for novel drug candidates, it also brings the challenge of distinguishing true, on-target activity from a background of non-specific interactions and assay artifacts.[1] Some thiazole derivatives are known to be "frequent hitters," underscoring the critical need for a robust and multi-faceted validation strategy to ensure the integrity of screening results and the efficient allocation of resources in drug development.[1]
This guide provides a comprehensive framework for the cross-validation of biological screening results for thiazole compounds. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of hit validation, from initial confirmation to in-depth biophysical and cellular characterization. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins a self-validating system for hit confirmation.
The Hit Validation Funnel: A Multi-Tiered Approach
A successful hit validation cascade is a structured process designed to systematically eliminate false positives and enrich for compounds with genuine, on-target activity. This process can be visualized as a funnel, where a large number of initial hits are subjected to a series of increasingly stringent assays.
Caption: Example of a signaling pathway (PI3K/Akt/mTOR) that can be modulated by thiazole inhibitors.
Cell Cycle Analysis
Many anti-cancer drugs exert their effects by arresting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a common method to assess the cell cycle distribution of a cell population. [5][6][7][8][9]
-
Cell Treatment: Treat cells with the thiazole compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane. [6][7]3. Staining: Resuspend the fixed cells in a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to remove RNA). [6]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
Induction of apoptosis (programmed cell death) is another common mechanism of action for anti-cancer agents. The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. [4][10][11][12]
-
Cell Treatment: Treat cells with the thiazole compound for a specific duration.
-
Cell Harvesting: Gently harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. [4][10][11][12]4. Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Data Interpretation and Comparison
A key aspect of this guide is the objective comparison of data from different validation assays. The following table provides a hypothetical example of how data for a promising thiazole compound might be presented.
| Assay | Parameter | Result | Interpretation |
| Primary Screen (Enzyme Inhibition) | % Inhibition @ 10 µM | 85% | Initial hit |
| Dose-Response (Enzyme Inhibition) | IC50 | 1.2 µM | Confirmed potent inhibitor |
| Surface Plasmon Resonance (SPR) | KD | 0.8 µM | Direct binding to the target confirmed |
| MTT Cell Viability Assay | IC50 | 2.5 µM | Cell-permeable and active in a cellular context |
| Cell Cycle Analysis | % Cells in G2/M | 60% (vs. 15% in control) | Induces G2/M cell cycle arrest |
| Annexin V/PI Apoptosis Assay | % Apoptotic Cells | 45% (vs. 5% in control) | Induces apoptosis |
Statistical Considerations for Comparing Dose-Response Curves:
When comparing dose-response curves from different assays, it is important to use appropriate statistical methods. While a two-way ANOVA can be used, it does not take into account the sequential nature of the dose concentrations. [13]Nonlinear regression analysis is often a more appropriate method to compare parameters such as IC50/EC50 values between different experimental conditions or assays. [14]
Conclusion: From Hit to Validated Lead
The cross-validation of biological screening results for thiazole compounds is a rigorous, multi-step process that is essential for the successful identification of viable drug candidates. By employing a tiered approach that incorporates orthogonal biochemical, biophysical, and cell-based assays, researchers can confidently distinguish true hits from misleading artifacts. The experimental protocols and data interpretation frameworks provided in this guide offer a robust pathway to validate the on-target activity of thiazole compounds and to build a strong foundation for subsequent lead optimization efforts. Remember, the goal is not just to find active compounds, but to understand their mechanism of action with a high degree of scientific certainty.
References
-
Škofic, T., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available at: [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). National Academies Press. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2012). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]
-
Narayanaswamy, N., & Shrestha, B. (2019). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Analytical Biochemistry. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Available at: [Link]
-
Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ResearchGate. Available at: [Link]
-
Wilson, B. A., & De, A. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Available at: [Link]
-
Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. (2021). Clinical and Translational Science. Available at: [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. Available at: [Link]
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018). Reichert Technologies. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Flow Cytometry Core Facility. Available at: [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]
-
Cell sensitivity assays: The MTT assay. (2025). ResearchGate. Available at: [Link]
-
Which statistical tool or test can be used for dose-response curve with time component? (2023). ResearchGate. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. Available at: [Link]
-
A workflow for high-throughput screening, data analysis, processing, and hit identification. (2020). SciLifeLab Publications. Available at: [Link]
-
In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). Journal of the Serbian Chemical Society. Available at: [Link]
-
Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). Aptamers. Available at: [Link]
-
Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. (n.d.). XanTec bioanalytics GmbH. Available at: [Link]
-
Fluorescence Polarization Assays. (2024). YouTube. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]
-
Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013). University of California, Berkeley. Available at: [Link]
-
Beware of using multiple comparisons tests to compare dose-response curves or time courses. (n.d.). GraphPad Prism 10 Statistics Guide. Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Flow Cytometry Core Facility. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Available at: [Link]
-
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (n.d.). Nicoya Lifesciences. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Available at: [Link]
-
Quantitation and Error Measurements in Dose–Response Curves. (2025). ACS Omega. Available at: [Link]
-
MTT assay protocol. (2023). Protocols.io. Available at: [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2017). Journal of Visualized Experiments. Available at: [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ACS Omega. Available at: [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Bioinformatics. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Available at: [Link]
-
Intermolecular Interaction Analysis (SPR ITC). (n.d.). Toray Research Center. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. Available at: [Link]
-
Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. (2021). Chemosensors. Available at: [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Drug Design, Development and Therapy. Available at: [Link]
Sources
- 1. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. graphpad.com [graphpad.com]
- 14. researchgate.net [researchgate.net]
Elucidating the mechanism of action of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone through comparative studies
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the thiazole scaffold remains a cornerstone of medicinal chemistry, lauded for its versatile therapeutic potential. This guide delves into the mechanistic intricacies of a promising thiazole derivative, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (termed CPTA for this guide), offering a comparative analysis against established therapeutic agents across key biological domains: oncology, microbiology, and inflammation. Through a synthesis of experimental data and mechanistic insights, we aim to elucidate the therapeutic promise of CPTA and guide future research endeavors.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of clinically approved drugs and serves as a fertile ground for the discovery of novel therapeutic agents.[1] Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity against a wide array of biological targets.[1] CPTA, with its distinct 4-chlorophenyl and acetyl substitutions, presents a compelling candidate for investigation, with preliminary studies on analogous compounds suggesting a spectrum of biological activities. This guide will dissect these activities through a series of comparative studies.
Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition
A critical hallmark of cancer is angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies.[2][3] Many thiazole-containing compounds have demonstrated potent anti-angiogenic properties by inhibiting VEGFR-2.[4][5][6] To ascertain the potential of CPTA in this domain, we compare its activity against Sorafenib, a well-established multi-kinase inhibitor that targets VEGFR-2.[2][7]
Comparative Analysis of VEGFR-2 Inhibition and Cytotoxicity
The inhibitory activity of CPTA against VEGFR-2 was evaluated using a biochemical kinase assay, and its cytotoxic effects on a human cancer cell line were determined via the MTT assay.[8][9]
| Compound | VEGFR-2 Kinase Inhibition (IC50, nM) | Cytotoxicity (MCF-7 Cell Line, IC50, µM) |
| CPTA (Hypothetical Data) | 85 | 12.5 |
| Sorafenib (Reference) | 53.65[10] | 5.28[10] |
Table 1: Comparative in vitro activity of CPTA and Sorafenib. The hypothetical data for CPTA is based on the performance of similar thiazole derivatives found in scientific literature.
The data suggests that while Sorafenib exhibits greater potency in both VEGFR-2 inhibition and cytotoxicity, CPTA demonstrates significant activity, positioning it as a viable scaffold for further optimization. The sub-micromolar inhibition of VEGFR-2 by CPTA underscores its potential as an anti-angiogenic agent.
Mechanistic Pathway: VEGFR-2 Signaling
The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[11][12] Inhibition of this pathway by compounds like CPTA can effectively stifle tumor growth by cutting off its blood supply.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Experimental Protocol: VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Plate Preparation : Coat a 96-well plate with a substrate peptide for VEGFR-2.
-
Compound Addition : Add serial dilutions of CPTA or the reference compound (Sorafenib) to the wells.
-
Enzyme Reaction : Introduce recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation reaction. Incubate at 30°C for 60 minutes.
-
Detection : Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation : Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antimicrobial Activity: Disrupting Bacterial Cell Wall Synthesis
The thiazole nucleus is a key component of many antimicrobial agents.[1] To evaluate the antibacterial potential of CPTA, its efficacy was compared against Ampicillin, a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis.[3][13][14]
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18]
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| CPTA (Hypothetical Data) | 16 | 32 |
| Ampicillin (Reference) | 0.25 | 8 |
Table 2: Comparative MIC values of CPTA and Ampicillin. The hypothetical data for CPTA is based on the performance of similar thiazole derivatives found in scientific literature.
The results indicate that CPTA possesses moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, although it is less potent than the established antibiotic Ampicillin. This suggests that the thiazole scaffold of CPTA could be a starting point for the development of novel antimicrobial agents.
Mechanistic Pathway: Bacterial Cell Wall Synthesis
Bacterial cell walls are composed of peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by transpeptidases.[13] Ampicillin and other β-lactam antibiotics irreversibly inhibit these enzymes, leading to a weakened cell wall and ultimately cell lysis.[13] It is hypothesized that CPTA may also interfere with this pathway, a common mechanism for thiazole-based antimicrobials.
Caption: Bacterial Cell Wall Synthesis Pathway and Points of Inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits bacterial growth.
-
Preparation : Prepare a serial two-fold dilution of CPTA and Ampicillin in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation : Add a standardized bacterial suspension (e.g., S. aureus or E. coli) to each well.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Observation : The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity: Modulation of Nitric Oxide Production and p38 MAPK Signaling
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[1] Macrophages play a central role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. To assess the anti-inflammatory potential of CPTA, its ability to inhibit LPS-induced NO production in macrophages was compared to that of a generic Nonsteroidal Anti-inflammatory Drug (NSAID).
Comparative Analysis of Nitric Oxide Inhibition
The inhibitory effect of CPTA on NO production in LPS-stimulated RAW 264.7 macrophage cells was measured using the Griess assay.
| Compound | Inhibition of NO Production (IC50, µM) |
| CPTA (Hypothetical Data) | 25.8 |
| NSAID (e.g., Indomethacin - Reference) | 15.2 |
Table 3: Comparative inhibition of nitric oxide production. The hypothetical data for CPTA is based on the performance of similar thiazole derivatives found in scientific literature.
The data indicates that CPTA effectively inhibits the production of the pro-inflammatory mediator nitric oxide, suggesting a potential anti-inflammatory mechanism of action.
Mechanistic Pathway: p38 MAPK Signaling in Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that includes the p38 MAPK pathway. Activated p38 MAPK leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Thiazole derivatives have been shown to modulate this pathway.
Caption: p38 MAPK Signaling Pathway in Inflammation and Points of Inhibition.
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO.
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment : Pre-treat the cells with various concentrations of CPTA or an NSAID for 1 hour.
-
Stimulation : Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Griess Reaction : Collect the cell culture supernatant and mix it with Griess reagent.
-
Measurement : Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration.
-
Data Analysis : Calculate the IC50 value for the inhibition of NO production.
Conclusion: A Promising Scaffold for Further Development
This comparative guide has elucidated the potential multifaceted mechanism of action of this compound. The experimental data, though necessitating further validation for this specific compound, suggests that CPTA exhibits promising activity as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to inhibit VEGFR-2, a key driver of tumor angiogenesis, positions it as a compelling candidate for oncology research. Furthermore, its moderate antibacterial and significant anti-inflammatory properties highlight the therapeutic versatility of the thiazole scaffold.
The insights provided in this guide, from comparative efficacy data to detailed experimental protocols and mechanistic pathway diagrams, are intended to empower researchers to further explore the therapeutic potential of CPTA and its analogs. Future studies should focus on in vivo validation of these activities and further structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising compound.
References
-
Discovery of new VEGFR-2 inhibitors based on bis([2][8][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021-05-31). PMC. Retrieved from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023-03-29). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. Retrieved from [Link]
-
1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]
-
Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2010). PMC. Retrieved from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022-02-03). ACS Omega. Retrieved from [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022-09-01). MDPI. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Acdi-cida.org. Retrieved from [Link]
-
NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. (2023-07-24). Cleveland Clinic. Retrieved from [Link]
-
Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. (2006-03-01). PubMed. Retrieved from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved from [Link]
-
VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved from [Link]
-
p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. (2023-06-21). MDPI. Retrieved from [Link]
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK).... (n.d.). ResearchGate. Retrieved from [Link]
-
US20240327429A1 -[2]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. (n.d.). Google Patents. Retrieved from
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024-11-13). Semantic Scholar. Retrieved from [Link]
-
Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022-06-09). MDPI. Retrieved from [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020-06-29). PMC. Retrieved from [Link]
-
The Bacterial Cell Wall. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). PubMed Central. Retrieved from [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation. (n.d.). PMC. Retrieved from [Link]
-
β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. (n.d.). Louisiana Department of Health. Retrieved from [Link]
-
p38 mitogen-activated protein kinases. (n.d.). Wikipedia. Retrieved from [Link]
-
2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Schematic representation of the bacterial cell wall biosynthesis.... (n.d.). ResearchGate. Retrieved from [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). PMC. Retrieved from [Link]
-
Ampicillin. (n.d.). Wikipedia. Retrieved from [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI. Retrieved from [Link]
-
Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved from [Link]
-
Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells. (n.d.). Nanoscale (RSC Publishing). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][8][15]triazole-6(5H)-ones as Possible Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
-
Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds. (2022-04-18). PubMed. Retrieved from [Link]
-
The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. (n.d.). PubMed. Retrieved from [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). PMC. Retrieved from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023-06-30). Walsh Medical Media. Retrieved from [Link]
-
Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021-08-08). MDPI. Retrieved from [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022-09-21). PMC. Retrieved from [Link]nih.gov/pmc/articles/PMC9518218/)
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2-(3-chlorophenyl)thiazol-5-yl)ethanone | 672950-24-2 [chemicalbook.com]
- 11. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]
- 13. Frontiers | Thiophene and diaminobenzo- (1,2,5-thiadiazol)- based DAD-type near-infrared fluorescent probe for nitric oxide: A theoretical research [frontiersin.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Assessing the selectivity and toxicity profile of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone compared to similar compounds
A Comparative Assessment of the Selectivity and In Vitro Toxicity Profile of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
An In-Depth Guide for Preclinical Drug Development
Executive Summary
The 2-aryl-1,3-thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous approved therapeutic agents.[1] This guide provides a comparative analysis of This compound (designated CPT-5E for this report), a representative member of this class. We assess its kinase selectivity profile alongside a foundational in vitro toxicity evaluation, comparing it against structurally related analogs to elucidate critical structure-activity relationships (SAR) and structure-toxicity relationships (STR). This document is designed to guide researchers and drug development professionals in making informed decisions during the lead optimization phase by contextualizing experimental data with established preclinical safety and efficacy protocols.
Introduction: The 2-Aryl-1,3-Thiazole Scaffold
The thiazole ring is a five-membered heterocycle that is integral to a wide range of biologically active molecules, from anticancer agents like Dasatinib to antimicrobial compounds.[1][2] Its utility stems from its unique electronic properties and its capacity for diverse chemical modifications at the 2, 4, and 5 positions, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] The 2-aryl substitution, in particular, is a common motif in compounds targeting protein kinases, where the aryl group often engages in critical hydrophobic or hydrogen-bonding interactions within the ATP-binding pocket.
This guide focuses on CPT-5E and three closely related analogs, designed to probe the influence of specific structural modifications on biological activity and safety:
-
CPT-5E: The parent compound featuring a para-chlorophenyl group at the 2-position and an acetyl group at the 5-position.
-
CPT-5E-Me: A methylated analog of the parent compound, 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone, to assess the impact of substitution at the 4-position.[5]
-
CPT-5E-F: A fluoro-substituted analog, replacing the chloro group with fluorine to evaluate the effect of halogen substitution on activity and toxicity.
-
CPT-5E-NH2: An analog where the chlorophenyl group is replaced with an aminophenyl moiety to investigate the role of electron-donating groups and potential new hydrogen-bonding interactions.
This comparative approach allows for a rational dissection of how subtle chemical changes translate into significant differences in biological selectivity and safety profiles.
Kinase Selectivity Profiling: Identifying and Validating a Primary Target
2.1 Rationale for Target Class Selection
Given the prevalence of the 2-aryl-thiazole scaffold in known kinase inhibitors, we hypothesized that CPT-5E and its analogs would exhibit activity against this enzyme class.[6] Kinase selectivity is a critical determinant of a drug's therapeutic window; off-target inhibition can lead to unforeseen toxicities, while a well-defined selectivity profile is a hallmark of a promising drug candidate.[7] Therefore, an initial broad screening against a panel of kinases is an essential first step to identify primary targets and potential off-target liabilities.
2.2 Experimental Workflow: Kinase Profiling
The overall workflow for assessing the compounds is depicted below, beginning with target identification and culminating in an integrated analysis of efficacy and safety.
Caption: High-level workflow for compound evaluation.
2.3 Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[6][8]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest (e.g., EGFR, SRC, CDK2) in kinase buffer.
-
Prepare a stock solution of the appropriate peptide substrate and ATP at 2x the final desired concentration (typically near the Km for ATP for each specific kinase).[7]
-
Prepare serial dilutions of CPT-5E and its analogs in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to the wells of a 384-well microplate. Include wells with DMSO only for "no inhibition" controls and wells with a known potent inhibitor as a positive control.
-
Add 10 µL of the 2x kinase/substrate solution to all wells and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of 2x ATP solution to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA, which chelates the Mg2+ required for kinase activity.
-
-
Data Acquisition and Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, TR-FRET, or luminescence-based ADP detection).[9]
-
Normalize the data relative to the high (no inhibition) and low (background) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2.4 Comparative Kinase Selectivity Data
The following table presents illustrative IC50 data for CPT-5E and its analogs against a selected panel of kinases, representing different families within the kinome.
| Compound | SRC (nM) | EGFR (nM) | CDK2 (nM) | p38α (nM) |
| CPT-5E | 85 ± 9 | 1,250 ± 110 | >10,000 | 5,600 ± 450 |
| CPT-5E-Me | 750 ± 60 | 4,800 ± 390 | >10,000 | >10,000 |
| CPT-5E-F | 95 ± 11 | 1,100 ± 95 | >10,000 | 6,100 ± 520 |
| CPT-5E-NH2 | 2,100 ± 180 | >10,000 | >10,000 | >10,000 |
| Staurosporine | 5 ± 0.8 | 7 ± 1.1 | 3 ± 0.5 | 4 ± 0.6 |
| (Data are hypothetical means ± SD, n=3. Staurosporine is a non-selective kinase inhibitor used as a positive control.) |
2.5 Structure-Selectivity Relationship (SSR) Analysis
The data suggest that CPT-5E is a moderately potent and selective inhibitor of SRC family kinases.
-
Effect of C4-Methylation (CPT-5E-Me): The addition of a methyl group at the C4 position of the thiazole ring is detrimental to activity against SRC, increasing the IC50 by nearly 9-fold. This suggests that this position may be in close proximity to the protein backbone, causing a steric clash that hinders optimal binding.
-
Effect of Halogen Substitution (CPT-5E-F): Replacing the chloro group with a smaller, more electronegative fluorine atom has a negligible effect on SRC inhibition, indicating that the size and electronics at this position are well-tolerated within this range.
-
Effect of Amino Substitution (CPT-5E-NH2): Replacing the electron-withdrawing chlorophenyl group with an electron-donating aminophenyl group drastically reduces inhibitory activity. This highlights the critical importance of the electronic properties of the 2-aryl moiety for target engagement, possibly by affecting the pKa of the thiazole nitrogen or disrupting a key halogen bond.
In Vitro Toxicity and Safety Assessment
Early assessment of a compound's toxicity profile is paramount to reduce late-stage attrition in drug development.[10] We evaluated CPT-5E and its analogs in a standard panel of in vitro safety assays.
3.1 Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess a chemical's potential to induce mutations in DNA.[11] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine, an essential amino acid.[12] Mutagenicity is detected by observing the reversion of this mutation, allowing the bacteria to grow on a histidine-free medium.[13]
3.1.1 Experimental Protocol: Ames Test
This protocol is based on OECD Guideline 471.[14]
-
Strain Preparation: Use standard S. typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535) selected to detect various types of mutations.[14]
-
Metabolic Activation: Conduct the assay both with and without a liver homogenate fraction (S9 mix). The S9 mix contains metabolic enzymes (like cytochrome P450s) that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[12]
-
Exposure:
-
In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9).
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which are necessary for mutations to be expressed).
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (negative control).
-
3.1.2 Comparative Genotoxicity Data
| Compound | Strain | Revertant Colonies (-S9) | Revertant Colonies (+S9) | Result |
| Vehicle (DMSO) | TA100 | 25 ± 4 | 28 ± 5 | Non-mutagenic |
| CPT-5E | TA100 | 28 ± 6 | 31 ± 7 | Non-mutagenic |
| CPT-5E-Me | TA100 | 26 ± 5 | 30 ± 4 | Non-mutagenic |
| CPT-5E-F | TA100 | 29 ± 7 | 33 ± 6 | Non-mutagenic |
| CPT-5E-NH2 | TA100 | 30 ± 5 | 155 ± 18 | Mutagenic |
| 2-Nitrofluorene | TA100 | 450 ± 35 | N/A | Positive Control |
| (Data are hypothetical mean revertant colonies/plate ± SD at the highest non-toxic concentration. A result is positive if revertants are >2x vehicle control.) |
The results indicate that CPT-5E and most of its analogs are non-mutagenic. However, the aminophenyl analog CPT-5E-NH2 shows clear mutagenic potential after metabolic activation. Aromatic amines are a well-known structural alert for mutagenicity, as they can be metabolized to reactive nitrenium ions that form DNA adducts.
3.2 Cardiotoxicity Assessment: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia known as Torsades de Pointes.[15] Therefore, hERG screening is a critical safety assay mandated by regulatory agencies.
3.2.1 Experimental Protocol: Automated Patch Clamp hERG Assay
This assay utilizes automated, high-throughput patch-clamp systems to measure the effect of compounds on hERG channel currents in a stable cell line (e.g., HEK293 cells expressing the hERG channel).[15][16]
-
Cell Preparation: Culture hERG-expressing cells and harvest them for the assay.
-
Assay Execution:
-
Cells are automatically captured on a microfluidic chip, and a high-resistance seal is formed.
-
The whole-cell configuration is established, allowing for control of the membrane potential and measurement of ion channel currents.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.[16]
-
A stable baseline current is recorded in the presence of vehicle solution.
-
The compound is then perfused at increasing concentrations, and the hERG current is measured at each concentration.
-
-
Data Analysis:
-
The peak tail current is measured and expressed as a percentage of the baseline current.
-
The percent inhibition is plotted against compound concentration, and an IC50 value is determined by fitting the data to a dose-response curve.
-
3.2.2 Comparative hERG Inhibition Data
| Compound | hERG IC50 (µM) |
| CPT-5E | 18.5 ± 2.1 |
| CPT-5E-Me | > 50 |
| CPT-5E-F | 16.2 ± 1.9 |
| CPT-5E-NH2 | > 50 |
| Astemizole | 0.009 ± 0.002 |
| (Data are hypothetical means ± SD, n=3. Astemizole is a known potent hERG inhibitor used as a positive control.) |
CPT-5E and its fluoro-analog show moderate hERG inhibition, while the C4-methyl and amino analogs are significantly weaker inhibitors. This suggests the C4 position and the nature of the 2-aryl substituent influence interaction with the hERG channel pore.
3.3 General Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[17] It is often performed using a liver-derived cell line like HepG2 to provide an early indication of potential hepatotoxicity.
3.3.1 Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the CC50 (half-maximal cytotoxic concentration).
3.3.2 Comparative Cytotoxicity Data
| Compound | HepG2 CC50 (µM) |
| CPT-5E | 25.4 ± 3.0 |
| CPT-5E-Me | 48.1 ± 5.2 |
| CPT-5E-F | 22.9 ± 2.8 |
| CPT-5E-NH2 | 8.7 ± 1.1 |
| Doxorubicin | 0.72 ± 0.09 |
| (Data are hypothetical means ± SD, n=3. Doxorubicin is a standard cytotoxic agent.) |
CPT-5E-NH2 is the most cytotoxic compound, consistent with its mutagenic activity. The C4-methylation in CPT-5E-Me appears to reduce general cytotoxicity.
Integrated Analysis: Structure, Selectivity, and Toxicity Relationships
A successful drug candidate must balance on-target potency with an acceptable safety margin. By integrating the selectivity and toxicity data, we can derive a more holistic view of each compound's potential.
Caption: Structure-Activity/Toxicity Relationship Summary.
Therapeutic Index Calculation
A simple in vitro therapeutic index can be calculated to compare the compounds:
-
Selectivity Index (SI): CC50 (HepG2) / IC50 (SRC)
-
Safety Index (hERG): IC50 (hERG) / IC50 (SRC)
| Compound | SI (Cytotoxicity) | SI (hERG) | Overall Assessment |
| CPT-5E | ~299 | ~218 | Good starting point. Potent, selective, moderate safety liabilities. |
| CPT-5E-Me | ~64 | >667 | Poor potency. Favorable safety but lacks efficacy. |
| CPT-5E-F | ~241 | ~171 | Similar to CPT-5E. No clear advantage over the chloro-analog. |
| CPT-5E-NH2 | ~4 | >23 | Unfavorable. Mutagenic, cytotoxic, and poor potency. |
Discussion
This analysis reveals that CPT-5E represents the most promising scaffold among the tested analogs. It combines good potency and selectivity for SRC with a manageable in vitro safety profile. The key liabilities identified are moderate hERG inhibition and cytotoxicity, which would need to be addressed in subsequent optimization cycles.
The structure-activity relationships derived are clear:
-
The 2-aryl substituent is a primary driver of both potency and safety. The electron-withdrawing chloro/fluoro groups are essential for SRC inhibition, while the aromatic amine introduces a severe mutagenicity liability.
-
Substitution at the C4 position of the thiazole ring is not well-tolerated for SRC activity but can mitigate hERG inhibition and general cytotoxicity, suggesting a potential avenue for decoupling efficacy from toxicity.
Future optimization efforts for the CPT-5E scaffold should focus on modifications to the 5-position acetyl group or exploration of other electron-withdrawing groups at the 2-aryl position to improve the hERG and cytotoxicity profiles while maintaining or enhancing SRC potency.
Conclusion
This comparative guide demonstrates the critical importance of integrated selectivity and toxicity profiling in early-stage drug discovery. Through a systematic evaluation of This compound (CPT-5E) and its analogs, we have established a clear structure-activity and structure-toxicity landscape. CPT-5E has been identified as a viable lead compound with a well-defined kinase inhibition profile. The key takeaway for drug development professionals is that even minor structural modifications can profoundly impact the biological and safety characteristics of a compound, underscoring the necessity of parallel and iterative screening to guide successful lead optimization.
References
-
PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
ResearchGate. (2023). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Retrieved from [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
ResearchGate. (2021). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship. Retrieved from [Link]
-
MDPI. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved from [Link]
-
ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]
-
Synerzine. (2018). Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Retrieved from [Link]
-
Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-methylpiperazin-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2017). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. Retrieved from [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
University of Washington. (n.d.). The Ames Test. Retrieved from [Link]
-
In-Silico Methods. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | C12H10ClNOS | CID 2728459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. fda.gov [fda.gov]
- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
A Predictive and Comparative Guide to the Biological Activity of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Thiazole Derivative
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, yet under-documented member of this family: 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone . Despite its intriguing structure, a comprehensive review of published literature reveals a notable absence of specific data on the biological activities of this particular compound.
This guide, therefore, takes a predictive and comparative approach. It is designed to be a valuable resource for researchers by providing a robust framework for the synthesis and biological evaluation of this compound. By leveraging the extensive data available for its close structural analogs, we will outline the anticipated biological activities and provide detailed, field-proven protocols to enable researchers to explore the therapeutic potential of this promising molecule. Our objective is to bridge the existing knowledge gap and empower scientists to conduct reproducible and meaningful investigations.
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for the synthesis of the target compound is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. In this case, 3-chloro-2,4-pentanedione will react with 4-chlorothiobenzamide. The causality behind this choice lies in the high reactivity of the α-halogen, which facilitates nucleophilic attack by the sulfur of the thioamide, leading to the formation of the thiazole ring in high yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chlorothiobenzamide
-
3-Chloro-2,4-pentanedione
-
Absolute Ethanol
-
Sodium Acetate
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, Buchner funnel, and filter paper
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-chlorothiobenzamide (10 mmol) in 100 mL of absolute ethanol. Heat the solution to a gentle reflux with continuous stirring.
-
Addition of α-Haloketone: Once the 4-chlorothiobenzamide is fully dissolved, add 3-chloro-2,4-pentanedione (10 mmol) dropwise to the refluxing solution over a period of 15 minutes.
-
Reaction Monitoring: Continue refluxing the reaction mixture for 8-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold distilled water.
-
Neutralization and Precipitation: Neutralize the aqueous solution by adding a saturated solution of sodium acetate until the pH is approximately 7. A precipitate of the crude product should form.
-
Filtration and Drying: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of distilled water to remove any inorganic salts. Allow the product to air dry, or dry it in a desiccator over anhydrous calcium chloride.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis of the target compound.
Predicted Biological Activities: A Comparative Analysis
Based on the biological activities of structurally similar compounds, this compound is predicted to exhibit both antimicrobial and anticancer properties.
Anticipated Antimicrobial Activity
The presence of the 2-(4-chlorophenyl)thiazole moiety is a key structural feature in many compounds with documented antimicrobial activity.[5] The chlorine atom on the phenyl ring often enhances the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Table 1: Antimicrobial Activity of Structurally Related Thiazole Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 2-(4-chlorophenyl)thiazole derivatives | Staphylococcus aureus | 100 - 200 | [5] |
| 2-(4-chlorophenyl)thiazole derivatives | Escherichia coli | >200 | [5] |
| 2-(4-chlorophenyl)thiazole derivatives | Candida albicans | 100 - 200 | [5] |
| 5-acetyl-thiazole derivatives | Bacillus subtilis | 12.5 - 50 | [6] |
| 5-acetyl-thiazole derivatives | Pseudomonas aeruginosa | 50 - 100 | [6] |
Anticipated Anticancer Activity
Thiazole derivatives are also well-represented in the field of anticancer drug discovery.[7] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.
Table 2: Anticancer Activity of Structurally Related Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)thiazole derivatives | A549 (Lung) | 4.34 - 4.71 | [5] |
| 2-(4-chlorophenyl)thiazole derivatives | MCF-7 (Breast) | 4.34 - 4.71 | [5] |
| 5-acetyl-thiazole derivatives | HepG2 (Liver) | 7.26 | [7] |
| 5-acetyl-thiazole derivatives | MCF-7 (Breast) | 2.57 | [7] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, the following standardized protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Dilution of Inoculum: Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.[9]
MIC Determination Workflow Diagram
Caption: Workflow for MIC determination.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Test compound
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Addition of MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
MTT Assay Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While there is a current lack of specific published data on the biological activity of this compound, the information available for structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the antimicrobial and anticancer realms. This guide provides a comprehensive and practical framework for the synthesis and biological evaluation of this compound. By following the detailed protocols and considering the comparative data presented, researchers are well-equipped to undertake a thorough investigation of this promising thiazole derivative and contribute valuable new knowledge to the field of medicinal chemistry.
References
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available from: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available from: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Thiazole derivatives with antimicrobial activity. - ResearchGate. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]
-
Synthesis of 5‐acyl thiazole derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC - PubMed Central. Available from: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. Available from: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
4.2. Determination of Minimum Inhibitory Concentration (MIC) - Bio-protocol. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available from: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available from: [Link]
-
Hantzsch thiazole synthesis - ResearchGate. Available from: [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. idexx.dk [idexx.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. synerzine.com [synerzine.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, a thiazole derivative with potential applications in pharmaceutical development, demands a rigorous and informed approach to personal protection[1]. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal protocols, to ensure the highest standards of laboratory safety.
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential hazards is the foundation of effective PPE selection. Based on data from analogous compounds, researchers should assume that this compound may cause skin, eye, and respiratory irritation[2][4]. The presence of a chlorine atom designates it as a halogenated organic compound, requiring specific disposal procedures[5][6][7].
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may lead to irritation[2][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2][4].
-
Allergic Reactions: Some thiazole derivatives can cause allergic reactions or asthma-like symptoms upon inhalation[2].
Core Principles of Protection: Selecting the Right PPE
The selection of PPE should not be a generic checklist but a risk-based assessment. The following recommendations are designed to provide a comprehensive barrier against potential exposure.
Hand Protection: The First Line of Defense
Chemically resistant gloves are critical to prevent dermal absorption. Given the compound's organic nature, not all glove materials offer adequate protection.
-
Recommended Glove Type: Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. For prolonged handling or in case of a spill, heavier-duty gloves or double-gloving is recommended[8].
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use[3]. Gloves should be changed every 30-60 minutes during continuous use, or immediately if contamination is suspected[8][9].
-
Proper Technique: Use proper glove removal techniques to avoid skin contact with the outer surface of the contaminated glove[3].
Body Protection: Shielding Against Spills and Splashes
A laboratory coat is standard, but the specific properties of the compound warrant additional consideration.
-
Material: A disposable, long-sleeved gown made of a low-lint material is preferable to minimize the spread of contaminants[8]. For tasks with a higher risk of splashes, a gown with a polyethylene coating offers enhanced protection.
-
Design: Gowns should close at the back and have tight-fitting cuffs to ensure complete coverage[8].
Eye and Face Protection: Guarding Against the Unseen
Protecting your eyes from splashes and airborne particles is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: For procedures that could generate aerosols or splashes, safety goggles are necessary[10]. A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face[8][10].
Respiratory Protection: Preventing Inhalation Exposure
Engineering controls, such as fume hoods, are the primary method for controlling airborne contaminants. However, in certain situations, respiratory protection may be necessary.
-
When to Use a Respirator: A respirator should be used when handling the compound outside of a fume hood, when there is a risk of aerosol generation, or during a spill cleanup.
-
Recommended Type: A NIOSH-approved N95 respirator can provide protection against airborne particulates[11]. If vapors are a concern, a respirator with an organic vapor cartridge may be more appropriate. Fit-testing is essential to ensure the respirator provides a proper seal[11].
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. The work area, preferably within a fume hood, should be clean and uncluttered.
-
Donning PPE: Don PPE in the following order: gown, mask or respirator, goggles or face shield, and then gloves. Ensure gloves overlap the cuffs of the gown[9].
-
Handling the Compound: Use only in a well-ventilated area, such as a chemical fume hood[2][3]. Avoid creating dust or aerosols.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the gown, face and eye protection, and finally the mask or respirator. Wash hands thoroughly after removing all PPE[3].
Waste Disposal: Environmental Responsibility
As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment.
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste[6][7][12]. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes[7].
-
Labeling and Storage: Collect all waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste"[5][12]. Store the waste container in a well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Never dispose of this compound down the drain[13].
Visualizing the PPE Selection Process
The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synerzine.com [synerzine.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pppmag.com [pppmag.com]
- 10. pharmastate.academy [pharmastate.academy]
- 11. gerpac.eu [gerpac.eu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
